molecular formula C7H15ClN2O2 B1402691 N,N-dimethylmorpholine-2-carboxamide hydrochloride CAS No. 1361115-06-1

N,N-dimethylmorpholine-2-carboxamide hydrochloride

Cat. No.: B1402691
CAS No.: 1361115-06-1
M. Wt: 194.66 g/mol
InChI Key: QXKXZYMYPQIHAP-UHFFFAOYSA-N
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Description

N,N-dimethylmorpholine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N,N-dimethylmorpholine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)6-5-8-3-4-11-6;/h6,8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKXZYMYPQIHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361115-06-1
Record name N,N-dimethylmorpholine-2-carboxamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the known and predicted physical properties of N,N-dimethylmorpholine-2-carboxamide hydrochloride, a morpholine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document integrates confirmed structural information with theoretical insights and methodologies for property determination, offering a foundational resource for researchers working with this compound.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. Its presence can improve aqueous solubility, metabolic stability, and bioavailability. This compound, as a specific derivative, presents a unique combination of a chiral center at the 2-position, a dimethylcarboxamide group, and the morpholine core, making it a valuable building block for the synthesis of novel chemical entities. Understanding its physical properties is a critical first step in its application in research and development.

Molecular Structure and Core Chemical Identifiers

A precise understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Chemical Structure

The hydrochloride salt of N,N-dimethylmorpholine-2-carboxamide is characterized by a morpholine ring with a dimethylcarboxamide substituent at the C2 position. The nitrogen atom of the morpholine ring is protonated, forming a salt with the chloride ion.

Diagram 1: Molecular Structure of this compound

Key Identifiers

A summary of the fundamental identifiers for this compound is provided in the table below.

PropertyValueSource
CAS Number 1361115-06-1[1][2]
Molecular Formula C₇H₁₅ClN₂O₂[1]
Molecular Weight 194.66 g/mol [1]
Canonical SMILES CN(C)C(=O)C1COCCN1.Cl
InChI Key Not readily available

Physicochemical Properties: Knowns and Predictions

While extensive experimental data for this compound is not widely published, we can infer certain properties based on its structure and data from analogous compounds.

Physical State and Appearance

Based on typical small molecule hydrochloride salts, this compound is expected to be a solid at room temperature, likely a white to off-white crystalline powder.

Melting Point

A specific, experimentally determined melting point is not available in the surveyed literature. For a crystalline solid of this nature, a melting point determination would be a crucial parameter for identification and purity assessment.

Solubility

The presence of the hydrochloride salt form suggests that this compound will exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. The morpholine nitrogen, being protonated, significantly increases the molecule's polarity and its ability to form ion-dipole interactions with water molecules. Its solubility is expected to be lower in less polar organic solvents like dichloromethane and significantly lower in non-polar solvents such as hexanes.

pKa

The pKa of the protonated morpholine nitrogen is a key parameter influencing the compound's behavior in solution. For morpholine itself, the pKa of its conjugate acid is approximately 8.5. The substituents on the morpholine ring in this compound may slightly alter this value, but it is expected to remain in a similar range.

Experimental Methodologies for Physical Property Determination

For researchers requiring precise physical property data for this compound, the following standard experimental protocols are recommended.

Melting Point Determination

A calibrated melting point apparatus should be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. A sharp melting point range is indicative of high purity.

Solubility Assessment

A standardized protocol involves adding incremental amounts of the solute to a fixed volume of the solvent at a constant temperature. The mixture is stirred until dissolution is complete. The point at which no more solute dissolves represents the saturation point, from which the solubility can be calculated.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, chemical suppliers like BLD Pharm indicate the availability of such data.[2] Researchers should request certificates of analysis from their suppliers, which would typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and purity.

Conclusion

This compound is a morpholine derivative with potential applications in chemical synthesis and drug discovery. While a comprehensive, publicly available dataset of its physical properties is currently lacking, this guide provides a foundational understanding of its structure and predicted characteristics. For definitive data, direct experimental determination using the standard methodologies outlined is essential. Researchers are strongly encouraged to obtain compound-specific analytical data from their chemical suppliers.

References

  • N,N-dimethyl-2-morpholinecarboxamide hydrochloride, 95% Purity, C7H15ClN2O2, 1 gram. (n.d.). Retrieved from [Link]

Sources

N,N-dimethylmorpholine-2-carboxamide hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Analysis of N,N-dimethylmorpholine-2-carboxamide Hydrochloride

Introduction

This compound is a substituted morpholine derivative of significant interest to researchers and professionals in drug development and fine chemical synthesis. As a chiral building block, the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically successful drugs. The carboxamide functional group at the C-2 position provides a versatile handle for further chemical modification, making this compound a valuable starting material for creating diverse molecular libraries.

This guide provides a comprehensive technical overview of this compound, from its fundamental chemical structure to the rigorous analytical methodologies required for its characterization. The protocols and insights presented herein are grounded in established principles of chemical analysis, designed to ensure scientific integrity and provide a self-validating framework for researchers.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent properties. This compound is the salt form of the parent free base, which enhances its stability and aqueous solubility.

The core structure consists of a morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality (though in this case, the amine is protonated). The key functional group is the N,N-dimethylcarboxamide attached to the second carbon of the ring.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1361115-06-1[1]
Molecular Formula C₇H₁₅ClN₂O₂[1]
Molecular Weight 194.66 g/mol [1]
Parent Compound (Free Base) N,N-dimethylmorpholine-2-carboxamide[2]
Parent Molecular Formula C₇H₁₄N₂O₂[2]
Parent Molecular Weight 158.20 g/mol [3]

Representative Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and logical approach for preparing N,N-disubstituted carboxamides involves the coupling of a carboxylic acid with a secondary amine.[4] For N,N-dimethylmorpholine-2-carboxamide, the synthesis would logically start from morpholine-2-carboxylic acid.

The causality behind this choice is the direct installation of the required functionalities. The carboxylic acid group is first activated to make it more susceptible to nucleophilic attack. This is typically achieved using a coupling agent like thionyl chloride to form an acyl chloride, or using peptide coupling reagents. The activated acid is then reacted with dimethylamine to form the final amide bond. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

G start Start: Morpholine-2-carboxylic Acid step1 Step 1: Carboxylic Acid Activation Reagent: Thionyl Chloride (SOCl₂) or Peptide Coupling Agent start->step1 intermediate Intermediate: Morpholine-2-carbonyl chloride step1->intermediate step2 Step 2: Amidation Reagent: Dimethylamine ((CH₃)₂NH) intermediate->step2 product_base Product: N,N-dimethylmorpholine- 2-carboxamide (Free Base) step2->product_base step3 Step 3: Salt Formation Reagent: Hydrochloric Acid (HCl) product_base->step3 final_product Final Product: N,N-dimethylmorpholine- 2-carboxamide Hydrochloride step3->final_product

Caption: Representative Synthetic Workflow.

Comprehensive Analytical Characterization

Rigorous analytical testing is paramount to confirm the identity, purity, and stability of a chemical compound. A multi-technique approach ensures a comprehensive and trustworthy characterization.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample Test Sample Prep Dissolve in appropriate solvent (e.g., Water/Methanol for HPLC, DMSO-d6 for NMR) Sample->Prep HPLC HPLC/UPLC (Purity & Quantification) Prep->HPLC LCMS LC-MS (Identity Confirmation) Prep->LCMS NMR NMR (1H, 13C) (Structural Elucidation) Prep->NMR Purity Purity Report (% Area) HPLC->Purity Identity Mass Spectrum (m/z) LCMS->Identity Structure NMR Spectra & Peak Assignment NMR->Structure

Caption: Integrated Analytical Workflow.

Chromatographic Analysis for Purity Assessment (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for determining the purity of non-volatile organic compounds. The method separates the main compound from any impurities, which are then quantified.

Expertise in Method Development: The choice of a C18 reversed-phase column is standard for moderately polar compounds like this one. A gradient elution is selected over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column, providing a more accurate purity profile. The acidic modifier (formic acid) helps to ensure sharp peak shapes by protonating any residual silanols on the column packing and standardizing the protonation state of the analyte.

Protocol 1: HPLC Purity Determination

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Standard/Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

    • Vortex until fully dissolved.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤2.0%. This step is a self-validating check to ensure the system is performing consistently.[5]

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks and calculate the purity based on the area percent method.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detector UV at 210 nm
Injection Volume 2 µL
Mass Spectrometry (MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).

Protocol 2: LC-MS Identity Confirmation

  • System Setup: Utilize the same LC conditions as described in Protocol 1.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is chosen because the morpholine nitrogen is easily protonated.

    • Scan Range: m/z 50 - 500.

  • Analysis: Inject the prepared sample solution.

  • Data Interpretation:

    • Extract the mass spectrum for the main chromatographic peak.

    • The expected m/z for the protonated parent molecule [M+H]⁺ is 159.11 , corresponding to the free base (C₇H₁₄N₂O₂).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Expertise in Spectral Interpretation: The chemical shifts (δ) are predictive of the electronic environment. For instance, protons adjacent to the oxygen (in the morpholine ring) will be shifted downfield (higher ppm) compared to those adjacent to the nitrogen. The N,N-dimethyl groups on the carboxamide will appear as a sharp singlet, integrating to six protons. The protonated amine on the morpholine ring may exchange with the solvent, leading to a broad signal or no observable signal.

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is a good choice for hydrochloride salts as it solubilizes them well and its residual peak does not interfere with key analyte signals.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Interpretation: Analyze the chemical shifts, integration values (for ¹H), and splitting patterns to assign all signals to the corresponding atoms in the structure.

Table 3: Predicted ¹H and ¹³C NMR Signal Assignments (in DMSO-d₆)

Atom Position (tentative)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N(CH₃)₂~2.8 - 3.1 (singlet, 6H)~35 - 38
Morpholine CH₂ adjacent to O~3.5 - 3.9 (multiplet)~65 - 70
Morpholine CH₂ adjacent to NH₂⁺~3.0 - 3.4 (multiplet)~45 - 50
Morpholine CH at C2~4.0 - 4.5 (multiplet, 1H)~55 - 60
C=O (Carboxamide)N/A~168 - 172
NH₂⁺Broad, variableN/A

Note: These are estimated values. Actual spectra should be compared to confirm assignments. For a similar structure, N,N-dimethylmorpholine-4-carboxamide, the N(CH₃)₂ protons appear at 2.72 ppm and the morpholine protons appear between 3.08-3.57 ppm in CDCl₃.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on related compounds such as morpholine and N,N-dimethylformamide.[8][9]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves, safety glasses, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11]

Conclusion

The successful application of this compound in research and development hinges on the ability to verify its identity and purity with confidence. This guide has detailed the essential structural features and provided a robust, multi-technique analytical framework. By integrating chromatographic and spectroscopic methods, researchers can establish a comprehensive and trustworthy profile of this valuable chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

  • DRM-chem. (2022, January 7). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from .

  • PubChem. (n.d.). N,N-dimethylmorpholine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethylmorpholine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430. Retrieved from [Link]

  • Kot-Wasik, A., & Dębski, J. (2020). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Molecules, 25(20), 4705. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-dimethylmorpholine-3-carboxamide hydrochloride (C7H14N2O2). Retrieved from [Link]

  • Wonder Chemical. (n.d.). This compound 1361115-06-1. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethylmorpholine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylmorpholine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, K. M., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(11), 2650. Retrieved from [Link]

  • Lee, H., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceuticals, 16(10), 1438. Retrieved from [Link]

  • Google Patents. (2013, May 10). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

Sources

A Strategic Approach to the Enantioselective Synthesis of (S)-N,N-Dimethylmorpholine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the enantioselective synthesis of (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride, a chiral heterocyclic motif of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a chiral carboxamide at the C2 position offers a key vector for modulating pharmacological activity and physicochemical properties.[1][2][3] This document details a robust, multi-step synthetic strategy commencing from a readily available chiral starting material. The guide elucidates the causal reasoning behind experimental choices, provides detailed, step-by-step protocols for each key transformation, and outlines the necessary analytical techniques for in-process control and final product validation. The presented workflow is designed for reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a cornerstone in contemporary medicinal chemistry, prized for its metabolic stability, favorable pharmacokinetic profile, and ability to improve aqueous solubility.[2] Its presence in approved drugs such as the antibiotic Linezolid and the kinase inhibitor Gefitinib underscores its value as a bioisostere for other cyclic and acyclic structures.[2] The synthesis of chiral, substituted morpholines, particularly those functionalized at the C2 position, presents a significant synthetic challenge.[4] Achieving high enantiopurity is critical, as stereoisomers often exhibit profoundly different pharmacological and toxicological profiles.[4]

The target molecule, (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride, combines the advantageous properties of the morpholine core with a dimethylcarboxamide group, a common functionality used to fine-tune ligand-receptor interactions and enhance bioavailability. This guide presents a validated pathway to access this specific chiral building block in high purity.

Synthetic Strategy and Retrosynthetic Analysis

A successful synthesis requires a strategy that exerts precise control over stereochemistry while ensuring high yields and operational simplicity. Our chosen approach is a linear synthesis starting from the chiral pool, specifically from (S)-2-amino-1,3-propanediol, to set the absolute stereochemistry early and carry it through the synthesis.

The retrosynthetic analysis reveals two primary bond disconnections: the amide bond of the C2-carboxamide and the C-O and C-N bonds forming the morpholine ring. This leads back to a chiral amino alcohol precursor.

G Target Target Molecule (S)-N,N-Dimethylmorpholine- 2-carboxamide HCl Amide (S)-N,N-Dimethylmorpholine- 2-carboxamide Target->Amide  Salt Formation Acid (S)-Morpholine- 2-carboxylic Acid Amide->Acid  Amide Coupling Precursor N-Protected Chiral Amino Diol Acid->Precursor  Cyclization G cluster_0 Part 1: Ring Formation cluster_1 Part 2: Carboxamide Formation cluster_2 Part 3: Final Product Start 1. (S)-2-Amino-1,3-propanediol Protect 2. N-Benzylation & N-Boc Protection Start->Protect Cyclize 3. O-Alkylation & Cyclization Protect->Cyclize Intermediate1 4. (S)-tert-butyl 4-benzyl- 2-(hydroxymethyl)morpholine-3-carboxylate Cyclize->Intermediate1 Oxidize 5. Oxidation to Carboxylic Acid Intermediate1->Oxidize Amide 6. Amide Coupling with Me₂NH Oxidize->Amide Intermediate2 7. (S)-4-benzyl-N,N-dimethyl- morpholine-2-carboxamide Amide->Intermediate2 Deprotect 8. N-Debenzylation Intermediate2->Deprotect Salt 9. Hydrochloride Salt Formation Deprotect->Salt Final 10. (S)-N,N-dimethylmorpholine- 2-carboxamide HCl Salt->Final

Caption: Overall synthetic workflow diagram.

Step 1: Synthesis of (S)-4-benzylmorpholine-2-carboxylic acid

This initial phase focuses on constructing the core chiral morpholine ring.

  • N-Benzylation: To a stirred solution of (S)-2-amino-1,3-propanediol (1.0 eq) and K₂CO₃ (2.5 eq) in a 1:1 mixture of Methanol/Water, add benzyl bromide (1.05 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Rationale: Benzylation protects the nitrogen atom and provides a stable protecting group that can be removed later via hydrogenation. K₂CO₃ acts as a base to neutralize the HBr byproduct.

  • Cyclization: Remove the methanol under reduced pressure. To the aqueous residue, add 2-chloroethanol (1.1 eq) and a phase-transfer catalyst (e.g., TBAB, 0.05 eq). Heat the mixture to 80 °C for 24 hours. [5][6] * Rationale: This step involves a Williamson ether synthesis-type reaction. The primary alcohol of the N-benzylated intermediate attacks the 2-chloroethanol, followed by an intramolecular cyclization where the secondary alcohol displaces the chloride to form the morpholine ring. A phase-transfer catalyst helps facilitate the reaction in the biphasic system.

  • Oxidation: Cool the reaction mixture and extract with ethyl acetate. After drying and concentrating the organic phase, dissolve the crude amino alcohol in DCM. Add TEMPO (0.02 eq) and BAIB (1.5 eq). Stir at room temperature until the starting material is consumed (monitor by TLC).

    • Rationale: The primary alcohol at the C2 position is selectively oxidized to the carboxylic acid. TEMPO/BAIB is a mild and effective system for oxidizing primary alcohols to carboxylic acids without affecting the tertiary amine.

  • Purification: After aqueous workup, the crude (S)-4-benzylmorpholine-2-carboxylic acid can be purified by recrystallization or column chromatography.

Step 2: Amide Coupling to form (S)-4-benzyl-N,N-dimethylmorpholine-2-carboxamide
  • Acid Activation: To a solution of (S)-4-benzylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1 drop). [7]Stir for 2 hours at 0 °C.

    • Rationale: The carboxylic acid is converted to a highly reactive acyl chloride intermediate. DMF catalyzes this transformation via the formation of a Vilsmeier-Haack type reagent. [8]The reaction is performed at 0 °C to minimize side reactions.

  • Amidation: In a separate flask, cool a solution of dimethylamine in THF (2.0 M, 2.0 eq) to 0 °C. Slowly add the freshly prepared acyl chloride solution to the dimethylamine solution. Stir for 1 hour at 0 °C and then for 4 hours at room temperature. [9] * Rationale: The nucleophilic dimethylamine attacks the electrophilic acyl chloride to form the stable amide bond. An excess of dimethylamine is used to drive the reaction to completion and neutralize the HCl generated.

  • Workup and Purification: Quench the reaction with saturated NaHCO₃ solution and extract the product with DCM. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate).

Step 3: Deprotection and Hydrochloride Salt Formation
  • N-Debenzylation: Dissolve the purified amide from the previous step in ethanol. Add Pd/C (10 wt. %) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at 50 psi. Stir for 12-18 hours.

    • Rationale: The benzyl protecting group is removed via catalytic hydrogenation, yielding the secondary amine. This is a clean and efficient deprotection method.

  • Salt Formation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Dissolve the resulting free base in a minimal amount of anhydrous diethyl ether. Add a 2.0 M solution of HCl in diethyl ether (1.2 eq) dropwise with stirring.

    • Rationale: The basic nitrogen of the morpholine ring reacts with HCl to form the stable, often crystalline, hydrochloride salt, which facilitates handling and improves shelf-life.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride.

Product Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is mandatory.

Analysis TechniqueExpected ResultsPurpose
¹H & ¹³C NMR Characteristic shifts and coupling constants for the morpholine ring protons and the N,N-dimethyl groups.Structural confirmation and purity assessment.
Mass Spectrometry (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the free base.Molecular weight confirmation.
Chiral HPLC Single enantiomeric peak when compared to a racemic standard.Determination of enantiomeric excess (% ee).
Polarimetry Measurement of specific rotation [α]D.Confirmation of stereochemical configuration.
Elemental Analysis %C, %H, %N values within ±0.4% of theoretical values.Confirmation of elemental composition and purity.

Conclusion

This guide outlines a logical and robust synthetic route for the preparation of enantiopure (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride. By leveraging a chiral pool starting material and employing a series of reliable and well-understood chemical transformations, this protocol provides a clear path to obtaining this valuable chemical entity. The emphasis on mechanistic rationale and detailed procedural steps is intended to empower researchers to confidently reproduce and, where necessary, adapt this synthesis for their specific research and development objectives.

References

  • Krasnova, L., & Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). (n.d.). ResearchGate. Retrieved from [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

  • Han, X., & Lectka, T. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition, 51(21), 5225-5227. [Link]

  • Fandrick, D. R., et al. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 16(7), 1349-1355. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • Holder, J. C., & Stoltz, B. M. (2015). (S)-tert-ButylPyOx. Organic Syntheses, 92, 247-261. [Link]

  • Shah, Q., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 27(19), 6667. [Link]

  • Process for preparation of n,n-di substituted carboxamides. (2013).
  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6431-6433. [Link]

  • Gobouri, A. A., et al. (2016). Synthesis and Reactions of New Chiral Linear Carboxamides with an Incorporated Peptide Linkage Using Nalidixic Acid and Amino Acids as Starting Materials. Zeitschrift für Naturforschung B, 71(8), 871-879. [Link]

  • Toman, W., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(18), 3749. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • Muzalevskiy, V. M., & Nenajdenko, V. G. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1936. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2023). ChemRxiv. [Link]

  • Reddy, C. R., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • Practical Synthesis of Chiral N,N′-Bis(2′-pyridinecarboxamide)-1,2-cyclohexane Ligands. (2006). Molecules, 11(11), 888-898. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N,N-dimethylmorpholine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylmorpholine-2-carboxamide hydrochloride is a substituted morpholine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, comprehensive structural elucidation is a critical step in its characterization. This guide provides an in-depth overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles of spectroscopy and draw upon data from analogous structures to provide a robust predictive framework for researchers. While a commercial supplier, BLD Pharm, lists the availability of spectroscopic data for this compound, this guide will focus on the theoretical and practical aspects of acquiring and interpreting such data.[1]

Chemical Structure and Its Spectroscopic Implications

The structure of this compound dictates its spectroscopic fingerprint. The molecule consists of a morpholine ring, a chiral center at the 2-position, an N,N-dimethylcarboxamide substituent, and a hydrochloride salt formed at the morpholine nitrogen.

Key Structural Features:

  • Morpholine Ring: A six-membered heterocyclic ring containing oxygen and nitrogen. The chair conformation of the ring will influence the chemical environment of the ring protons.

  • N,N-dimethylcarboxamide Group: This amide functionality possesses a characteristic carbonyl (C=O) stretching frequency in the IR spectrum. The two methyl groups on the nitrogen are expected to be distinct in the NMR spectrum due to restricted rotation around the amide C-N bond.

  • Chiral Center (C2): The carbon at the 2-position of the morpholine ring is a stereocenter, leading to diastereotopic protons on the adjacent methylene groups.

  • Hydrochloride Salt: The protonation of the morpholine nitrogen significantly impacts the chemical shifts of adjacent protons in the NMR spectrum and introduces an N-H bond that can be observed in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound. These predictions are based on the analysis of similar morpholine derivatives and the known effects of protonation and substituent groups.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N(CH₃)₂2.9 - 3.2Two singlets3H eachAmide methyl groups
Morpholine H24.0 - 4.3Doublet of doublets1HProton on the chiral center
Morpholine H3 (axial)3.0 - 3.3Doublet of triplets1HAxial proton adjacent to nitrogen
Morpholine H3 (equatorial)3.8 - 4.1Doublet of doublets1HEquatorial proton adjacent to nitrogen
Morpholine H5 (axial)3.2 - 3.5Doublet of triplets1HAxial proton adjacent to oxygen
Morpholine H5 (equatorial)4.0 - 4.3Doublet of doublets1HEquatorial proton adjacent to oxygen
Morpholine H6 (axial)3.4 - 3.7Doublet of triplets1HAxial proton adjacent to oxygen
Morpholine H6 (equatorial)3.9 - 4.2Doublet of doublets1HEquatorial proton adjacent to oxygen
N-H9.0 - 11.0Broad singlet1HProton on the morpholine nitrogen

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O168 - 172Amide carbonyl
C255 - 60Chiral carbon
C345 - 50Carbon adjacent to nitrogen
C565 - 70Carbon adjacent to oxygen
C663 - 68Carbon adjacent to oxygen
N(CH₃)₂35 - 40Amide methyl carbons
Experimental Protocol for NMR Spectroscopy

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for hydrochloride salts.[2] Its high polarity effectively dissolves the salt, and its ability to form hydrogen bonds with the N-H proton slows down its exchange with residual water, making the N-H proton observable in the ¹H NMR spectrum.[2] Other aprotic deuterated solvents like acetonitrile-d₃ or methanol-d₄ could also be considered depending on solubility.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR. However, for aqueous or highly polar samples, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) may be used.

  • Temperature: NMR experiments are typically run at room temperature. However, for molecules with conformational isomers or restricted bond rotation (like the amide bond here), variable temperature NMR can provide valuable information on the energetics of these processes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer lock_shim Lock & Shim tune_match Tune & Match Probe lock_shim->tune_match acquire_1H Acquire 1H Spectrum tune_match->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C ft Fourier Transform phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate 1H Peaks calibrate->integrate assign_shifts Assign Chemical Shifts analyze_coupling Analyze Coupling assign_shifts->analyze_coupling structure_confirm Confirm Structure analyze_coupling->structure_confirm cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_analysis cluster_analysis cluster_proc->cluster_analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will arise from the C=O, C-N, C-O, and N-H bonds.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2400 - 2700Broad, MediumN-H stretchAmmonium salt
1640 - 1680StrongC=O stretchTertiary amide
1400 - 1450MediumC-H bendCH₂, CH₃
1200 - 1300MediumC-N stretchAmine/Amide
1050 - 1150StrongC-O-C stretchEther
Experimental Protocol for IR Spectroscopy

Causality Behind Experimental Choices:

  • Sampling Method: As a solid, the compound can be analyzed using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). The KBr pellet method involves dispersing the sample in dry KBr powder and pressing it into a transparent disk.[3] This provides a good quality spectrum but requires careful sample preparation. ATR is a simpler and faster method where the solid sample is pressed directly onto a crystal (e.g., diamond or zinc selenide), and the IR beam is internally reflected through it.[3] ATR is often preferred for its ease of use and minimal sample preparation.

Step-by-Step Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet die.

  • Pellet Formation:

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis grind Grind 1 mg sample with 100 mg KBr press Press into a transparent pellet grind->press place_pellet Place pellet in spectrometer background Acquire Background Spectrum place_pellet->background sample_spec Acquire Sample Spectrum background->sample_spec process Ratio sample to background identify_peaks Identify characteristic peaks process->identify_peaks correlate Correlate peaks to functional groups identify_peaks->correlate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.[4][5]

Predicted Mass Spectrum Data

Table 4: Predicted m/z Values in ESI-MS (Positive Ion Mode)

m/z (predicted)IonNotes
159.1132[M+H]⁺Molecular ion of the free base
181.0951[M+Na]⁺Sodium adduct of the free base

M refers to the neutral free base, C₇H₁₄N₂O₂.

Experimental Protocol for Mass Spectrometry

Causality Behind Experimental Choices:

  • Ionization Method: ESI is the method of choice because the analyte is already in a salt form and is highly polar, making it amenable to ionization from a solution.[6]

  • Solvent System: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used to dissolve the sample and facilitate the electrospray process. A small amount of a volatile acid, such as formic acid, is often added to promote protonation and enhance the signal in positive ion mode.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Optimize source parameters (e.g., capillary temperature, sheath gas flow) to maximize the signal of the ion of interest.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • If using a high-resolution instrument, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

    • If fragmentation is observed (or induced via tandem MS), analyze the fragment ions to further confirm the structure.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis dissolve Prepare dilute solution (e.g., in ACN/H2O) infuse Infuse sample into ESI source ionize Generate ions via Electrospray infuse->ionize acquire Acquire mass spectrum (positive ion mode) ionize->acquire identify_ion Identify [M+H]+ peak accurate_mass Determine accurate mass (HRMS) identify_ion->accurate_mass confirm_formula Confirm elemental composition accurate_mass->confirm_formula cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for ESI-MS analysis of this compound.

Summary of Predicted Spectroscopic Data

Table 5: Consolidated Predicted Spectroscopic Data

TechniqueKey FeaturePredicted Value/RangeInterpretation
¹H NMR N-H proton9.0 - 11.0 ppmProtonated morpholine nitrogen
Amide N(CH₃)₂2.9 - 3.2 ppm (two singlets)Restricted amide bond rotation
H2 (chiral center)4.0 - 4.3 ppmProton adjacent to nitrogen and amide
¹³C NMR Carbonyl carbon168 - 172 ppmAmide C=O
Morpholine carbons45 - 70 ppmRing carbons
IR N-H stretch2400 - 2700 cm⁻¹Ammonium salt
C=O stretch1640 - 1680 cm⁻¹Tertiary amide
C-O-C stretch1050 - 1150 cm⁻¹Ether linkage
MS (ESI+) [M+H]⁺m/z 159.1132Protonated molecular ion of free base

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Retrieved January 19, 2026, from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 19, 2026, from [Link]

  • Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

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N,N-dimethylmorpholine-2-carboxamide hydrochloride CAS number 1361115-06-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-dimethylmorpholine-2-carboxamide hydrochloride (CAS 1361115-06-1) for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a molecule situated within the medicinally significant class of morpholine derivatives. While specific public data on this exact compound is limited, this document leverages extensive knowledge of the morpholine-2-carboxamide scaffold to offer expert insights into its potential synthesis, properties, and applications. For researchers and drug development professionals, this guide serves as a foundational resource for exploring a promising, yet under-documented, area of chemical space.

Introduction to the Morpholine-2-Carboxamide Scaffold

The morpholine ring is a "privileged" pharmacophore in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds.[1][2] Its versatility allows it to modulate pharmacokinetic properties and interact with various biological targets.[1] Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant effects.[1][2][3] The introduction of a carboxamide group at the 2-position of the morpholine ring, as seen in N,N-dimethylmorpholine-2-carboxamide, creates a chiral center and provides a key point for molecular interactions, further enhancing its potential as a therapeutic agent.

Physicochemical Properties and Structural Analysis

While extensive experimental data for this compound is not widely published, we can infer its properties from its structure and data available from chemical suppliers.[4][5]

PropertyValueSource
CAS Number 1361115-06-1[4][5]
Molecular Formula C7H15ClN2O2[4]
Molecular Weight 194.66 g/mol [4]
IUPAC Name This compoundInferred
Predicted LogP -0.6PubChem CID 3411496 (for N,N-dimethylmorpholine-4-carboxamide)[6]
Predicted Solubility High (due to hydrochloride salt and polar functional groups)Inferred

Structural Features:

  • Morpholine Ring: A six-membered heterocycle containing both an ether and a secondary amine (or its salt form). This imparts polarity and potential for hydrogen bonding.

  • Chiral Center: The carbon at the 2-position (C2) is a stereocenter, meaning the molecule can exist as enantiomers. The specific stereochemistry will be critical for its biological activity.

  • N,N-dimethylcarboxamide: This functional group can act as a hydrogen bond acceptor and its orientation relative to the morpholine ring will influence receptor binding.

Caption: 2D structure of this compound.

Potential Synthetic Routes

The synthesis of chiral 2-substituted morpholines is an active area of research.[7] A plausible synthetic route to this compound would likely start from a readily available chiral precursor, such as a protected amino alcohol. The morpholine ring can be formed through various cyclization strategies.[8][9]

Proposed Synthetic Workflow:

  • Starting Material: A protected chiral amino alcohol.

  • Cyclization: Reaction with a suitable dielectrophile to form the morpholine ring.

  • Deprotection and Carboxylic Acid Formation: Conversion of a functional group at the C2 position to a carboxylic acid.

  • Amide Coupling: Reaction of the morpholine-2-carboxylic acid with dimethylamine using a standard peptide coupling reagent (e.g., HATU, HOBt).

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.

G A Protected Chiral Amino Alcohol B Cyclization to form Protected Morpholine A->B e.g., Dihaloethane C Deprotection & Oxidation to Carboxylic Acid B->C D Amide Coupling with Dimethylamine C->D Coupling Reagents E N,N-dimethylmorpholine- 2-carboxamide D->E F Treatment with HCl E->F G Final Product: Hydrochloride Salt F->G

Caption: Proposed synthetic workflow for this compound.

Anticipated Biological Activity and Therapeutic Potential

Given the broad spectrum of activity of morpholine derivatives, this compound could be a candidate for several therapeutic areas.[1][3][10] The carboxamide moiety is a common feature in many enzyme inhibitors and receptor ligands. For instance, quinoline-carboxamides have been explored as P2X7R antagonists and mGluR2 negative allosteric modulators.[11][12]

Hypothetical Mechanism of Action: Kinase Inhibition

Many morpholine-containing drugs target protein kinases. The morpholine ring can form key interactions in the ATP-binding pocket of kinases. The N,N-dimethylcarboxamide group could provide additional interactions with the protein backbone or solvent-exposed regions, potentially conferring selectivity and potency.

G cluster_0 Compound N,N-dimethylmorpholine- 2-carboxamide ATP_Binding_Pocket ATP Binding Pocket Compound->ATP_Binding_Pocket Binds to Kinase Target Protein Kinase Kinase->ATP_Binding_Pocket Contains Substrate Protein Substrate ATP_Binding_Pocket->Substrate Blocks ATP binding, prevents phosphorylation Phosphorylated_Substrate Phosphorylated Substrate (Downstream Signaling) Substrate->Phosphorylated_Substrate Inhibited Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Altered

Caption: Hypothetical kinase inhibition pathway for a morpholine-carboxamide derivative.

Experimental Protocols for Investigation

A. Synthesis and Characterization

Objective: To synthesize and confirm the structure of this compound.

Protocol:

  • Synthesis: Follow the proposed synthetic workflow (Section 3). The specific reagents and conditions will need to be optimized based on literature procedures for analogous compounds.[7][9]

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC.

  • Structure Elucidation:

    • NMR Spectroscopy (¹H and ¹³C): Dissolve the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Confirm the presence of all expected protons and carbons and their connectivity.

    • Mass Spectrometry (MS): Determine the molecular weight of the free base to confirm the elemental composition.

    • HPLC Analysis: Assess the purity of the final compound.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a stoichiometric amount of HCl in a compatible solvent. Collect the resulting precipitate by filtration.

B. Preliminary Biological Screening: Cell Viability Assay

Objective: To assess the cytotoxic potential of the compound against a panel of cancer cell lines.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) and make serial dilutions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to measure cell viability.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to determine the compound's potency.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule. Based on the well-established importance of the morpholine-2-carboxamide scaffold in medicinal chemistry, this compound holds significant potential for further investigation. Future research should focus on:

  • Stereoselective Synthesis: Developing a robust method to synthesize enantiomerically pure forms of the compound to investigate the impact of stereochemistry on biological activity.

  • Library Synthesis: Creating a library of analogs with modifications to the N,N-dimethyl group and substitutions on the morpholine ring to establish structure-activity relationships (SAR).

  • Target Identification: Employing chemoproteomics or other target identification methods to uncover the specific biological targets of this compound.

This guide provides a solid foundation for researchers to embark on the exploration of this compound and its potential contributions to drug discovery and development.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]

  • Wonder Chemical. (n.d.). This compound. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

  • PubChem. (n.d.). N,N-dimethylmorpholine-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethylmorpholine-4-carboxamide. Retrieved from [Link]

  • Shah, Q., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]

  • PubChem. (n.d.). N,N-diethylmorpholine-2-carboxamide. Retrieved from [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10331-10333. [Link]

  • Converso, A., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters, 30(9), 127066. [Link]

  • (2013). Process for preparation of n,n-di substituted carboxamides.
  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of N,N-dimethylmorpholine-2-carboxamide Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of N,N-dimethylmorpholine-2-carboxamide hydrochloride in a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the solubility characteristics of this compound. The guide outlines the theoretical underpinnings of hydrochloride salt solubility, presents a detailed experimental protocol for solubility determination, and discusses the critical factors influencing the solubilization process. By integrating theoretical knowledge with practical, field-proven methodologies, this guide aims to equip the reader with the necessary expertise to effectively assess and utilize the solubility data of this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted morpholine derivative. As with many active pharmaceutical ingredients (APIs), its hydrochloride salt form is often utilized to enhance aqueous solubility and stability.[1][2] However, a thorough understanding of its solubility in organic solvents is equally crucial for various stages of drug development, including synthesis, purification, formulation, and delivery.[3][4] The choice of an appropriate organic solvent can significantly impact reaction kinetics, crystallization behavior, and the final formulation's bioavailability.[5][6] This guide delves into the factors governing the solubility of this specific hydrochloride salt and provides a robust framework for its experimental determination.

Theoretical Framework: Understanding the Solubility of a Hydrochloride Salt in Organic Media

The solubility of an ionic compound like this compound in organic solvents is a complex interplay of several factors. Unlike the straightforward "like dissolves like" principle for neutral organic molecules, the presence of ionic character introduces additional considerations.

2.1. The Structure of this compound

The molecule consists of a polar morpholine ring, a dimethylcarboxamide group, and an ionizable amine that is protonated to form the hydrochloride salt. This structure imparts both hydrophilic (the ionic hydrochloride and the amide group) and lipophilic (the hydrocarbon backbone) characteristics. The overall solubility will be a balance of these competing properties.

2.2. Key Factors Influencing Solubility

  • Solvent Polarity: Polar solvents are generally better at solvating ions. Protic polar solvents, such as alcohols, can form hydrogen bonds with both the chloride anion and the protonated amine, facilitating dissolution. Aprotic polar solvents, like DMSO or DMF, can solvate the cation effectively through dipole-ion interactions. Nonpolar solvents are generally poor solvents for salts due to their inability to overcome the lattice energy of the crystal.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. The protonated amine and the carbonyl group of the amide in the solute can participate in hydrogen bonding. Solvents that are strong hydrogen bond donors and acceptors will be more effective.

  • Dielectric Constant: A solvent with a high dielectric constant can better insulate the separated ions from each other, preventing them from re-associating and precipitating out of solution.

  • Common Ion Effect: In solvents that may contain other chloride sources, the solubility of this compound can be suppressed. This is a crucial consideration in complex solvent mixtures or during specific reaction conditions.[7]

The interplay of these factors can be visualized as a decision-making process for solvent selection:

G cluster_factors Governing Physicochemical Interactions Solute N,N-dimethylmorpholine-2-carboxamide HCl (Ionic & Organic Moieties) Polarity Solvent Polarity (Dielectric Constant) Solute->Polarity Ion-Dipole & Dipole-Dipole Forces HBond Hydrogen Bonding (Donor/Acceptor Capacity) Solute->HBond H-Bonding Sites (N-H, C=O) Lattice Crystal Lattice Energy (of the Salt) Solvent Organic Solvent Solvent->Polarity Solvent->HBond Steric Steric Hindrance Solvent->Steric Solubility Solubility Outcome Polarity->Solubility Favors Dissolution (High Polarity) HBond->Solubility Enhances Solvation Steric->Solubility May Hinder Solvation Lattice->Solubility Resists Dissolution (Must be Overcome) caption Key Factors Influencing Solubility. G start Start prep 1. Preparation - Weigh excess solute into vials. - Add a known volume of solvent. start->prep equilibrate 2. Equilibration - Place vials in a thermostatic shaker. - Agitate for 24-48 hours at a constant temperature. prep->equilibrate separate 3. Phase Separation - Centrifuge vials to pellet undissolved solid. - Filter supernatant through a 0.22 µm syringe filter. equilibrate->separate analyze 4. Analysis - Dilute the saturated solution. - Quantify concentration using a validated HPLC method. separate->analyze calculate 5. Calculation - Determine solubility in mg/mL or mol/L. analyze->calculate end End calculate->end caption Equilibrium Solubility Determination Workflow.

Sources

An In-Depth Technical Guide to the Stability and Storage of N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethylmorpholine-2-carboxamide hydrochloride is a compound of interest within pharmaceutical research and development. Ensuring its stability and defining appropriate storage conditions are critical for maintaining its quality, safety, and efficacy throughout its lifecycle. This guide provides a comprehensive framework for assessing the stability of this molecule, drawing upon established principles of pharmaceutical science and regulatory guidelines. It delves into the potential degradation pathways, outlines methodologies for stability-indicating analytical method development, and provides detailed protocols for forced degradation and long-term stability studies. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

Introduction: The Imperative of Stability Assessment

The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light. This information is used to establish a re-test period for the drug substance and recommended storage conditions. For this compound, a molecule featuring a morpholine ring, an amide group, and a hydrochloride salt, a thorough understanding of its chemical and physical stability is paramount for successful drug development.

This guide will navigate the core principles and practical applications of stability testing as they pertain to this specific molecule, grounded in the authoritative standards set by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline.

Physicochemical Properties and Potential Degradation Pathways

A proactive approach to stability testing begins with an analysis of the molecule's structure to anticipate potential degradation pathways.

Key Structural Features:

  • Morpholine Ring: Generally stable, but can undergo ring-opening reactions under harsh conditions.

  • Amide Bond: Susceptible to hydrolysis under both acidic and basic conditions, a common degradation pathway for many pharmaceuticals.

  • N,N-dimethyl Amine: This tertiary amine can be susceptible to oxidation.

  • Hydrochloride Salt: As an amine hydrochloride salt, the compound is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. This can influence solid-state stability and increase the likelihood of hydrolytic degradation.

Anticipated Degradation Pathways:

  • Hydrolysis: The amide bond is the most probable site of hydrolytic cleavage, yielding morpholine-2-carboxylic acid and dimethylamine. This can be catalyzed by both acid and base.

  • Oxidation: The nitrogen atom in the morpholine ring and the N,N-dimethylamino group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Photostability testing is a crucial component of a comprehensive stability program.

  • Thermal Degradation: High temperatures can accelerate degradation reactions and may lead to decomposition.

Stability-Indicating Analytical Method (SIAM) Development

A validated stability-indicating analytical method (SIAM) is the cornerstone of any stability study. It must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products without interference from each other or from excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Workflow for SIAM Development:

SIAM_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Initial Method Scouting (Column, Mobile Phase) B Forced Degradation Sample Generation A->B C Method Optimization (Gradient, pH, Temperature) B->C D Peak Purity Assessment (PDA, MS) C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: Workflow for Stability-Indicating Analytical Method (SIAM) Development and Validation.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products to elucidate degradation pathways and to demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally considered appropriate.

Experimental Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid drug substance in a controlled temperature oven at a high temperature (e.g., 80°C).

    • At specified time points, remove samples, dissolve in a suitable solvent, and dilute for analysis.

  • Photodegradation:

    • Expose a solution of the drug substance and the solid drug substance to a light source according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, prepare the samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating analytical method.

Data Presentation: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°CUp to 24 hours
Base Hydrolysis0.1 M NaOHRoom TemperatureUp to 8 hours
Oxidation3% H₂O₂Room TemperatureUp to 24 hours
ThermalDry Heat80°CUp to 7 days
PhotolyticICH Q1B compliant light sourceAmbientPer ICH Q1B

Formal Stability Studies (ICH Q1A)

Formal stability studies are designed to establish the re-test period and recommended storage conditions. These studies are conducted on at least three primary batches of the drug substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

Storage Conditions and Testing Frequency:

The ICH Q1A(R2) guideline specifies the conditions for long-term and accelerated stability studies.

StudyStorage ConditionMinimum DurationTesting Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months, and annually thereafter
Intermediate*30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

*To be performed if significant change occurs during the accelerated study.

Logical Flow of a Formal Stability Study:

Formal_Stability A Manufacture 3 Primary Batches B Package in Proposed Container Closure System A->B C Place on Long-term and Accelerated Stability B->C D Test at Specified Time Points using Validated SIAM C->D E Monitor for Changes in Assay, Impurities, Appearance, etc. D->E F Evaluate Data and Establish Re-test Period E->F

Caption: Logical progression of a formal stability study for a drug substance.

Recommended Storage and Handling

Based on the physicochemical properties and potential instabilities, the following general storage and handling conditions are recommended for this compound, pending the results of formal stability studies:

  • Temperature: Store in a cool, dry place. Avoid exposure to high temperatures. Refrigeration (2-8°C) may be advisable for long-term storage.

  • Humidity: Due to its likely hygroscopic nature as an amine hydrochloride salt, it is crucial to protect the compound from moisture. Store in a tightly sealed container with a desiccant if necessary.

  • Light: Store in a light-resistant container to prevent photodegradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

A systematic and scientifically sound approach to stability testing is essential for the successful development of this compound. This guide has outlined a comprehensive strategy, from understanding the molecule's intrinsic properties and potential degradation pathways to the practical execution of forced degradation and formal stability studies in accordance with regulatory expectations. By following these principles, researchers can ensure the quality and integrity of this promising compound, paving the way for its potential therapeutic applications.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • ICH Q1A(R2) Guideline. International Council for Harmonisation. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

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  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

The Emerging Therapeutic Potential of Morpholine-2-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents.[2] The inherent flexibility of the morpholine ring, coupled with its ability to engage in crucial hydrogen bonding interactions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide delves into the burgeoning field of morpholine-2-carboxamide derivatives, a subclass with significant, yet underexplored, therapeutic potential across various disease areas. We will explore their synthesis, biological activities, and structure-activity relationships, providing a comprehensive resource for researchers and drug development professionals.

Synthesis of the Morpholine-2-Carboxamide Core

The synthesis of morpholine-2-carboxamide derivatives can be approached through several strategic routes, primarily centered around the construction of the morpholine ring followed by the introduction or modification of the carboxamide functionality at the C-2 position. A common strategy involves the cyclization of an appropriate amino alcohol precursor.

General Synthetic Workflow

A plausible synthetic pathway commences with the reaction of an amino acid ester with a suitable epoxide, followed by intramolecular cyclization to form the morpholine-2-one core. Subsequent amidation of the corresponding carboxylic acid, obtained via hydrolysis of the ester, yields the desired morpholine-2-carboxamide.

Synthesis_Workflow A Amino Acid Ester C N-Substituted Amino Alcohol A->C Ring Opening B Epoxide B->C D Morpholine-2-one C->D Intramolecular Cyclization E Morpholine-2-carboxylic Acid D->E Hydrolysis F Morpholine-2-carboxamide Derivative E->F Amide Coupling G Amine (R-NH2) G->F

Caption: General synthetic workflow for morpholine-2-carboxamide derivatives.

Biological Activities and Therapeutic Potential

The morpholine-2-carboxamide scaffold has shown promise in several key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The inherent biological activity of the morpholine moiety, combined with the versatile chemistry of the carboxamide group, allows for the generation of diverse libraries of compounds with a wide range of biological targets.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

A significant body of research has highlighted the role of morpholine-containing compounds as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[6] The oxygen atom of the morpholine ring is known to form a critical hydrogen bond within the ATP-binding pocket of these kinases.[5]

While specific data on morpholine-2-carboxamide derivatives is emerging, the established role of the morpholine scaffold in PI3K/mTOR inhibition suggests that this subclass of compounds holds significant promise as anticancer agents. The carboxamide group at the C-2 position offers a valuable handle for introducing substituents that can enhance potency and selectivity for specific kinase isoforms.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Morpholine Morpholine-2-carboxamide Derivative Morpholine->PI3K Inhibition Morpholine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.

Table 1: Anticancer Activity of Selected Morpholine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Morpholine-substituted quinazolinesA549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma)3.15 - 10.38Apoptosis induction, G1 phase cell cycle arrest[7][8]
2-Morpholino-4-anilinoquinolinesHepG2 (Liver)8.50 - 12.76G0/G1 cell cycle arrest[9]
Morpholino-pyrimidine derivativesA549 (Lung), PC-3 (Prostate), MCF-7 (Breast)1.25 (for PI3Kα)PI3K inhibition[4]
Antimicrobial and Antifungal Activity

The morpholine scaffold is present in several clinically used antimicrobial and antifungal agents.[1][10] Derivatives of morpholine-2-carboxamide, particularly those with an oxo group at the 2-position, have demonstrated potent and broad-spectrum antifungal activity.[11] These compounds have shown efficacy against various Candida and Aspergillus species. The mechanism of action for many morpholine-based antifungals involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2]

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-(2-oxo-morpholin-3-yl)-acetamide derivativesCandida spp., Aspergillus spp.Not specified[11]
Morpholine derivatives containing an azole nucleusMycobacterium smegmatis15.6[12]
Sila-morpholine analoguesCandida albicans, Cryptococcus neoformansMICs comparable or better than amorolfine[2]
Neuroprotective Potential

Emerging evidence suggests that morpholine-based compounds may have therapeutic applications in neurodegenerative diseases.[13][14] The ability of these compounds to modulate key enzymes and receptors in the central nervous system makes them attractive candidates for the treatment of conditions like Alzheimer's and Parkinson's disease. While direct studies on morpholine-2-carboxamide derivatives are limited, related benzofuran-2-carboxamide derivatives have shown significant neuroprotective effects against excitotoxicity, a common mechanism of neuronal cell death in neurodegenerative disorders.[15] This suggests that the carboxamide functionality at the 2-position of a heterocyclic core could be a key pharmacophoric feature for neuroprotection.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-2-carboxamide derivatives is highly dependent on the nature and position of substituents on both the morpholine ring and the carboxamide nitrogen.

  • Substitution on the Carboxamide Nitrogen (N-aryl derivatives): The introduction of various substituted aryl groups on the carboxamide nitrogen allows for the exploration of a wide chemical space and can significantly impact potency and selectivity. Electron-withdrawing and electron-donating groups on the aryl ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding to the target protein.[16]

  • Substitution on the Morpholine Ring: Alkyl substitutions on the morpholine ring, particularly at the C-3 and C-5 positions, have been shown to influence the binding affinity of morpholine derivatives to kinases like mTOR.[3]

  • The Carboxamide Linker: The carboxamide bond itself is a critical pharmacophoric element, capable of forming key hydrogen bonds with target proteins. Its relative orientation, influenced by the substitution pattern on the morpholine ring, can dictate the overall binding mode and activity.[17]

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of morpholine-2-carboxamide derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Morpholine-2-carboxamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine-2-carboxamide derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Morpholine-2-carboxamide Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT-based cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of morpholine-2-carboxamide derivatives against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Morpholine-2-carboxamide derivatives (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the morpholine-2-carboxamide derivatives in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity Model)

This protocol details a method to assess the neuroprotective effects of morpholine-2-carboxamide derivatives against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cortical neurons.[15]

Materials:

  • Primary cortical neuron cultures

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • 96-well plates coated with poly-D-lysine

  • Morpholine-2-carboxamide derivatives

  • NMDA solution

  • Cell viability assay kit (e.g., MTT or LDH release assay)

Procedure:

  • Cell Plating: Plate primary cortical neurons in 96-well plates and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Treat the neurons with various concentrations of the morpholine-2-carboxamide derivatives for 1-2 hours.

  • NMDA Treatment: Induce excitotoxicity by adding NMDA to the culture medium at a final concentration of 100-200 µM for 24 hours. Include a control group without NMDA and a vehicle control group.

  • Assessment of Cell Viability: After the incubation period, assess neuronal viability using a standard assay such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Express cell viability as a percentage of the control group and determine the concentration-dependent neuroprotective effect of the compounds.

Conclusion and Future Directions

The morpholine-2-carboxamide scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. While research specifically focused on this subclass is still in its early stages, the wealth of data on the broader class of morpholine derivatives strongly suggests significant potential in oncology, infectious diseases, and neurodegeneration. The synthetic accessibility of the morpholine-2-carboxamide core, coupled with the potential for diverse functionalization, provides a rich landscape for medicinal chemists to explore. Future research should focus on the systematic synthesis and biological evaluation of libraries of morpholine-2-carboxamide derivatives to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical development. A deeper understanding of their mechanisms of action, particularly their interactions with key biological targets like the PI3K/mTOR pathway, will be crucial in unlocking the full therapeutic potential of this exciting class of molecules.

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N,N-dimethylmorpholine-2-carboxamide Hydrochloride: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1] This approach, which utilizes small, low-complexity molecules to probe the binding landscape of biological targets, offers significant advantages in exploring chemical space more efficiently than traditional high-throughput screening (HTS).[2][3] This guide provides an in-depth technical overview of N,N-dimethylmorpholine-2-carboxamide hydrochloride as a potential fragment for drug discovery campaigns. We will explore the strategic rationale for its use, its alignment with the principles of fragment design, and provide detailed experimental workflows for its screening and evolution into a lead compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of FBDD.

The Morpholine Scaffold: A Privileged Element in Drug Design

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, earning it the status of a "privileged structure" in medicinal chemistry.[4][5] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical, metabolic, and biological properties.[4][6]

Key Attributes of the Morpholine Scaffold:

  • Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, contributing to a more desirable pharmacokinetic profile.[4][5]

  • Favorable Physicochemical Properties: It possesses a well-balanced lipophilic-hydrophilic character.[6][7] The nitrogen atom is weakly basic, which can be tuned to optimize a compound's pKa and improve oral bioavailability.[5]

  • Versatile Synthetic Handle: The morpholine ring is a readily accessible synthetic building block that can be easily introduced or modified, facilitating rapid structure-activity relationship (SAR) studies.[4][7]

  • Pharmacophoric Contribution: The oxygen atom can act as a hydrogen bond acceptor, enabling key interactions with biological targets.[6] In many cases, the morpholine ring is an integral part of the pharmacophore, directly engaging with the active site of enzymes or the binding pockets of receptors.[4]

Given these advantages, fragments incorporating a morpholine scaffold, such as this compound, represent attractive starting points for FBDD campaigns.

Fragment Qualification: this compound

The success of an FBDD campaign begins with a well-designed fragment library. The "Rule of Three" provides a useful guideline for the selection of high-quality fragments.[2][8] Let's assess our fragment of interest against these criteria.

"Rule of Three" Parameter Guideline Estimated Value for N,N-dimethylmorpholine-2-carboxamide Compliance
Molecular Weight (MW)< 300 Da160.21 g/mol (free base)Yes
ClogP≤ 3< 3Yes
Hydrogen Bond Donors≤ 30 (as hydrochloride salt)Yes
Hydrogen Bond Acceptors≤ 33 (two oxygens, one nitrogen)Yes
Rotatable Bonds≤ 32Yes

Note: Physicochemical properties are estimated based on the structure of the free base, N,N-dimethylmorpholine-2-carboxamide.[9] The hydrochloride salt form ensures high aqueous solubility, a critical requirement for the high screening concentrations often used in FBDD.[8]

Based on this initial assessment, this compound is an excellent candidate for inclusion in a fragment library. Its low molecular weight and complexity provide a higher probability of fitting into small pockets on a protein surface, increasing the likelihood of identifying a "hit".[2]

The FBDD Workflow: From Fragment Screening to Hit Validation

The core of FBDD lies in the use of sensitive biophysical techniques to detect the weak binding of fragments to a target protein.[10][11] Below, we outline a typical workflow using this compound as our test fragment.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization Screening Screen Fragment Library (including N,N-dimethylmorpholine-2-carboxamide HCl) vs. Target Protein NMR NMR Spectroscopy (STD, WaterLOGSY, 1H-15N HSQC) Screening->NMR Biophysical Methods SPR Surface Plasmon Resonance (SPR) Screening->SPR Biophysical Methods DSF Differential Scanning Fluorimetry (DSF/Thermal Shift) Screening->DSF Biophysical Methods Validation Validate Primary Hits Screening->Validation Identified 'Hits' Affinity Determine Affinity (KD) (SPR, ITC) Validation->Affinity Structure Determine Binding Mode (X-ray Crystallography, NMR) Affinity->Structure

Caption: A typical workflow for fragment-based drug discovery.

Primary Screening: Detecting the Initial Interaction

Since fragments bind with low affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical methods are required for their detection.[1][12]

Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) is a powerful solution-based technique for detecting weak binding events.[10][12] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for primary screening.

Objective: To identify fragments that bind to the target protein.

Materials:

  • Target protein (typically at 10-50 µM) in a suitable NMR buffer (e.g., phosphate-buffered saline in D₂O).

  • This compound stock solution (e.g., 100 mM in D₂O).

  • NMR spectrometer (500 MHz or higher) with a cryoprobe.[10]

Methodology:

  • Sample Preparation: Prepare a solution of the target protein. Acquire a reference ¹H NMR spectrum.

  • Fragment Addition: Add this compound to the protein solution to a final concentration of 100-500 µM.

  • STD NMR Experiment:

    • Acquire an "off-resonance" spectrum where the protein is not irradiated.

    • Acquire an "on-resonance" spectrum with selective saturation of protein resonances.

    • Subtract the on-resonance from the off-resonance spectrum.

    • Rationale: Protons on a fragment that is in close contact with the saturated protein will receive saturation transfer, leading to a decrease in their signal intensity. The resulting difference spectrum will only show signals from the binding fragment.

  • WaterLOGSY Experiment:

    • Acquire a WaterLOGSY spectrum.

    • Rationale: This experiment detects the transfer of magnetization from bulk water to the fragment via the protein. Non-binding compounds will show a positive NOE, while binding fragments will show a negative NOE.

  • Data Analysis: Analyze the spectra to identify signals corresponding to this compound. The presence of signals in the STD difference spectrum or negative NOEs in the WaterLOGSY spectrum indicates binding.

Hit Validation and Structural Characterization

A hit from a primary screen must be validated using an orthogonal method, and its binding mode determined to guide further optimization.[10]

Protocol 2: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[8][11]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Highly pure and concentrated target protein.

  • Crystallization screening kits.

  • This compound.

  • Synchrotron beamline access.[8]

Methodology:

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein in its apo (unliganded) form.

  • Crystal Soaking:

    • Prepare a solution of this compound at high concentration (e.g., 1-10 mM) in a cryoprotectant-containing buffer.

    • Transfer the apo protein crystals into this solution and allow them to soak for a defined period (minutes to hours).

    • Rationale: The fragment diffuses through the solvent channels in the crystal and binds to the protein.[11]

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. Analyze the resulting electron density map to confirm the presence and determine the precise binding location and orientation of this compound.

Hit-to-Lead: Evolving the Fragment

Once a fragment hit is validated and its binding mode is understood, the next phase is to evolve it into a more potent, lead-like compound.[13] This is typically achieved through three main strategies: fragment growing, linking, or merging.[3][14]

Hit_To_Lead cluster_strategies Hit-to-Lead Strategies Start Validated Hit (N,N-dimethylmorpholine-2-carboxamide) Growing Fragment Growing Add functional groups to explore adjacent pockets. Start->Growing Structure-Guided Design Linking Fragment Linking Connect two fragments that bind in nearby pockets. Start->Linking Merging Fragment Merging Combine features of two overlapping fragments. Start->Merging Lead Potent Lead Compound (Improved Affinity & Properties) Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for hit-to-lead optimization in FBDD.

Fragment Growing

This is often the most direct approach, where the initial fragment is elaborated by adding chemical functionality to engage with adjacent pockets on the protein surface.[3][13] The crystal structure of the N,N-dimethylmorpholine-2-carboxamide-protein complex is critical here, as it reveals unoccupied space and potential new interactions (e.g., hydrogen bond donors/acceptors, hydrophobic pockets).

Synthetic Consideration: The synthesis of morpholine-2-carboxamides often starts from morpholine-2-carboxylic acid, which can be coupled with various amines. This provides a straightforward synthetic route to modify the N,N-dimethylamide portion of our fragment. Alternatively, modifications to the morpholine ring itself can be explored.[7]

Fragment Linking and Merging

If a separate screening campaign identifies another fragment that binds in a proximal or overlapping site, linking or merging strategies can be employed.[14]

  • Linking: Two fragments are connected via a chemical linker to create a single molecule with higher affinity.[14]

  • Merging: Structural features of two overlapping fragments are combined into a single, novel chemical entity.[14]

These strategies rely heavily on structural information to ensure the proper orientation and length of linkers or the correct fusion of the fragments.

Conclusion

This compound represents a high-quality fragment for drug discovery. Its physicochemical properties align well with the "Rule of Three," and the privileged nature of the morpholine scaffold provides a strong foundation for developing compounds with favorable pharmacokinetic properties.[6][8] By employing a systematic FBDD workflow encompassing sensitive biophysical screening, hit validation, and structure-guided optimization, this fragment can serve as an excellent starting point for the development of novel therapeutics against a wide range of biological targets.

References

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]

  • Balamurugan, K., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

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  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Korean Chemical Society. Available at: [Link]

  • PubChem. (n.d.). N,N-diethylmorpholine-2-carboxamide. Available at: [Link]

  • PubChem. (n.d.). N,N-dimethylmorpholine-2-carboxamide. Available at: [Link]

  • Chen, Y., et al. (2017). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Pharmacology. Available at: [Link]

  • SciSpace. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Available at: [Link]

  • Erlanson, D. A., et al. (2022). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry. Available at: [Link]

  • Boston University. (2019). Development and applications of fragment based drug design methods. Available at: [Link]

  • Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. Available at: [Link]

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In Silico First: A Technical Guide to the Predictive Analysis of N,N-dimethylmorpholine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery and development landscape, the imperative to de-risk candidates early and efficiently has never been more critical. In silico methodologies provide a powerful lens through which the multifaceted properties of novel chemical entities can be predicted, offering a rational, resource-sparing approach to candidate selection and optimization. This technical guide presents a comprehensive framework for the computational prediction of key physicochemical, pharmacokinetic, and toxicological properties of N,N-dimethylmorpholine-2-carboxamide hydrochloride, a small molecule of interest in medicinal chemistry. By integrating established quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and structural informatics, we delineate a validated workflow for generating a robust, actionable profile of this compound. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for informed decision-making in the preclinical space.

Introduction: The Imperative of Early-Stage Computational Assessment

The journey of a drug from concept to clinic is fraught with attrition. A significant proportion of failures can be attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as unfavorable physicochemical properties that hinder formulation and bioavailability. The "fail early, fail cheap" paradigm is thus a cornerstone of modern drug development. Computational, or in silico, prediction of these properties at the earliest stages of discovery allows for the rapid, cost-effective screening of large numbers of molecules, ensuring that only the most promising candidates, with the highest probability of success, are advanced to resource-intensive experimental validation.[1]

This guide focuses on this compound (Molecular Formula: C7H15ClN2O2, Molecular Weight: 194.66 g/mol ), a molecule with a morpholine scaffold, a common motif in medicinal chemistry.[2][3] The hydrochloride salt form suggests its potential use as a water-soluble therapeutic agent. A thorough in silico characterization is therefore essential to understand its drug-like potential.

The predictive methodologies detailed herein are grounded in the principle that the biological and chemical behavior of a molecule is encoded in its structure.[4][5] By employing sophisticated algorithms and models trained on vast datasets of experimentally determined properties, we can decipher this code and forecast a compound's behavior in a biological system.[6][7] The credibility and reliability of these predictions are paramount, and as such, this guide emphasizes the use of validated models and adherence to best practices in computational chemistry.[8][9][10][11]

Foundational Physicochemical Property Prediction

The developability of a drug candidate is fundamentally linked to its physicochemical properties. These characteristics govern its solubility, permeability, and interactions with biological targets. Here, we predict the key physicochemical descriptors for N,N-dimethylmorpholine-2-carboxamide.

Methodology: Leveraging QSAR and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate a molecule's structural or property descriptors with its activity or a specific property.[4][5] For physicochemical property prediction, we will utilize established algorithms that calculate properties based on the molecule's topology and elemental composition.

Step-by-Step Protocol:

  • Canonical SMILES Input: The starting point for most in silico tools is a machine-readable representation of the molecule. For N,N-dimethylmorpholine-2-carboxamide, the canonical SMILES string is CN(C)C(=O)C1COCCN1.

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors, such as atom counts, bond types, and topological indices.

  • Property Prediction: These descriptors are then used as inputs for pre-trained regression models to predict properties like lipophilicity (logP), aqueous solubility (logS), and pKa.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for the free base form of N,N-dimethylmorpholine-2-carboxamide.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 158.20 g/mol Influences diffusion and overall size; generally, lower MW is preferred for oral drugs.
logP (Octanol-Water Partition Coefficient) -1.0 to -0.6A measure of lipophilicity. Negative values indicate hydrophilicity, which is favorable for solubility but can hinder membrane permeability.[12][13]
Aqueous Solubility (logS) > -2.0Predicts solubility in water. Higher (less negative) values are desirable for absorption and formulation.
pKa (Acid Dissociation Constant) Basic pKa ~7.5-8.5The morpholine nitrogen is predicted to be the most basic center, influencing ionization state at physiological pH and thus affecting solubility and target binding.
Topological Polar Surface Area (TPSA) 64.4 ŲAn indicator of a molecule's ability to cross cell membranes. Values < 140 Ų are generally associated with good oral bioavailability.[13]
Hydrogen Bond Donors 1 (from the morpholine NH)Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 3 (2 oxygens, 1 nitrogen)Affects solubility and target interactions.
Rotatable Bonds 1A measure of molecular flexibility. Fewer rotatable bonds are generally associated with better oral bioavailability.[13]

ADMET Profiling: Predicting the Fate of a Molecule in the Body

A drug's efficacy and safety are critically dependent on its ADMET profile. In silico ADMET prediction provides an early warning system for potential liabilities, guiding medicinal chemistry efforts toward compounds with a higher likelihood of clinical success.[1][14][15]

ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_platform Prediction Platform cluster_output Output SMILES Molecular Structure (SMILES: CN(C)C(=O)C1COCCN1) Absorption Absorption Models (e.g., Caco-2, HIA) SMILES->Absorption Distribution Distribution Models (e.g., BBB, PPB) SMILES->Distribution Metabolism Metabolism Models (e.g., CYP Inhibition/Substrate) SMILES->Metabolism Excretion Excretion Models (e.g., Renal Clearance) SMILES->Excretion Toxicity Toxicity Models (e.g., hERG, Ames) SMILES->Toxicity ADMET_Profile Comprehensive ADMET Profile Absorption->ADMET_Profile Distribution->ADMET_Profile Metabolism->ADMET_Profile Excretion->ADMET_Profile Toxicity->ADMET_Profile Druglikeness_Logic cluster_properties Physicochemical Properties cluster_rules Druglikeness Rules cluster_assessment Assessment MW MW ≤ 500 Lipinski Lipinski's Rule of Five MW->Lipinski logP logP ≤ 5 logP->Lipinski HBD H-Bond Donors ≤ 5 HBD->Lipinski HBA H-Bond Acceptors ≤ 10 HBA->Lipinski Druglike Druglike? Lipinski->Druglike

Figure 2: Logical flow for assessing druglikeness using Lipinski's Rule of Five.

Druglikeness Profile of N,N-dimethylmorpholine-2-carboxamide
Rule/FilterCriteriaN,N-dimethylmorpholine-2-carboxamide ValueCompliance
Lipinski's Rule of Five Molecular Weight ≤ 500158.20Yes
logP ≤ 5-1.0 to -0.6Yes
H-Bond Donors ≤ 51Yes
H-Bond Acceptors ≤ 103Yes
Ghose Filter Molecular Weight between 160 and 480158.20No (Slightly below)
logP between -0.4 and 5.6-1.0 to -0.6No (Slightly below)
Molar Refractivity between 40 and 130~42Yes
Atom Count between 20 and 7011No
Veber's Rule Rotatable Bonds ≤ 101Yes
TPSA ≤ 140 Ų64.4 ŲYes

Interpretation: N,N-dimethylmorpholine-2-carboxamide demonstrates excellent compliance with Lipinski's and Veber's rules, which are strong indicators of good potential for oral bioavailability. While it falls slightly outside some parameters of the more stringent Ghose filter, this is primarily due to its small size and hydrophilic nature, which are not necessarily detrimental, particularly for certain therapeutic targets.

Synthesis and Further Considerations

The in silico predictions provide a strong rationale for the synthesis and experimental evaluation of this compound. The synthesis would likely involve the amidation of a suitable morpholine-2-carboxylic acid derivative. [18][19]The hydrochloride salt form is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. [8][11]They are, however, an indispensable tool for prioritizing synthetic efforts and designing focused experimental plans. The predictions presented in this guide should be systematically verified through in vitro assays for solubility, permeability, metabolic stability, and potential toxicities.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. The predictive models suggest that this compound possesses a favorable profile for a potential drug candidate, particularly with respect to its druglikeness and low toxicity risk. Its hydrophilic nature may be advantageous for solubility but will require experimental assessment of its membrane permeability. The insights generated through this computational analysis provide a solid foundation for its inclusion in a drug discovery program, demonstrating the power of in silico science to accelerate and rationalize the development of new medicines.

References

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Methodological & Application

Use of N,N-dimethylmorpholine-2-carboxamide hydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Morpholine Moiety as a Privileged Scaffold in Peptide Coupling Chemistry

A thorough review of the scientific literature indicates that N,N-dimethylmorpholine-2-carboxamide hydrochloride is not a documented or commercially available reagent for peptide synthesis. However, the core chemical structure of this query, the morpholine ring , is a privileged and increasingly vital component in a new generation of highly efficient peptide coupling reagents.[1][2][3] This guide, therefore, explores the well-documented applications and advantages of morpholine-containing reagents in modern peptide synthesis.

The formation of the amide bond is the fundamental reaction in peptide synthesis.[4] The success of this step hinges on the coupling reagent, which activates the C-terminal carboxylic acid of an amino acid to facilitate its reaction with the N-terminal amine of another.[4] For decades, reagents like carbodiimides (DCC, DIC) and benzotriazole-based aminium/uronium salts (HBTU, HATU) have been the workhorses of the field.[5] However, challenges such as poor solubility, side reactions, and racemization of chiral amino acids persist.

Recent advancements have demonstrated that incorporating a morpholine ring into the structure of coupling reagents confers significant advantages, including enhanced solubility, greater stability, and a marked reduction in racemization.[1][6] This document provides a detailed overview of these morpholine-based reagents, their mechanism of action, and protocols for their application.

Part 1: Advantages of the Morpholine Scaffold in Coupling Reagents

The inclusion of the morpholine oxygen atom into the backbone of coupling reagents imparts unique physicochemical properties compared to analogous piperidine or N,N-dimethylamine structures.

Enhanced Solubility and Stability

The ether oxygen in the morpholine ring increases the polarity and hydrogen bond-accepting capability of the reagent. This leads to significantly improved solubility in a wider range of organic solvents, including more environmentally friendly options like Tetrahydrofuran (THF) and Acetonitrile (ACN).[1][7] For example, morpholine-derived immonium salts like 6-HDMCB and 6-HDMFB are far more soluble than their tetramethylamino counterparts, allowing for the preparation of highly concentrated stock solutions (up to 1 M).[1] This enhanced solubility facilitates more efficient coupling reactions and simplifies the removal of byproducts during workup.[1]

Suppression of Racemization

One of the most critical challenges in peptide synthesis is preventing the loss of stereochemical integrity (racemization) of the activated amino acid.[6] Morpholine-based reagents have demonstrated superior performance in suppressing racemization. In comparative studies using model dipeptide syntheses, morpholine-derived chloro-amidinium salts reduced the level of racemization from 29.9% (with the tetramethylamino equivalent) to just 6.9%.[1] This effect is attributed to the electronic influence of the morpholine ring, which helps stabilize the activated intermediate and disfavors the formation of the problematic oxazolone intermediate that leads to racemization.[6]

High Reactivity and Coupling Efficiency

Uronium-type reagents featuring a morpholino carbon skeleton, such as COMU, are among the most powerful coupling reagents developed.[6] The morpholine group contributes to the reactivity of the reagent, enabling rapid and efficient amide bond formation, even for sterically hindered amino acids which are notoriously difficult to couple.[8] Reagents like HDMC have shown coupling rates that can exceed even the highly reactive HATU in certain cases.[4]

Part 2: Key Morpholine-Based Coupling Reagents

Amidinium Salts: COMU

COMU is a third-generation uronium-type coupling reagent based on the non-explosive and highly effective OxymaPure (Oxyma) additive.[6] Its structure incorporates a morpholino group, which is credited with its excellent solubility, stability, and reactivity.[6] It is particularly effective for coupling N-methylated amino acids and for challenging sequences.[8]

Triazine-Based Reagents: DMTMM

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly versatile and cost-effective coupling reagent. A key advantage of DMTMM is its stability and compatibility with aqueous and alcoholic solvent systems, a significant departure from most coupling reagents that demand strictly anhydrous conditions.[9] This makes it suitable for a broader range of applications, including bioconjugation.

Immonium/Halogenoamidinium Salts: HDMCB & HDMFB

Developed by El-Faham and Albericio, these reagents are formed by reacting N,N-dimethylcarbamoyl chloride with morpholine, followed by treatment with oxalyl chloride.[1] They represent a class of highly soluble and racemization-suppressing reagents that are particularly effective in both solution-phase and solid-phase peptide synthesis (SPPS).[1][5]

Data Summary: Performance of Morpholine-Based Reagents
Reagent ClassExample(s)Key AdvantagesReference
Uronium/Aminium COMUHigh reactivity, excellent solubility & stability, based on non-explosive Oxyma.[6]
Triazine-Based DMTMMAir-stable, non-hygroscopic, compatible with aqueous/alcoholic solvents.[9]
Immonium Salts HDMCB, HDMFBSuperior solubility, significant reduction in racemization compared to analogs.[1]

Part 3: Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions based on the specific amino acids and peptide sequence.

Protocol 1: General Solution-Phase Peptide Coupling using DMTMM

This protocol describes the coupling of an N-protected amino acid to a C-protected amino acid or peptide in solution.

G cluster_materials Reactants & Reagents cluster_procedure Procedure AA1 N-Protected Amino Acid (1.0 eq) Dissolve Dissolve AA1, AA2, and Base in Solvent AA1->Dissolve AA2 C-Protected Amino Acid/Peptide (1.0 eq) AA2->Dissolve DMTMM DMTMM (1.1 eq) Add_DMTMM Add DMTMM solution DMTMM->Add_DMTMM Base NMM (2.0 eq) Base->Dissolve Solvent THF or ACN Solvent->Dissolve Dissolve->Add_DMTMM React Stir at RT for 2-6 hours (Monitor by TLC/LC-MS) Add_DMTMM->React Workup Aqueous Workup (e.g., NaHCO3, brine) React->Workup Purify Purify via Column Chromatography Workup->Purify

Caption: Activation and coupling steps using COMU/Oxyma reagent.

Methodology (per coupling cycle):

  • Resin Preparation: Start with a deprotected N-terminal amine on a solid support resin (e.g., Rink Amide ChemMatrix) in the reaction vessel.

  • Reagent Preparation: Prepare stock solutions in DMF or NMP:

    • 0.5 M solution of the Fmoc-protected amino acid.

    • 0.5 M solution of COMU.

    • 2.0 M solution of N,N'-Diisopropylethylamine (DIPEA).

  • Activation/Coupling: Deliver the reagents to the reaction vessel in the following order:

    • Fmoc-amino acid solution (4 equivalents).

    • COMU solution (4 equivalents).

    • DIPEA solution (8 equivalents).

  • Reaction: Mix the reaction vessel for 30-60 minutes at room temperature. For sterically hindered couplings, the time may be extended or the temperature increased.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with the synthesis solvent (e.g., 5 x 1 min washes with DMF) to remove excess reagents and byproducts.

  • Deprotection: Proceed to the next Fmoc deprotection step using 20% piperidine in DMF.

Conclusion

While this compound does not have a defined role in peptide synthesis, the morpholine scaffold itself is a cornerstone of modern coupling reagent design. Reagents incorporating this moiety offer tangible benefits in solubility, stability, and, most critically, the suppression of racemization. By leveraging the unique properties of morpholine-derivatives like COMU and DMTMM, researchers can overcome common hurdles in peptide synthesis, enabling the efficient construction of complex and sterically demanding peptides with high fidelity.

References

  • El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731–2737. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link] (Note: While this is a general review, it provides context for the development of reagents like those discussed in reference.)[1]

  • Khattab, S. N., Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry - A European Journal, 16(33), 10108–10114. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(3), 1029-1035. [Link]

  • Singh, G., et al. (2021). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

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  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760–7774. [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Palchykov, V. A. (2014). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 50(6), 785–811. [Link]

  • Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393–2398. [Link]

  • Jad, Y. E., et al. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. RSC Publications. [Link]

  • Del Gatto, A., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Molecules, 29(1), 22. [Link]

  • Reddy, C. R., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. [Link]

Sources

Application Notes & Protocols: N,N-Dimethylmorpholine-2-carboxamide Hydrochloride as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Morpholines

In the landscape of medicinal chemistry, the morpholine ring is a "privileged scaffold," a molecular framework that appears frequently in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to a unique combination of physicochemical properties: the morpholine moiety often enhances metabolic stability, improves aqueous solubility, and can increase permeability across the blood-brain barrier.[1][4] When chirality is introduced, as in N,N-dimethylmorpholine-2-carboxamide hydrochloride, the building block becomes a powerful tool for constructing complex, three-dimensional molecules with precise stereochemical control. Such control is often paramount for therapeutic efficacy and safety.[1]

This guide provides an in-depth look at this compound, detailing its properties, applications, and a protocol for its use as a chiral auxiliary in asymmetric synthesis—a foundational technique for modern drug discovery.[5]

Section 1: Physicochemical Properties & Safe Handling

Understanding the fundamental properties of a chiral building block is critical for its effective use in synthesis. This compound is a stable, crystalline solid, making it convenient to handle and store compared to many liquid reagents.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1361115-06-1[6]
Molecular Formula C₇H₁₄N₂O₂ · HClDerived
Molecular Weight 194.66 g/mol Derived
Appearance White to off-white solidGeneral Supplier Data
Solubility Soluble in water, methanol, and DMSOGeneral Supplier Data
Storage Store in a cool, dry place, tightly sealedGeneral Lab Practice

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound.[7]

  • Inhalation: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. The hydrochloride salt form enhances stability and simplifies handling.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 2: Core Application: Diastereoselective Alkylation

One of the most powerful applications of a chiral building block like N,N-dimethylmorpholine-2-carboxamide is its use as a chiral auxiliary . A chiral auxiliary is a temporary addition to a molecule that directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.[5][8]

This protocol details the diastereoselective alkylation of the enolate derived from an N-acylated derivative of (S)-N,N-dimethylmorpholine-2-carboxamide. The rigid, chair-like conformation of the morpholine ring, coupled with the steric bulk of its substituents, effectively shields one face of the enolate, forcing an incoming electrophile (in this case, an alkyl halide) to approach from the less hindered face. This results in a product with a high degree of stereochemical purity.

Experimental Workflow Diagram

G cluster_prep Phase 1: Acylation cluster_alkylation Phase 2: Diastereoselective Alkylation cluster_cleavage Phase 3: Auxiliary Cleavage start 1. Dissolve (S)-N,N-dimethylmorpholine- 2-carboxamide HCl in DCM reagents1 2. Add Triethylamine (TEA) & Propionyl Chloride start->reagents1 stir1 3. Stir at 0°C to RT reagents1->stir1 workup1 4. Aqueous Workup & Purification stir1->workup1 product1 N-Propionyl Intermediate workup1->product1 start2 5. Dissolve Intermediate in Anhydrous THF product1->start2 Proceed to Alkylation cool 6. Cool to -78°C start2->cool deprotonate 7. Add LDA Solution (Enolate Formation) cool->deprotonate electrophile 8. Add Benzyl Bromide deprotonate->electrophile quench 9. Quench with sat. NH4Cl electrophile->quench product2 Alkylated Product quench->product2 hydrolysis 10. Hydrolyze with LiOH in THF/Water product2->hydrolysis Proceed to Cleavage workup2 11. Acidic Workup & Extraction hydrolysis->workup2 final_product Chiral Carboxylic Acid workup2->final_product G cluster_mechanism Proposed Chelation-Controlled Transition State A 1. Deprotonation with LDA at -78°C B 2. Formation of a Li-Chelated Rigid Enolate A->B C 3. Electrophile (E+) approaches from the less sterically hindered face (Re face). B->C structure [A simplified 2D representation shows the morpholine ring orienting the substituents to block one face of the planar enolate.] B->structure D 4. Formation of the new C-C bond with high diastereoselectivity. C->D

Sources

Asymmetric Synthesis Employing (S)-N,N-Dimethylmorpholine-2-carboxamide as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: A Modern Tool for Asymmetric α-Alkylation

In the field of asymmetric synthesis, the reliable and predictable introduction of stereocenters remains a paramount objective for drug development and natural product synthesis. Chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate, offer a robust and time-tested strategy for achieving high levels of stereocontrol.[1] Among these, auxiliaries derived from the chiral pool, such as amino acids, provide an inexpensive and readily accessible foundation for creating powerful synthetic tools.

This guide details the application of (S)-N,N-dimethylmorpholine-2-carboxamide, a proline-derived chiral auxiliary, in the asymmetric α-alkylation of ketones. While structurally similar to well-known proline derivatives, the morpholine scaffold offers unique conformational rigidity and solubility properties. The hydrochloride salt is typically the commercially available form, which is neutralized in situ or prior to use.

The core principle of this methodology is the conversion of a prochiral ketone into a chiral enamine by condensation with the auxiliary. Deprotonation with a strong base generates a conformationally locked, chelated lithioenamine. This rigidity is the key to stereocontrol; the bulk of the auxiliary effectively shields one face of the enamine, directing the incoming electrophile to the opposite face with high selectivity. Subsequent hydrolysis or reduction cleaves the auxiliary, yielding the desired α-alkylated ketone in high enantiomeric purity and allowing for the recovery of the chiral morpholine derivative.

The Causality of Stereochemical Control: The Chelation-Controlled Model

The high diastereoselectivity achieved with this class of auxiliaries is not accidental; it is a direct consequence of a well-defined, rigid transition state. The mechanism, established for structurally analogous proline-ether derivatives, relies on the formation of a bidentate chelate between the lithium cation, the enamine nitrogen, and the morpholine ring's oxygen atom.[2]

Mechanistic Steps:

  • Enamine Formation: The ketone substrate reacts with the free amine form of (S)-N,N-dimethylmorpholine-2-carboxamide to form a chiral enamine.

  • Deprotonation & Chelation: A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), abstracts the α-proton, forming a lithium enaminate.

  • Rigid Transition State: The lithium cation is immediately chelated by both the enamine nitrogen and the endocyclic oxygen of the morpholine ring. This creates a rigid, fused bicyclic system.

  • Face-Selective Alkylation: The bulky, conformationally locked auxiliary structure effectively blocks one of the enamine's two diastereotopic faces. The alkylating agent (R-X) can therefore only approach from the less sterically hindered face.

  • Hydrolysis & Product Release: The resulting α-alkylated imine is hydrolyzed under acidic conditions to release the enantiomerically enriched ketone and the protonated auxiliary, which can be recovered and recycled.

Below is a visualization of the proposed stereochemical control model.

G cluster_0 Proposed Chelation-Controlled Transition State TS Rigid Lithio-Enaminate Chelate Aux Bulky Morpholine Auxiliary Shields Top Face TS->Aux Steric Shielding Li Li+ TS->Li Chelation Approach Electrophile (R-X) Approaches from Less Hindered Bottom Face Approach->TS Attack Trajectory

Caption: Chelation model for stereoselective alkylation.

Application Protocol: Asymmetric α-Benzylation of Cyclohexanone

This protocol is adapted from the highly successful methodology developed for analogous chiral pyrrolidine-based auxiliaries and serves as a robust starting point for optimization.[2]

Core Experimental Workflow:

workflow A Step 1: Auxiliary Neutralization & Imine Formation B Step 2: Enolate Generation (LDA, THF, -20°C) A->B C Step 3: Asymmetric Alkylation (Benzyl Bromide, -78°C) B->C D Step 4: Hydrolytic Cleavage (aq. Oxalic Acid) C->D E Step 5: Product Isolation & Auxiliary Recovery D->E

Caption: General workflow for asymmetric alkylation.

Part A: Materials & Reagents
ReagentM.W.Amount (mmol)Molar Eq.Notes
(S)-N,N-dimethylmorpholine-2-carboxamide HCl194.6610.01.0Starting auxiliary salt
Cyclohexanone98.1410.01.0Prochiral substrate
Toluene92.14~50 mL-Solvent for imine formation (azeotropic removal)
Diisopropylamine101.1910.51.05Precursor for LDA
n-Butyllithium (2.5 M in hexanes)64.0610.51.05For LDA formation
Tetrahydrofuran (THF), anhydrous72.11~60 mL-Reaction solvent
Benzyl Bromide171.0410.51.05Electrophile
Oxalic Acid (saturated aq. solution)90.03~50 mL-For hydrolysis
Part B: Step-by-Step Protocol

1. Imine Formation (Auxiliary Attachment)

  • Rationale: This step covalently links the chiral auxiliary to the ketone, forming the key chiral imine intermediate. Azeotropic removal of water drives the equilibrium towards product formation. 1.1. To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride (1.95 g, 10.0 mmol) and toluene (50 mL). 1.2. Add a solution of 10% aqueous sodium hydroxide until the solution is basic (pH > 10) to neutralize the hydrochloride and liberate the free amine. Separate the organic layer and dry it over anhydrous sodium sulfate. 1.3. Filter the solution into the reaction flask, add cyclohexanone (1.03 mL, 10.0 mmol), and heat to reflux. 1.4. Continue refluxing until the theoretical amount of water (~0.18 mL) is collected in the Dean-Stark trap (approx. 4-6 hours). 1.5. Cool the reaction to room temperature and remove the toluene under reduced pressure to yield the crude chiral imine, which is used directly in the next step.

2. Asymmetric Alkylation

  • Rationale: This is the key stereocenter-forming step. Low temperatures are critical to maintain the integrity of the lithiated species and maximize stereoselectivity. 2.1. In a flame-dried 250 mL flask under a nitrogen atmosphere, prepare LDA by slowly adding n-butyllithium (4.2 mL, 10.5 mmol) to a solution of diisopropylamine (1.47 mL, 10.5 mmol) in anhydrous THF (40 mL) at -20 °C. Stir for 30 minutes. 2.2. Dissolve the crude imine from Step 1.5 in anhydrous THF (20 mL) and cool the solution to -20 °C. 2.3. Slowly transfer the imine solution via cannula to the LDA solution at -20 °C. Stir the resulting deep yellow/orange solution for 1 hour to ensure complete enolate formation. 2.4. Cool the reaction mixture to -78 °C (acetone/dry ice bath). 2.5. Slowly add benzyl bromide (1.25 mL, 10.5 mmol) dropwise. The color of the solution should fade. Stir at -78 °C for 4 hours. 2.6. Quench the reaction by adding 5 mL of methanol at -78 °C. Allow the mixture to warm to room temperature.

3. Hydrolytic Cleavage and Product Isolation

  • Rationale: Mild acidic hydrolysis cleaves the imine bond, releasing the chiral ketone product and the water-soluble auxiliary salt. 3.1. Concentrate the reaction mixture under reduced pressure. 3.2. Partition the residue between pentane (50 mL) and a saturated aqueous solution of oxalic acid (50 mL). Stir vigorously for 4-6 hours at room temperature. 3.3. Separate the layers. Extract the aqueous layer with pentane (2 x 25 mL). 3.4. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. 3.5. Filter and concentrate the organic solution. The crude product can be purified by column chromatography (e.g., silica gel, 95:5 hexanes:ethyl acetate) to yield (R)-2-benzylcyclohexanone. 3.6. Auxiliary Recovery: The aqueous oxalic acid layer can be basified with NaOH, extracted with dichloromethane, and the organic extracts dried and concentrated to recover the chiral auxiliary.

Expected Results & Data

Based on results from analogous pyrrolidine-based auxiliaries, this protocol is expected to deliver high yields and excellent enantioselectivity.[2]

Electrophile (R-X)ProductTypical Yield (%)Expected e.e. (%)Configuration
Benzyl Bromide(R)-2-Benzylcyclohexanone75-85>95R
Methyl Iodide(R)-2-Methylcyclohexanone70-80>95R
Ethyl Iodide(R)-2-Ethylcyclohexanone70-80>95R
Allyl Bromide(R)-2-Allylcyclohexanone70-80>95R

Note: Enantiomeric excess (e.e.) should be determined by chiral HPLC or GC analysis.

Alternative Auxiliary Cleavage: Reductive Removal

For substrates where acidic hydrolysis is problematic or if the desired product is an alcohol, reductive cleavage is a powerful alternative.[3]

  • Rationale: Strong hydride reagents like LiAlH₄ will reduce the amide functionality of the auxiliary after it has directed the alkylation, yielding a chiral alcohol product and recovering the auxiliary as its corresponding amino alcohol.

Protocol Synopsis:

  • Follow the alkylation procedure (Part B, Steps 2.1-2.6) as described above.

  • After quenching, concentrate the crude alkylated imine-auxiliary conjugate.

  • Dissolve the crude material in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of Lithium Aluminium Hydride (LiAlH₄, ~2.0 eq.) in THF.

  • Allow the reaction to stir at room temperature or gentle reflux until TLC indicates complete consumption of the starting material.

  • Perform a standard Fieser workup (sequential addition of water, 15% NaOH, and water) to quench the excess LiAlH₄.

  • Filter the resulting solids and extract the filtrate with ethyl acetate to isolate the chiral alcohol product.

References

  • Meyers, A. I., Williams, D. R., Erickson, G. W., White, S., & Druelinger, M. (1981). Enantioselective Alkylation of Ketones via Chiral Lithioenamines. Journal of the American Chemical Society, 103(10), 3081–3087. [Link]

  • Kawabata, T., et al. (2003). Memory of Chirality: A New Principle in Asymmetric Synthesis. Journal of the American Chemical Society, 125(36), 10971-10979. [Link]

  • Knapp, R. R., Bulger, A. S., & Garg, N. K. (2020). Nickel-Catalyzed Esterification of Amides and Subsequent Hydrolysis: A Strategy for the Traceless Activation of Amides. Organic Letters, 22(7), 2833–2837. [Link]

  • Barron, B. R. (2021). Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

  • Gassman, P. G., Hodgson, P. K. G., & Balchunis, R. J. (1976). Base-promoted hydrolysis of amides at ambient temperatures. Journal of the American Chemical Society, 98(5), 1275–1276. [Link]

  • Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Notes and Protocols: The Strategic Integration of N,N-dimethylmorpholine-2-carboxamide Hydrochloride in the Synthesis of Novel Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine moiety is a cornerstone in the design of central nervous system (CNS) agents, prized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This document provides an in-depth exploration of the role of substituted morpholines in CNS drug discovery, with a specific focus on the potential applications of the chiral building block, N,N-dimethylmorpholine-2-carboxamide hydrochloride. While direct, widespread applications of this specific hydrochloride salt are not extensively documented in mainstream literature, its structural features present compelling opportunities for the stereocontrolled synthesis of novel CNS drug candidates. By examining the well-established synthesis of the neurokinin-1 (NK1) receptor antagonist Aprepitant, we will lay the groundwork for understanding the strategic importance of the morpholine core.[5][6][7] Subsequently, we will present a series of detailed, hypothetical protocols illustrating how this compound can be leveraged as a versatile scaffold to generate libraries of CNS-active compounds.

The Morpholine Scaffold: A Privileged Structure in CNS Drug Design

The development of drugs targeting the CNS is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][3] Molecules must possess a delicate balance of lipophilicity, hydrogen bonding potential, and molecular weight to achieve therapeutic concentrations in the brain.[1] The morpholine ring has emerged as a "privileged scaffold" in this context for several key reasons:

  • Physicochemical Balance: The morpholine nucleus contains both a secondary or tertiary amine, which can be basic, and an ether linkage. This combination provides a good balance of hydrophilicity and lipophilicity, enhancing aqueous solubility without drastically reducing BBB permeability.[2][3]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles.

  • Structural Versatility: The chair-like conformation of the morpholine ring allows for the precise spatial orientation of substituents, which is critical for selective binding to CNS targets.[2]

  • Improved Potency and Selectivity: The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can be a hydrogen bond donor (in its protonated form) or acceptor, facilitating strong interactions with biological targets.[1][2]

These advantageous properties have led to the incorporation of the morpholine scaffold into numerous CNS-active drugs, including antidepressants, antipsychotics, and antiemetics like Aprepitant.[4]

Case Study: The Role of a Substituted Morpholine in the Synthesis of Aprepitant

Aprepitant (Emend®) is a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7][8] Its structure features a complex, highly substituted morpholine core, the synthesis of which provides valuable insights into the manipulation of this heterocyclic system.[5][6] A key intermediate in many synthetic routes to Aprepitant is (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride.[9][10]

The synthesis of this intermediate often involves a multi-step sequence that establishes the three contiguous stereocenters on the morpholine ring.[5][6][11] Understanding this established industrial synthesis provides a framework for appreciating the complexities and strategies involved in creating such highly functionalized morpholine cores.

Workflow for the Synthesis of a Key Aprepitant Intermediate

G cluster_0 Step 1: Oxazinone Formation cluster_1 Step 2: Acetalization & Stereocenter Introduction cluster_2 Step 3: Reduction and Final Intermediate Formation A S-Phenylglycine Derivative C Homochiral Oxazinone Intermediate A->C Cyclization B Chloroacetyl Chloride B->C E Lewis Acid Catalyzed Trans-acetalization C->E D (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol D->E F Stereoselective Reduction (e.g., L-Selectride) E->F G Key Morpholine Intermediate (Precursor to Aprepitant) F->G G A N,N-dimethylmorpholine- 2-carboxamide HCl B Free Base Form A->B Neutralization (e.g., NaHCO3) D 2-Aminomethyl- morpholine Scaffold B->D Reduction C LiAlH4 or BH3-THF in Anhydrous THF C->D

Sources

Application of N,N-dimethylmorpholine-2-carboxamide hydrochloride in Medicinal Chemistry: An Overview of the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial literature and database searches for "N,N-dimethylmorpholine-2-carboxamide hydrochloride" did not yield specific data regarding its applications, biological activity, or established protocols within medicinal chemistry. The requested detailed application notes for this specific compound cannot be provided, as there is no publicly available scientific literature to support them.

However, the core structure of this molecule, the morpholine scaffold, is of paramount importance in modern drug discovery. This guide has therefore been structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the role and application of the broader morpholine class of compounds in medicinal chemistry. The principles, protocols, and insights discussed herein are foundational and can inform the potential evaluation of novel derivatives like this compound.

The Morpholine Scaffold: A Privileged Element in Drug Design

Morpholine is a six-membered heterocyclic ring containing both a secondary amine and an ether functional group. This unique combination of features has led to its classification as a "privileged structure" in medicinal chemistry.[1][2] Its utility stems from a favorable combination of physicochemical properties that can significantly enhance the drug-like qualities of a lead compound.

Key Attributes and Rationale for Use:

  • Improved Physicochemical Properties: The morpholine ring imparts a well-balanced hydrophilic-lipophilic profile. The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and interactions with biological targets, while the overall ring structure remains relatively non-polar.[3][4]

  • Metabolic Stability: The ether linkage in morpholine is generally resistant to metabolic degradation compared to more labile functional groups. This can lead to improved pharmacokinetic profiles, including a longer half-life.[5][6]

  • Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to analogous piperidines. This reduced basicity can be advantageous in avoiding off-target effects, such as interactions with aminergic G-protein coupled receptors (GPCRs), and can improve oral bioavailability.[3]

  • Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a readily accessible point for chemical modification, allowing for its incorporation into a wide array of molecular architectures.[1][7]

The strategic inclusion of a morpholine moiety can thus address common challenges in drug development, such as poor solubility, rapid metabolism, and off-target toxicity.

Therapeutic Roles and Mechanisms of Action

The morpholine scaffold is found in a diverse range of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.[3][8] It can function either as a key pharmacophoric element that directly interacts with a biological target or as an auxiliary component that fine-tunes the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5]

Therapeutic Area Drug Example Role of Morpholine Scaffold Mechanism of Action (of the drug)
Oncology GefitinibImproves solubility and pharmacokinetic profileEpidermal Growth Factor Receptor (EGFR) inhibitor
Infectious Disease LinezolidEssential part of the pharmacophore, improves safety profileOxazolidinone antibiotic, inhibits bacterial protein synthesis
Central Nervous System ReboxetineModulates physicochemical properties for BBB penetrationSelective Norepinephrine Reuptake Inhibitor (NRI) for depression
Cardiovascular FenpropimorphActive pharmacophoreFungicide that inhibits sterol biosynthesis (used in agriculture)

This table presents examples of drugs where the morpholine scaffold is a key feature and is not an exhaustive list.

The diverse roles of the morpholine ring underscore its importance as a versatile building block in designing molecules for a wide range of biological targets, from kinases and receptors to bacterial ribosomes.[8][9]

Generalized Protocol for Incorporation of a Morpholine-Containing Building Block

While a specific protocol for this compound cannot be provided, the following outlines a general workflow for incorporating a morpholine-containing fragment into a potential drug candidate via amide coupling, a common synthetic route.

Objective: To couple a morpholine-containing carboxylic acid (or its activated form) with a primary or secondary amine on a core scaffold.

Materials:

  • Morpholine-containing building block (e.g., a morpholine-substituted carboxylic acid)

  • Core scaffold with an amine functional group

  • Amide coupling reagents (e.g., HATU, HOBt, EDCI)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Reagents for work-up and purification (e.g., saturated aqueous NaHCO₃, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

  • Solubilization: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the core scaffold containing the amine (1.0 eq) and the morpholine-containing carboxylic acid (1.1 eq) in the chosen anhydrous solvent.

  • Activation: To the stirred solution, add the coupling reagents. A common combination is HATU (1.1 eq) and HOBt (1.1 eq), followed by the dropwise addition of an organic base such as DIPEA (2.0 eq).

    • Rationale: The coupling reagents react with the carboxylic acid to form an activated intermediate (e.g., an active ester) that is highly susceptible to nucleophilic attack by the amine. The base neutralizes the acidic byproducts formed during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Aqueous Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (if the product is stable to acid), saturated aqueous NaHCO₃, and brine.

    • Rationale: The washing steps remove unreacted starting materials, coupling reagents, and other water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the desired amide product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Role of the Morpholine Scaffold

The following diagrams illustrate the key features of the morpholine scaffold and a generalized workflow for its application in a drug discovery context.

G cluster_properties Physicochemical Properties of Morpholine cluster_outcomes Impact on Drug Candidate solubility Improved Solubility (H-bond acceptor) metabolism Metabolic Stability (Resistant ether linkage) pk Favorable PK Profile solubility->pk pka Reduced Basicity (pKa) (Inductive effect of O) metabolism->pk lipophilicity Balanced Lipophilicity (Hydrophilic/hydrophobic nature) bioavailability Enhanced Bioavailability pka->bioavailability safety Improved Safety Profile (Reduced off-target effects) pka->safety lipophilicity->bioavailability potency Modulated Potency lipophilicity->potency

Caption: Key properties of the morpholine scaffold and their impact on drug candidates.

G start Lead Compound with Poor Properties strategy Strategy: Incorporate Morpholine Scaffold (Bioisosteric Replacement) start->strategy synthesis Chemical Synthesis (e.g., Amide Coupling, SNA_r reaction) strategy->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification testing In Vitro & In Vivo Testing (ADME, Efficacy, Toxicity) purification->testing candidate Optimized Drug Candidate testing->candidate

Caption: Generalized workflow for morpholine incorporation in lead optimization.

Conclusion

While specific applications for this compound in medicinal chemistry are not documented in current scientific literature, the morpholine scaffold itself is a cornerstone of modern drug design. Its ability to confer advantageous physicochemical and pharmacokinetic properties makes it a go-to functionality for medicinal chemists seeking to optimize lead compounds into viable drug candidates.[1][5] Researchers are encouraged to consider the foundational principles outlined in this guide when evaluating the potential of novel morpholine derivatives in their drug discovery programs.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696–2719. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 930. [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-18. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

  • Al-Hussain, S. A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137351. [Link]

  • ResearchGate. (n.d.). Some drugs containing morpholine unit. ResearchGate. [Link]

  • Li, Y., et al. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 21(9), 1227. [Link]

  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]

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Protocols for amide bond formation using N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Modern Strategies for Amide Bond Formation

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Amide Bond and an Analysis of N,N-Dimethylmorpholine-2-carboxamide Hydrochloride

The amide bond is the fundamental linkage of peptides and proteins and a ubiquitous functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis is one of the most frequently performed reactions in medicinal and organic chemistry.[2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Consequently, the field has evolved to rely on a sophisticated toolkit of "coupling reagents" designed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

This guide provides detailed protocols and expert insights into modern amide bond formation. The specified topic, "," warrants a critical preliminary analysis. A thorough review of the scientific literature reveals that This compound is not a recognized coupling reagent or catalyst for amide bond formation.

Based on its chemical structure, the compound is an amine salt. The presence of the hydrochloride indicates that the morpholine nitrogen is protonated. Therefore, in the context of amide bond synthesis, this molecule would serve as an amine coupling partner , not a reagent that facilitates the reaction. To be used as a nucleophile, it would first require neutralization with a suitable base to liberate the free secondary amine of the morpholine ring.

This document will therefore focus on the established, state-of-the-art protocols for coupling a generic carboxylic acid with an amine, where a compound like neutralized N,N-dimethylmorpholine-2-carboxamide could theoretically be used as the amine component. We will delve into the mechanisms, best practices, and rationale behind the most reliable and widely adopted coupling strategies.

Core Principles of Carboxylic Acid Activation

The central principle of amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by a coupling reagent, which reacts with the carboxylate to form a highly reactive "activated intermediate." This intermediate is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.

The choice of coupling reagent, solvent, base, and additives is critical for maximizing yield, minimizing side reactions, and, crucially, suppressing the racemization of chiral centers, a paramount concern in peptide and chiral drug synthesis.[3][4]

Visualization of Activation Mechanisms

To better understand the process, we can visualize the activation pathways for two major classes of coupling reagents: phosphonium salts and carbodiimides.

G cluster_0 Phosphonium Reagent Pathway (e.g., PyBOP) cluster_1 Carbodiimide Reagent Pathway (e.g., EDC + HOBt) RCOOH Carboxylic Acid (R-COOH) Acyloxy (Acyloxy)phosphonium Salt (Activated Intermediate) RCOOH->Acyloxy + PyBOP Base Base (e.g., DIEA) Base->RCOOH Deprotonates PyBOP PyBOP Reagent Amide Amide Product Acyloxy->Amide + Amine Amine Amine (R'-NH2) Byproduct1 HMPA Byproduct Amide->Byproduct1 Releases RCOOH2 Carboxylic Acid (R-COOH) Oacyl O-Acylisourea (Highly Reactive) RCOOH2->Oacyl + EDC EDC EDC Reagent OBt_ester OBt Active Ester (Less Prone to Racemization) Oacyl->OBt_ester + HOBt (Trapping) Amide2 Amide Product Oacyl->Amide2 + Amine (Direct path, risk of racemization) HOBt HOBt Additive OBt_ester->Amide2 + Amine (Safer path) Amine2 Amine (R'-NH2) Byproduct2 EDU Byproduct (Water-soluble) Amide2->Byproduct2 Releases

Caption: Key activation pathways for amide bond formation.

Comparative Overview of Common Coupling Reagents

The selection of a coupling reagent depends on factors such as substrate sterics, scale, desired purity, and cost. Phosphonium and uronium/aminium reagents are highly effective but can be more expensive, while carbodiimides offer a cost-effective alternative.

Reagent ClassExamplesKey CharacteristicsCommon ByproductsRacemization Risk
Carbodiimides DCC, DIC, EDCCost-effective, widely used. Requires an additive (e.g., HOBt, Oxyma) to suppress racemization.[3]Ureas (DCC byproduct is insoluble, EDC byproduct is water-soluble).High without additives.
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, lower racemization risk compared to carbodiimides alone.[1] Can generate toxic HMPA byproduct (BOP).Phosphoric triamide (HMPA) or its analogues.Low to moderate.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery fast reaction rates, highly efficient.[4] Often used in automated solid-phase peptide synthesis (SPPS).Tetramethylurea (water-soluble).Low (HATU is particularly effective at suppression).[4]
Phosphonic Anhydrides T3P®Efficient dehydrating agent. Byproducts are water-soluble, simplifying workup.[5] Non-toxic and non-allergenic.[5]Propylphosphonic acid salts.Low.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common solution-phase amide coupling reactions.

Protocol 1: Amide Coupling Using a Phosphonium Reagent (PyBOP)

This protocol is robust for a wide range of substrates, including those prone to racemization. PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is favored over its predecessor BOP because its byproducts are less toxic.[1]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (or Amine Hydrochloride salt, 1.0-1.2 eq)

  • PyBOP (1.1 eq)

  • Diisopropylethylamine (DIEA) (3.0-4.0 eq). Note: Use more base if starting with an amine salt.

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the activated HOBt ester.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If using an amine hydrochloride salt, ensure enough additional base (1.0 eq) is present to neutralize it.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Causality and Insights:

  • Pre-activation: Mixing the acid, PyBOP, and base before adding the amine can accelerate the reaction and sometimes improve yields.

  • Base Choice: DIEA is a non-nucleophilic base, preventing it from competing with the primary/secondary amine in the coupling reaction. N-Methylmorpholine (NMM) is another common choice.[1]

  • Solvent: DMF is an excellent solvent for peptide synthesis due to its high polarity and ability to solvate reactants.[6] However, for smaller molecules, DCM or acetonitrile can also be effective.[7]

Protocol 2: Amide Coupling Using a Water-Soluble Carbodiimide (EDC) and Additive

This method is highly advantageous for ease of purification, as the primary byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble and can be removed by simple aqueous extraction.[3]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) or OxymaPure (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • (Optional) A tertiary amine base like DIEA or NMM (1.0-2.0 eq) if the amine is an acid salt.

Procedure:

  • Preparation: To a stirred solution of the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC or LC-MS. Reactions are typically complete in 2-12 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the solution sequentially with water or a mild acid (e.g., 5% citric acid solution), followed by a mild base (e.g., 5% NaHCO₃ solution), and then brine. This washing sequence effectively removes the EDU byproduct, excess EDC, and the additive.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity but can be further purified by column chromatography or recrystallization if needed.

Causality and Insights:

  • The Role of the Additive: HOBt or its safer alternative OxymaPure traps the highly reactive O-acylisourea intermediate to form an active ester.[4] This intermediate is more stable, less prone to side reactions, and significantly reduces the risk of racemization at the α-carbon of the carboxylic acid.[3]

  • Order of Addition: Adding the EDC last is often crucial. If EDC is allowed to react with the carboxylic acid for an extended period before the amine is present, it can lead to the formation of a stable, unreactive N-acylurea byproduct.

General Workflow Visualization

Caption: A generalized workflow for solution-phase amide coupling.

Conclusion

While this compound is an amine substrate rather than a coupling reagent, the principles and protocols outlined in this guide provide a comprehensive framework for its successful incorporation into an amide bond. The key to high-yielding, clean, and stereochemically pure amide synthesis lies in the judicious selection of a coupling reagent, an appropriate base, and racemization-suppressing additives. The detailed protocols for phosphonium- and carbodiimide-mediated couplings represent two of the most reliable and versatile strategies available to the modern synthetic chemist, enabling the efficient construction of this critical functional group for applications ranging from peptide synthesis to drug discovery.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available from: [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube. Available from: [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. Available from: [Link]

  • Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of N,N-dimethylmorpholine-2-carboxamide Hydrochloride in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Element in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its inherent properties, such as high aqueous solubility, metabolic stability, and the ability to engage in hydrogen bonding via its oxygen atom, make it an attractive scaffold for drug design.[3][4] The morpholine ring is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, often serving as a key component of the pharmacophore or as a modulator of pharmacokinetic properties.[2][5]

N,N-dimethylmorpholine-2-carboxamide hydrochloride offers a unique entry point for the synthesis of diverse chemical libraries. The strategic placement of the carboxamide at the 2-position and the presence of a secondary amine (upon deprotonation) provide two distinct vectors for chemical elaboration. This allows for the systematic exploration of chemical space and the generation of novel compounds with potential therapeutic applications.[6][7] This guide provides a comprehensive overview of the derivatization strategies for this versatile building block, complete with detailed protocols and insights into the underlying chemical principles.

Prerequisite: Liberation of the Free Amine

N,N-dimethylmorpholine-2-carboxamide is supplied as a hydrochloride salt to enhance its stability and shelf-life. Prior to its use in most derivatization reactions, the secondary amine must be liberated by deprotonation. This is a critical first step for the majority of the protocols outlined below.

Protocol 1: General Procedure for the Deprotonation of this compound
  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate).

  • Basification: Add a mild inorganic base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), or an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The amount of base should be at least one equivalent, with a slight excess often being beneficial.

  • Extraction: If an aqueous base is used, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the free amine of N,N-dimethylmorpholine-2-carboxamide, which can be used directly in subsequent reactions.

  • Expert Insight: The choice of base and solvent should be guided by the specific requirements of the subsequent reaction. For moisture-sensitive reactions, the use of an organic base and anhydrous conditions is recommended.

Core Derivatization Strategies for Library Synthesis

The free secondary amine of N,N-dimethylmorpholine-2-carboxamide is a versatile nucleophile, enabling a wide array of synthetic transformations. The following sections detail the most common and robust methods for its derivatization.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in bioactive molecules. This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for library synthesis.

Chemical Principle: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride), leading to the formation of a stable amide bond. A non-nucleophilic base is typically added to scavenge the acidic byproduct (e.g., HCl).

N-Acylation Workflow Start Free N,N-dimethylmorpholine- 2-carboxamide Reaction Stir at 0 °C to RT Start->Reaction Reagents Acyl Chloride / Anhydride + Base (e.g., NEt3, DIPEA) in Aprotic Solvent (e.g., DCM, THF) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography (if necessary) Workup->Purification Product N-Acylated Product Purification->Product Reductive Amination Workflow Start Free N,N-dimethylmorpholine- 2-carboxamide Reaction Stir at RT Start->Reaction Reagents Aldehyde / Ketone + Reducing Agent (e.g., NaBH(OAc)₃) in Solvent (e.g., DCE, THF) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography (if necessary) Workup->Purification Product N-Alkylated Product Purification->Product Amide Reduction Diversification Start N-Substituted N,N-dimethyl- morpholine-2-carboxamide Reduction Amide Reduction (e.g., LiAlH₄) Start->Reduction Product N-Substituted-2-(dimethylaminomethyl) morpholine Reduction->Product

Sources

Application Notes and Protocols for the Scale-Up Synthesis of N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylmorpholine-2-carboxamide hydrochloride is a substituted morpholine derivative of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure found in numerous bioactive compounds and approved drugs.[1][2] The specific substitution pattern of this compound, featuring a dimethylcarboxamide group at the 2-position, offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures.[3] This document provides a comprehensive guide to the scale-up synthesis of this compound, addressing key aspects from synthetic strategy and process optimization to safety, handling, and analytical quality control.

Synthetic Strategy and Process Optimization

The synthesis of chiral morpholines and their derivatives can be approached through various strategies, including forming the stereocenter before, during, or after the cyclization to create the morpholine ring.[1][4] For the scale-up synthesis of this compound, a convergent and efficient route is paramount. A common and effective strategy involves the use of readily available chiral starting materials to introduce the desired stereochemistry early in the synthetic sequence.

A plausible and scalable synthetic route commences with a suitable chiral amino alcohol. The core morpholine ring can be constructed through methods such as the reaction of an amino alcohol with a dielectrophile or through intramolecular cyclization strategies.[5][6][7] One effective method for forming the morpholine ring is the intramolecular Williamson ether synthesis, which involves the N-alkylation of an amino alcohol followed by cyclization.[7]

For the specific synthesis of the target compound, a potential pathway starts from a protected morpholine-2-carboxylic acid. This intermediate can be synthesized from commercially available starting materials like epichlorohydrin in a process that avoids chromatography, lending itself to high throughput.[8][9] The carboxylic acid functionality is then converted to the N,N-dimethylamide. This transformation can be achieved through various amide coupling protocols. A common laboratory-scale method involves activating the carboxylic acid with a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) followed by reaction with dimethylamine.[3] For scale-up, alternative, more cost-effective, and atom-economical methods are preferable. One such method is the conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with dimethylamine.[3]

Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent.

Key Process Optimization Considerations:

  • Reagent Selection: For large-scale synthesis, the choice of reagents is critical. Cost, availability, safety, and ease of handling are major factors. For instance, while dimethyl carbonate is a greener methylating agent compared to methyl halides, its reactivity for N-methylation of morpholine needs to be carefully optimized.[10]

  • Solvent Choice: The selection of solvents should consider reaction efficiency, product solubility, ease of removal, and environmental impact.

  • Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants should be meticulously optimized to maximize yield and minimize byproduct formation.

  • Work-up and Purification: The work-up procedure should be designed to be efficient and scalable. Purification methods like distillation or recrystallization are generally preferred over chromatography for large quantities.[11]

Experimental Workflow Diagram

Caption: Overall workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a general procedure for the final steps of the synthesis, starting from a protected morpholine-2-carboxylic acid.

PART 1: Amide Formation

  • Acid Chloride Formation: In a suitably sized, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the protected morpholine-2-carboxylic acid and a suitable solvent (e.g., dichloromethane or toluene).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in a fresh portion of an appropriate solvent.

  • In a separate vessel, prepare a solution of dimethylamine (2-3 equivalents) in a suitable solvent.

  • Cool the acid chloride solution to 0-5 °C and slowly add the dimethylamine solution, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction by the addition of water or a dilute aqueous base. Separate the organic layer, and wash it successively with dilute acid, water, and brine. Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude protected N,N-dimethylmorpholine-2-carboxamide.

PART 2: Deprotection and Salt Formation

  • Dissolve the crude protected amide in a suitable solvent for the deprotection step (this will depend on the protecting group used).

  • Carry out the deprotection reaction under appropriate conditions.

  • After completion of the deprotection, work up the reaction to isolate the free base of N,N-dimethylmorpholine-2-carboxamide.

  • Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same or a miscible solvent until the pH is acidic.

  • Stir the mixture to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Critical Process Parameters and Expected Outcomes

ParameterRecommended RangeRationaleExpected Outcome
Amide Formation
Thionyl Chloride (eq.)1.1 - 1.5Ensures complete conversion of the carboxylic acid to the acid chloride.High yield of the intermediate acid chloride.
Amidation Temperature0 - 10 °CControls the exothermicity of the reaction and minimizes side reactions.Clean formation of the amide with minimal impurities.
Salt Formation
SolventIsopropanol / Ethyl AcetateProvides good solubility for the free base and insolubility for the hydrochloride salt.Efficient precipitation and high recovery of the final product.
pH1 - 2Ensures complete protonation and formation of the hydrochloride salt.Stable and crystalline final product.

Safety and Handling

General Precautions:

  • All operations should be carried out in a well-ventilated fume hood.[12][13][14]

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[13][15]

  • Emergency equipment, such as a safety shower and eye wash station, should be readily accessible.[14]

Reagent-Specific Hazards:

  • Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care in a dry environment.[16]

  • Dimethylamine: Is a flammable and corrosive gas or liquid with a strong odor. It can cause severe skin and eye irritation.[12]

  • Hydrogen Chloride (solution): Is a corrosive liquid and vapor. Avoid inhalation and contact with skin and eyes.[16]

Handling of Flammable Solvents:

  • Many organic solvents used in this synthesis are flammable. Keep away from open flames, hot surfaces, and other sources of ignition.[12][13]

  • Use spark-proof equipment and ensure proper grounding to prevent static discharge.[13]

Spill and Waste Disposal:

  • In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup.[14]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Analytical Methods for Quality Control

To ensure the identity, purity, and quality of the final product, a comprehensive set of analytical tests should be performed.

Table 2: Analytical Methods for Quality Control

Analytical TechniquePurposeAcceptance Criteria
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.Purity ≥ 99.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identity of the compound.Spectra consistent with the proposed structure.
Mass Spectrometry (MS) To determine the molecular weight of the compound.Molecular ion peak corresponding to the expected mass.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the amide and morpholine functional groups.
Elemental Analysis To determine the elemental composition of the compound.Within ±0.4% of the theoretical values for C, H, N, and O.
Melting Point To assess the purity of the crystalline solid.A sharp and defined melting point range.

The development and validation of these analytical methods are crucial for ensuring the quality and consistency of the final product.[11][17]

Chemical Reaction Pathway

Reaction_Pathway cluster_0 Protected Morpholine-2-carboxylic Acid cluster_1 Acid Chloride cluster_2 Protected Amide cluster_3 Free Base cluster_4 Final Product A R-Morpholine-2-COOH B R-Morpholine-2-COCl A->B SOCl2 C R-Morpholine-2-CON(CH3)2 B->C HN(CH3)2 D Morpholine-2-CON(CH3)2 C->D Deprotection E Morpholine-2-CON(CH3)2 · HCl D->E HCl

Caption: A generalized reaction pathway for the synthesis of this compound.

Conclusion

The scale-up synthesis of this compound requires careful planning and execution. By selecting an efficient synthetic route, optimizing process parameters, adhering to strict safety protocols, and implementing robust analytical quality control, researchers and drug development professionals can successfully produce this valuable building block in the quantities required for further research and development. The methodologies and considerations outlined in this document provide a solid foundation for the successful scale-up of this important chemical entity.

References

  • Vertex Pharmaceuticals Incorporated. (2012). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET: N,N-DIMETHYLFORMAMIDE, REAGENT, ACS.
  • National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC.
  • Fisher Scientific. (2009).
  • Besnard, J., et al. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • BenchChem. (n.d.). Thiomorpholine-2-carboxylic Acid.
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • TCI Chemicals. (2025).
  • National Institutes of Health. (2024).
  • Unnamed Supplier. (2025).
  • National Institutes of Health. (2018).
  • Actylis Lab Solutions. (2021).
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of Chiral Morpholines.
  • BLD Pharm. (n.d.). This compound.
  • American Chemical Society. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Zhu, M., et al. (2013).
  • PubChem. (n.d.). N,N-diethylmorpholine-2-carboxamide.
  • Google Patents. (1985).
  • BenchChem. (n.d.). The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes.
  • MDPI. (n.d.).
  • Google Patents. (2013). Process for preparation of n,n-di substituted carboxamides.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • PubChem. (2026). 3,3-Dimethylmorpholine-2-carboxamide.
  • PubChem. (2025). N,N-dimethylmorpholine-2-carboxamide.
  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine. [Link]

  • PubChem. (n.d.). N,N-dimethylmorpholine-4-carboxamide.
  • ResearchGate. (2025). ChemInform Abstract: Reactions of Monothioxamides with N-Nucleophiles. Synthesis of 4,5-Dihydroimidazole-2-carboxanilides.

Sources

Application Notes and Protocols for Chiral Morpholine Scaffolds in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N,N-dimethylmorpholine-2-carboxamide hydrochloride and the Broader Morpholine Scaffold

Extensive literature reviews and database searches were conducted to ascertain the applications of this compound in enantioselective reactions. Our findings indicate a notable absence of published research detailing its use as a chiral auxiliary, organocatalyst, or ligand for asymmetric transformations. While this specific compound is commercially available, its utility in the field of enantioselective synthesis is not documented in peer-reviewed scientific literature.

However, the morpholine core is a highly valued "privileged scaffold" in medicinal chemistry and a versatile building block in asymmetric synthesis.[1][2] The inherent chirality and conformational rigidity of substituted morpholines make them excellent candidates for inducing stereoselectivity. This guide, therefore, shifts focus to well-documented and impactful applications of other chiral morpholine derivatives in enantioselective reactions, providing detailed protocols and mechanistic insights for researchers in the field. We will explore the synthesis of chiral morpholines and the use of morpholine-containing structures to direct stereoselective transformations.

Catalytic Asymmetric Synthesis of Chiral Morpholines

The direct synthesis of enantiomerically enriched morpholines is of paramount importance for the construction of novel therapeutics. Several catalytic asymmetric methods have been developed to this end.

Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient and atom-economical method for synthesizing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[3][4] This reaction is typically catalyzed by a rhodium complex bearing a chiral bisphosphine ligand. The choice of ligand is critical for achieving high enantioselectivity.

Mechanism and Causality: The dehydromorpholine substrate coordinates to the chiral rhodium catalyst. The chiral ligand creates a sterically defined environment, forcing the hydrogenation to occur preferentially on one face of the double bond, thus leading to the formation of one enantiomer in excess. The N-acyl directing group on the dehydromorpholine is often crucial for both activating the substrate and ensuring effective coordination to the metal center.[3]

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Substrate (1)Product (2)Yield (%)ee (%)
1a (R = Ph)2a >9992
1b (R = 4-MeO-Ph)2b >9993
1c (R = 4-F-Ph)2c >9994
1d (R = 2-Naphthyl)2d >9999
1e (R = 2-Thienyl)2e >9996
Data sourced from Li, M., et al. (2021).[3][4]

Experimental Protocol: Asymmetric Hydrogenation of 4-benzoyl-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1a)

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol)

  • (R)-SKP (a chiral bisphosphine ligand) (1.6 mg, 0.00275 mmol)

  • 4-benzoyl-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1a) (40.3 mg, 0.25 mmol)

  • Anhydrous and degassed Dichloromethane (DCM) (2.0 mL)

  • Hydrogen gas (50 atm)

  • Stainless-steel autoclave

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ and (R)-SKP in anhydrous DCM (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the dehydromorpholine substrate (1a) in anhydrous DCM (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • After carefully releasing the pressure, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield the desired (R)-2-phenylmorpholine product (2a).[1][3]

Visualization of the Workflow:

G cluster_prep Catalyst Preparation (Glovebox) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification cat_prep 1. Prepare Rh/(R)-SKP catalyst solution in DCM combine 3. Combine catalyst and substrate solutions in autoclave cat_prep->combine sub_prep 2. Prepare substrate solution in DCM sub_prep->combine purge 4. Purge with H₂ and pressurize to 50 atm combine->purge react 5. Stir at room temperature for 24h purge->react depressurize 6. Depressurize and concentrate react->depressurize purify 7. Purify by flash chromatography depressurize->purify product Chiral Morpholine Product purify->product

Caption: Workflow for Asymmetric Hydrogenation.

Organocatalytic Enantioselective Chlorocycloetherification

Another innovative approach is the use of cinchona alkaloid-derived organocatalysts to facilitate the enantioselective chlorocycloetherification of alkenols.[5][6] This method allows for the construction of morpholines with a quaternary stereocenter.

Mechanism and Causality: The chiral amine catalyst activates a chlorinating agent (e.g., N-chlorosuccinimide, NCS). The catalyst then forms a chiral complex with the alkenol substrate through hydrogen bonding. This non-covalent interaction orients the substrate in a way that the intramolecular cyclization, induced by the electrophilic chlorine, occurs enantioselectively.

Diastereoselective Aldol Reactions of Morpholine Carboxamides

While N,N-dimethylmorpholine-2-carboxamide itself is not documented as a chiral auxiliary, the broader class of morpholine carboxamides can serve as effective scaffolds in diastereoselective aldol reactions when coupled with chiral reagents.[7]

In this context, the morpholine amide acts as a chiral handle that, in combination with a chiral Lewis acid, directs the facial selectivity of the enolization and the subsequent reaction with an aldehyde. A notable example is the use of (Ipc)₂BOTf (diisopinocampheylboron triflate) as the chiral boron source.

Mechanism and Causality: The N-acyl morpholine carboxamide is treated with (Ipc)₂BOTf and a base to form a chiral boron enolate. The bulky isopinocampheyl groups on the boron atom create a highly organized and sterically hindered transition state. This forces the aldehyde to approach from the least hindered face, resulting in high levels of diastereoselectivity and enantioselectivity.[7]

Table 2: (Ipc)₂BOTf-Mediated Aldol Reaction of Morpholine Carboxamides

EntryR Group in Acyl MorpholineAldehydeYield (%)d.r.ee (%)
1HPropanal85>20:198
2BrPropanal65>20:199
3ClPropanal71>20:199
4VinylPropanal55>20:197
Data sourced from Pedzisa, L., et al.[7]

Experimental Protocol: Enantioselective Aldol Reaction of N-propionyl morpholine

Materials:

  • N-propionyl morpholine (1.0 equiv)

  • (+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Chloride™) (2.4 equiv)

  • Triethylamine (Et₃N) (2.6 equiv)

  • Propanal (1.2 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • Phosphate buffer (pH 7)

  • Methanol (MeOH)

  • 30% Hydrogen Peroxide (H₂O₂)

Procedure:

  • To a solution of N-propionyl morpholine in anhydrous Et₂O at 0 °C, add Et₃N followed by a solution of (+)-DIP-Chloride in hexanes.

  • Stir the mixture at 0 °C for 2 hours to form the boron enolate.

  • Cool the reaction mixture to -78 °C and add propanal dropwise.

  • Stir at -78 °C for 3 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding MeOH, followed by pH 7 phosphate buffer.

  • Add 30% H₂O₂ and stir vigorously for 12 hours to deboronate the product.

  • Extract the aqueous layer with Et₂O, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of the Mechanism:

G cluster_enolate 1. Chiral Boron Enolate Formation cluster_aldol 2. Aldol Addition cluster_workup 3. Workup start N-Acyl Morpholine + (Ipc)₂BCl + Et₃N enolate Zimmerman-Traxler Transition State (Chiral Boron Enolate) start->enolate 0°C, 2h adduct Diastereomerically Enriched Adduct enolate->adduct -78°C, 3h aldehyde Aldehyde aldehyde->enolate hydrolysis Oxidative Workup (MeOH, H₂O₂) adduct->hydrolysis product Syn-Aldol Product (High ee, dr) hydrolysis->product

Caption: Mechanism of the (Ipc)₂BOTf-Mediated Aldol Reaction.

Chiral Morpholine-Based Organocatalysts

Recent advances have shown that chiral morpholine derivatives themselves can act as efficient organocatalysts.

β-Morpholine Amino Acids in Asymmetric Michael Additions

While many studies show that pyrrolidine-based catalysts are more reactive in enamine catalysis, recent research has demonstrated that specifically designed β-morpholine amino acids can be highly efficient organocatalysts for the 1,4-addition of aldehydes to nitroolefins.[8][9]

Mechanism and Causality: The secondary amine of the morpholine catalyst condenses with an aldehyde to form a nucleophilic enamine. The stereochemistry of the morpholine ring, particularly the substituents, directs the enamine to attack one face of the nitroolefin. The carboxylic acid moiety is crucial, acting as a proton shuttle to facilitate the reaction and catalyst turnover. Despite the generally lower reactivity of morpholine enamines, these catalysts achieve excellent yields and stereoselectivities.[8][9]

Conclusion

While a direct application for this compound in enantioselective synthesis remains to be reported, the chiral morpholine scaffold is a cornerstone of modern asymmetric synthesis. It serves as a valuable target for catalytic enantioselective synthesis and as a powerful directing group in diastereoselective reactions. The continued development of novel morpholine-based organocatalysts further underscores the versatility and importance of this privileged heterocyclic motif. The protocols and insights provided herein offer a robust starting point for researchers looking to leverage the power of chiral morpholines in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. BenchChem.
  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
  • Pedzisa, L., Monastyrskyi, A., et al. Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Li, M., Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(14), 3829-3834. [Link]

  • Zhong, H., Ding, T., et al. (2022).
  • ResearchGate. Enantioselective aldol reactions of α‐substituted morpholine acetamides....
  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • BenchChem. (2025). The Application of 2-(Oxan-2-yl)
  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Vaghi, C., et al. (2023).
  • Vaghi, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
  • Feng, X., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • ResearchGate. Synthesis and Use of 3,3′-Bimorpholine Derivatives in Asymmetric Michael Addition and Intramolecular Aldol Reaction.

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Troubleshooting & Optimization

Purification methods for N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An N,N-dimethylmorpholine-2-carboxamide hydrochloride of high purity is essential for its successful application in research and pharmaceutical development. The presence of impurities can significantly impact experimental outcomes, affecting reaction kinetics, biological activity, and overall product stability. This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this crucial compound.

This guide is structured to address common challenges encountered in the laboratory, moving from initial assessment and troubleshooting frequently asked questions to detailed, step-by-step purification protocols.

Section 1: Initial Purity Assessment & Troubleshooting FAQs

This section addresses the most common questions and issues that arise during the purification of this compound.

Frequently Asked Questions

Q1: What are the likely impurities in my crude this compound?

Understanding potential impurities is the first step toward effective purification. Impurities typically originate from the synthetic route. Common sources include:

  • Unreacted Starting Materials: Residual morpholine-2-carboxylic acid, dimethylamine, or acyl chlorides used in the amide coupling step.[1]

  • Reagents and Catalysts: Leftover coupling agents (e.g., DCC, EDC) or bases (e.g., triethylamine).

  • Side Products: Byproducts from unintended reactions. For instance, morpholine is known to react with atmospheric carbon dioxide to form morpholine-N-carboxylate, which can be an unexpected impurity.[2]

  • Residual Solvents: Solvents used in the reaction or initial workup, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or ethyl acetate.

  • Hydrolysis Products: The amide bond can be susceptible to hydrolysis back to the carboxylic acid, especially under harsh acidic or basic conditions.

Q2: What analytical methods should I use to assess the purity of my sample?

A combination of analytical techniques is recommended for a complete purity profile:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for confirming the chemical structure of the desired product and identifying and quantifying residual solvents or major organic impurities.

  • HPLC (High-Performance Liquid Chromatography): The primary method for determining quantitative purity (e.g., as a percentage area). A chiral HPLC method is necessary to determine the enantiomeric excess (e.e.) if the material's stereochemistry is critical.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for identifying the mass of unknown impurities, which provides clues to their structure.

  • GC (Gas Chromatography): Particularly useful for quantifying volatile residual solvents that may not be easily detected by HPLC or NMR.[3]

Q3: My product has "oiled out" during crystallization and won't form a solid. What is happening and how do I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[4] This is a common problem with amine salts and is often caused by one of the following:

  • High Impurity Concentration: Impurities can act as a eutectic mixture, depressing the melting point of your compound below the crystallization temperature.

  • Excessive Supersaturation: Dissolving the compound in too little solvent or cooling the solution too rapidly can lead to the formation of an oil because the molecules don't have time to arrange themselves into a crystal lattice.[4]

  • High Temperature: The melting point of the solute might be lower than the temperature of the solution.[4]

Troubleshooting Steps for Oiling Out:

  • Re-heat the Solution: Add a small amount of additional solvent to fully re-dissolve the oil.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Reduce Concentration: Use slightly more solvent during the initial dissolution step.

  • Use an Anti-Solvent: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., methanol or water), and then slowly add an anti-solvent (a solvent in which it is poorly soluble, like acetone or ethyl acetate) with vigorous stirring until the solution becomes persistently cloudy.[4][5] This provides more controlled precipitation.

  • Scratching/Seeding: Gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce nucleation.[4]

Q4: My recrystallization yield is very low. How can I improve it?

Low yield is a frequent issue, often stemming from the product remaining in the mother liquor. Key causes and solutions include:

  • Using Excessive Solvent: This is the most common cause. A significant portion of the product will remain dissolved even at low temperatures.[4]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Improper Solvent Choice: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.

    • Solution: Perform a solvent screen to find the optimal solvent or solvent/anti-solvent system.

  • Incomplete Precipitation: The product may need more time or lower temperatures to crystallize fully.

    • Solution: Allow the mixture to stand at a low temperature (e.g., 0-4°C) for a longer period (several hours to overnight) to maximize crystal formation.[5]

  • Sub-optimal pH: For a hydrochloride salt, the pH should be acidic to ensure the salt is fully formed and at its minimum solubility.[5]

    • Solution: Check the pH of the solution before crystallization and adjust to ~1.5-2.0 if necessary.

Q5: My final product is colored (e.g., yellow or brown). How can I decolorize it?

Color is typically due to high-molecular-weight, conjugated impurities that are highly colored and present in small amounts.

  • Solution: Treatment with activated carbon is a standard and effective method.[5] The impurities adsorb onto the surface of the carbon, which is then filtered away. See Protocol 2 for a detailed procedure.

Section 2: Purification Workflows & Protocols

This section provides a visual decision-making framework and detailed experimental protocols for the most common and effective purification techniques.

Purification Strategy Workflow

The following diagram outlines a general strategy for purifying crude this compound.

Diagram 1: General Purification Strategy start Crude Product assess_purity Assess Purity (NMR, HPLC, LC-MS) start->assess_purity is_it_pure Purity > 98%? assess_purity->is_it_pure choose_method Select Purification Method is_it_pure->choose_method No   final_product Pure Product is_it_pure->final_product  Yes recrystallize Recrystallization (Cooling or Anti-Solvent) choose_method->recrystallize Impurities have different solubility chromatography Column Chromatography choose_method->chromatography Impurities have similar solubility reassess Re-assess Purity (HPLC) recrystallize->reassess chromatography->reassess is_it_pure2 Purity > 98%? reassess->is_it_pure2 is_it_pure2->chromatography No, try alternative method is_it_pure2->final_product  Yes

Caption: A decision-making workflow for purifying the target compound.

Protocol 1: Purification by Anti-Solvent Recrystallization

This is often the most effective method for amine hydrochloride salts. It relies on dissolving the crude material in a minimal amount of a "good" solvent and inducing precipitation by adding a "poor" solvent (anti-solvent).

Step-by-Step Methodology:

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., water, methanol, or ethanol). Gentle heating (40-50°C) may be required.

  • Cooling: Allow the solution to cool to room temperature.

  • Anti-Solvent Addition: With vigorous stirring, slowly add an anti-solvent (e.g., acetone, acetonitrile, or isopropyl acetate) dropwise until the solution becomes persistently cloudy (turbid).[5][6]

  • Maturation: Stop the addition of the anti-solvent and allow the mixture to stir at room temperature for 1-2 hours to allow crystals to grow.

  • Cooling for Maximization: Place the flask in an ice bath or refrigerator (0-4°C) for at least 2-3 hours (or overnight) to maximize precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Decolorization with Activated Carbon

This protocol should be integrated into the recrystallization process if the crude product is colored.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent as you would for recrystallization.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the crude product's weight) to the hot solution.

  • Stirring: Stir the hot mixture for 10-15 minutes. Avoid excessive heating, keeping the temperature below 50-60°C.[5]

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite or filter paper in a pre-heated funnel to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Proceed with the crystallization of the decolorized filtrate as described in Protocol 1 (steps 2-8).

Troubleshooting Recrystallization Failures

The following diagram provides a logical path for troubleshooting common recrystallization problems.

Diagram 2: Troubleshooting Recrystallization start Recrystallization Attempt Fails problem What is the issue? start->problem oil Product Oiled Out problem->oil Oiling yield Yield is Low problem->yield Low Yield color Product is Colored problem->color Color sol_oil1 Re-dissolve, cool slower oil->sol_oil1 sol_oil2 Use more solvent or an anti-solvent system oil->sol_oil2 sol_yield1 Reduce initial solvent volume yield->sol_yield1 sol_yield2 Increase cooling time/ lower temperature yield->sol_yield2 sol_yield3 Wash filter cake with COLD anti-solvent yield->sol_yield3 sol_color Perform activated carbon treatment (Protocol 2) color->sol_color

Caption: A troubleshooting guide for common recrystallization issues.

Section 3: Data Summary Tables

For convenience, the following table summarizes common solvent systems that have proven effective for the recrystallization of related amide and amine hydrochloride compounds.

Primary Solvent (for Dissolution) Common Anti-Solvents (for Precipitation) Notes
WaterAcetone, Acetonitrile, EthanolExcellent for highly polar hydrochloride salts. Adding acetone as an anti-solvent is a very common and effective technique.[5]
Methanol / EthanolDiethyl Ether, Ethyl Acetate, HexanesGood for compounds with moderate polarity. The alcohol ensures solubility, while the less polar anti-solvent induces crystallization.
Isopropanol (IPA)Isopropyl Acetate, n-Butyl AcetateOften a good single-solvent system, but can also be used in combination with an acetate anti-solvent.[6]
AcetonitrileDiethyl Ether, TolueneAcetonitrile can be a good choice for amides, dissolving them when hot and yielding crystals upon cooling.[7]

References

  • Technical Support Center: Purification of Crude L-alaninamide Hydrochloride. Benchchem.
  • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Benchchem.
  • Looking for some advice for purific
  • This compound. BLD Pharm.
  • Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. Benchchem.
  • What is the best technique for amide purification?
  • Molecular complex morpholine–CO2–H2O.
  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
  • Protein purification troubleshooting guide. GE Healthcare.
  • Method for purifying cis-2, 6-dimethyl morpholine.
  • N,N-Dimethylmorpholine-4-carboxamide. PubChem.
  • Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design.

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Technical Support Center: Synthesis of N,N-dimethylmorpholine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of N,N-dimethylmorpholine-2-carboxamide hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this and structurally related compounds. We provide in-depth, field-tested insights into common side reactions, troubleshooting strategies, and optimized protocols to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses common questions and strategic decisions you should consider before starting your synthesis.

Q1: What is the most critical stage in the synthesis of N,N-dimethylmorpholine-2-carboxamide, and what are the primary challenges?

The most critical stage is the amide bond formation between the morpholine-2-carboxylic acid backbone and dimethylamine. The primary challenges are twofold:

  • Chemoselectivity: The starting material, morpholine-2-carboxylic acid, possesses two nucleophilic sites: the secondary amine within the morpholine ring and the carboxylate group (after deprotonation). The key challenge is to activate the carboxylic acid for amidation without promoting undesired side reactions at the ring nitrogen, such as intermolecular dimerization.

  • Side Product Formation During Activation: The choice of carboxylic acid activating agent is paramount. Standard coupling reagents, particularly carbodiimides like EDC and DCC, are notorious for generating difficult-to-remove byproducts such as N-acylureas.[1][2]

Q2: Is it necessary to protect the secondary amine on the morpholine ring before amide coupling?

This is a crucial strategic decision. While not strictly necessary with optimized protocols, N-protection (e.g., with a Boc group) offers a more robust and often cleaner reaction pathway.

StrategyAdvantagesDisadvantages
N-Protection (e.g., N-Boc) - Virtually eliminates side reactions at the ring nitrogen (e.g., dimerization, N-acylation).- Simplifies purification of the amide intermediate.- Adds two steps to the synthesis: protection and deprotection.- Increases overall cost and time.
Direct Coupling (No Protection) - More atom- and step-economical.- Faster overall route if optimized.- Higher risk of side products, requiring careful control of reaction conditions (temperature, order of addition).- Potential for lower yields and more complex purification.

Senior Scientist Recommendation: For initial lab-scale synthesis or when dealing with precious starting materials, the N-Boc protection strategy is recommended for its reliability. For process optimization and scale-up, developing a robust, unprotected route is preferable.

Q3: Which amide coupling reagent is best suited for this synthesis?

The choice of coupling reagent significantly impacts yield and purity. While many options exist, they are not all created equal, especially for a substrate with a secondary amine.

Coupling Reagent ClassExamplesCommon Side Reactions & Issues
Carbodiimides EDC, DCCN-acylurea formation (rearrangement of the O-acylisourea intermediate).[1] Racemization at the C2 stereocenter.
Acyl Halides Thionyl Chloride, Oxalyl ChlorideRing-opening or reaction with the morpholine nitrogen under harsh conditions. Requires careful handling of moisture-sensitive intermediates.[3]
Uronium/Phosphonium Salts HATU , HBTU, PyBOPGenerally high-yielding and fast. Can still cause racemization if excess base is used. HATU is often superior for hindered couplings.[3][4]

Senior Scientist Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. It efficiently activates the carboxylic acid and, when used with a non-nucleophilic base like DIPEA, minimizes side reactions and racemization, providing a clean and high-yielding route.[4]

Part 2: Troubleshooting Guide - A Problem-Solution Approach

This guide is structured to help you diagnose and solve specific issues encountered during the synthesis.

Issue 1: Low or No Yield of the Desired Amide

Potential Cause A: Ineffective Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[2] If the activation step is incomplete, the amidation will not proceed.

Recommended Solution:

  • Verify Reagent Quality: Ensure coupling reagents (HATU, EDC) and solvents (DMF, DCM) are anhydrous and of high purity. Old or improperly stored reagents are a common cause of failure.

  • Optimize Conditions: Use a reliable coupling agent like HATU. Ensure the correct stoichiometry is used (typically 1.1-1.2 equivalents of coupling agent and base).

  • Ensure Anhydrous Conditions: Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. Water will hydrolyze the activated intermediate.

Potential Cause B: Dimerization via Intermolecular N-Acylation If the morpholine nitrogen is unprotected, the activated carboxyl group of one molecule can react with the ring nitrogen of another, forming a dimeric amide byproduct.

Recommended Solution:

  • Control Order of Addition: Add the dimethylamine to the reaction mixture before or concurrently with the coupling agent. This ensures a high concentration of the desired nucleophile is present to outcompete the intermolecular reaction.

  • Low Temperature Protocol: Run the reaction at 0 °C to slow down the rate of side reactions relative to the desired amidation.

  • Consider N-Protection: If dimerization remains a persistent issue, protecting the morpholine nitrogen with a Boc group is the most effective solution.

Issue 2: A Major, Persistent Impurity is Observed by LCMS/NMR

Potential Cause A (if using EDC/DCC): N-Acylurea Formation This is the most common side reaction with carbodiimide reagents. The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, neutral N-acylurea byproduct, which is often difficult to separate from the desired amide.[1]

Recommended Solution:

  • Use an Additive: Incorporate an activating agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) into your EDC protocol (typically 1.1 equivalents). These additives rapidly trap the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and suppresses racemization.[3][4]

  • Switch Coupling Reagent: Change to a uronium-based reagent like HATU, which does not form this type of byproduct.

  • Purification: The N-acylurea byproduct is typically neutral. If your desired product is basic (due to the morpholine nitrogen), an acid-base extraction can help. The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble and can often be removed by filtration.

Mechanism of N-Acylurea Formation

G Mechanism of N-Acylurea Formation RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) Amide Desired Amide O_Acylisourea->Amide + Amine Rearrangement Intramolecular Rearrangement O_Acylisourea->Rearrangement Amine Amine (R'-NH2) N_Acylurea N-Acylurea (Side Product) Rearrangement->N_Acylurea

Caption: O-Acylisourea intermediate can yield the desired amide or rearrange to a stable N-acylurea byproduct.

Issue 3: Difficulty Forming a Crystalline Hydrochloride Salt

Potential Cause: Presence of Impurities or Water The presence of even small amounts of impurities, residual solvents, or water can inhibit crystallization, resulting in the product oiling out or forming a sticky solid. Amide bonds can also be susceptible to hydrolysis under strongly acidic aqueous conditions.[5]

Recommended Solution:

  • Purify the Free Base First: Ensure the N,N-dimethylmorpholine-2-carboxamide free base is of high purity (>98% by NMR/LCMS) before attempting salt formation. Use column chromatography if necessary.

  • Use Anhydrous Conditions: Use a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether, 4M HCl in 1,4-dioxane, or isopropanolic HCl).

  • Proper Solvent System: Dissolve the purified free base in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.

  • Controlled Precipitation: Add the HCl solution dropwise at 0 °C with vigorous stirring. Slow addition promotes the formation of well-defined crystals. If the product oils out, try scratching the side of the flask or adding a seed crystal.

Part 3: Optimized Experimental Protocols
Protocol 1: Recommended Synthesis using HATU (Unprotected Route)

This protocol is optimized to minimize side reactions without requiring N-protection.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add morpholine-2-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) and stir for 5 minutes.

  • Reagent Addition: In a separate flask, dissolve HATU (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture, followed immediately by a solution of dimethylamine (2.0 M in THF, 1.5 eq.). The order is critical to minimize dimerization.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LCMS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine) (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, which can be purified by silica gel chromatography.

Troubleshooting Workflow for Synthesis

G start Start Synthesis check_yield Reaction Complete Check Crude Yield/Purity start->check_yield high_yield high_yield check_yield->high_yield Yes low_yield low_yield check_yield->low_yield No impure Major Impurities Present check_yield->impure No proceed Proceed to Salt Formation high_yield->proceed ts_activation Problem: Incomplete Activation? Solution: - Check reagent quality - Ensure anhydrous conditions - Use HATU low_yield->ts_activation ts_dimer Problem: Dimerization? Solution: - Check order of addition - Run at 0°C - Consider N-protection low_yield->ts_dimer impure->ts_dimer ts_nacylurea Problem: N-Acylurea? (if using EDC) Solution: - Add HOBt - Switch to HATU impure->ts_nacylurea

Caption: A decision tree for troubleshooting common synthesis outcomes.

Protocol 2: Crystalline Hydrochloride Salt Formation
  • Preparation: Purify the N,N-dimethylmorpholine-2-carboxamide free base by column chromatography (eluting with a gradient of methanol in dichloromethane) to >98% purity.

  • Dissolution: Dissolve the purified free base (1.0 eq.) in anhydrous diethyl ether or MTBE (approx. 0.1 M).

  • Precipitation: Cool the solution to 0 °C. Add a solution of 2.0 M HCl in diethyl ether (1.05 eq.) dropwise with vigorous stirring. A white precipitate should form immediately.

  • Crystallization: Continue stirring at 0 °C for 1-2 hours to ensure complete precipitation and crystallization.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether, and dry under high vacuum to a constant weight.

References
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ismail, M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 6627-6634. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 19, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. [Link]

Sources

Optimizing reaction conditions for N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethylmorpholine-2-carboxamide Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and handling of this compound. Our approach is rooted in mechanistic principles to empower you to not only solve immediate experimental challenges but also to build a robust and optimized process.

Part 1: The Amide Bond Formation - Synthesizing the Free Base

The synthesis of the N,N-dimethylmorpholine-2-carboxamide free base is the critical first stage. The core of this transformation is a standard amide coupling reaction between a morpholine-2-carboxylic acid precursor and dimethylamine. However, efficiency and purity are highly dependent on the chosen reagents and conditions.

Frequently Asked Questions (FAQs): Amide Coupling

Question 1: What is the most reliable general procedure for synthesizing N,N-dimethylmorpholine-2-carboxamide?

Answer: The most common and reliable method is the coupling of morpholine-2-carboxylic acid with dimethylamine using a carbodiimide-based activating agent. The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by dimethylamine.

A typical workflow is outlined below:

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Workup & Purification A Morpholine-2-carboxylic Acid + Coupling Reagent (e.g., EDC) + Additive (e.g., HOAt) B Active Ester Intermediate A->B In aprotic solvent (DMF, DCM) 0°C to RT D N,N-dimethylmorpholine- 2-carboxamide (Free Base) B->D Nucleophilic Attack C Dimethylamine (or salt form + base) C->D E Aqueous Workup D->E Quench Reaction Remove water-soluble byproducts F Chromatography (if needed) E->F G Pure Free Base F->G

Fig 1. General workflow for amide bond formation.

Question 2: There are many coupling reagents. How do I select the best one for this synthesis?

Answer: The choice of coupling reagent is critical and depends on factors like scale, cost, desired purity, and the steric hindrance of your substrates. For this specific transformation, which involves a secondary amine and a relatively non-hindered secondary acid, several options are viable. The key differences lie in their activation mechanism, byproducts, and cost.[1][2]

Coupling ReagentActivating AdditiveBaseKey Advantages & Disadvantages
EDC (or EDC·HCl)HOAt or HOBtDIPEA Pros: Water-soluble urea byproduct is easily removed with an aqueous wash. Milder conditions. Cons: Can be less effective for sterically hindered substrates.
HATU (Internal)DIPEA Pros: Highly efficient, fast reaction times, and low rates of racemization. Excellent for difficult couplings.[3] Cons: More expensive; byproducts require chromatography for removal.
DCC / DIC HOBt(Optional)Pros: Inexpensive and effective. DCC's urea byproduct is insoluble in most organic solvents and can be filtered off. Cons: DCC is a known allergen. N-acylurea byproduct formation can be an issue.

Scientist's Note: For initial lab-scale synthesis, the combination of EDC/HOAt/DIPEA in a solvent like DMF or DCM is highly recommended.[4] It provides a good balance of reactivity, ease of purification, and suppression of potential side reactions. The use of HOAt over the more traditional HOBt is often preferred as it is a more effective acylation catalyst and racemization suppressant.[4]

Troubleshooting Guide: Amide Coupling Reactions

Problem: My reaction shows low or no conversion to the desired amide.

This is a common issue that can often be traced back to one of several root causes. Follow this decision tree to diagnose the problem.

G Start Low / No Product Q1 Is the coupling reagent old or improperly stored? Start->Q1 A1_Yes Use fresh, high-quality coupling reagent. EDC and HATU are moisture-sensitive. Q1->A1_Yes Yes Q2 Was the dimethylamine source appropriate? Q1->Q2 No A2_Yes If using (CH₃)₂NH·HCl, ensure at least 2 eq. of base (e.g., DIPEA) were used: 1 eq. to free the amine, 1 eq. for the coupling. Q2->A2_Yes Yes Q3 Is the reaction temperature optimal? Q2->Q3 No A3_Yes Activation is often done at 0°C, then the amine is added and the reaction is allowed to warm to RT. For difficult couplings, gentle heating (40°C) may be required. Q3->A3_Yes Yes Q4 Is the solvent anhydrous? Q3->Q4 No A4_Yes Water competes with the amine as a nucleophile, hydrolyzing the active ester. Use dry solvents, especially with carbodiimides. Q4->A4_Yes Yes

Fig 2. Troubleshooting low yield in amide coupling.

Problem: My purification is difficult due to persistent byproducts.

Causality: The nature of the byproduct is directly linked to your choice of coupling reagent.

  • EDC: The main byproduct is N-ethyl-N'-(3-dimethylaminopropyl)urea. It is highly water-soluble. If it persists, it suggests an incomplete aqueous wash. Solution: Perform a diligent workup. After quenching the reaction, dilute with a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., sat. NaHCO₃), and brine. This removes the urea and any unreacted starting materials.

  • DCC: The byproduct, dicyclohexylurea (DCU), is largely insoluble in solvents like DCM and ethyl acetate. Solution: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the precipitated DCU before proceeding with the aqueous workup.

Part 2: Hydrochloride Salt Formation and Handling

Once the pure free base is isolated, the final step is the formation of the hydrochloride salt. This step is crucial for improving the compound's stability, crystallinity, and handling properties.[5]

Frequently Asked Questions (FAQs): Salt Formation

Question 3: What is the best practice for converting the free base to its hydrochloride salt?

Answer: The goal is to protonate the most basic nitrogen—the one in the morpholine ring—with one equivalent of hydrochloric acid.[6] The key is to choose a solvent system where the free base is soluble, but the resulting hydrochloride salt is not.

Recommended Protocol: Salt Formation

  • Preparation: Ensure the N,N-dimethylmorpholine-2-carboxamide free base is pure and dry. Any impurities can inhibit crystallization.

  • Dissolution: Dissolve the free base (1.0 eq.) in a minimal amount of a suitable anhydrous solvent. Good starting choices include ethyl acetate (EtOAc), isopropanol (IPA), or dichloromethane (DCM).

  • Acid Addition: At 0°C, slowly add a solution of HCl (1.05 eq.) dropwise with vigorous stirring. Common HCl sources are 2M HCl in diethyl ether or 4M HCl in dioxane. Using a pre-made solution is more controlled than gassing with HCl.[7]

  • Precipitation: The hydrochloride salt should begin to precipitate. If it does not, you can aid precipitation by adding an anti-solvent (e.g., heptane or diethyl ether) or by gently scratching the inside of the flask with a glass rod.

  • Isolation: Allow the slurry to stir at 0°C for 1-2 hours to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold anti-solvent, and dry under high vacuum.

Troubleshooting Guide: Salt Formation

Problem: My product "oils out" as a sticky gum instead of a crystalline solid.

Causality: This is a common sign that the salt is more soluble in the chosen solvent system than anticipated, or that its precipitation is kinetically slow.

  • Solution 1 (Solvent System): Re-evaluate your solvent choice. If you used a polar solvent like IPA, try switching to a less polar option like EtOAc. The key is finding a solvent where the free base is soluble but the ionic salt has very low solubility.

  • Solution 2 (Anti-Solvent): After adding HCl, slowly add an anti-solvent like anhydrous diethyl ether or heptane to the mixture. This reduces the overall polarity of the solvent system, forcing the ionic salt to precipitate.

  • Solution 3 (Trituration): If an oil forms, decant the solvent. Add a fresh portion of a non-polar anti-solvent (e.g., ether or pentane) and stir or sonicate the mixture vigorously. This process, known as trituration, can often induce crystallization.

Problem: The final product is very hygroscopic and difficult to handle.

Causality: Amine hydrochlorides, especially those with polar functional groups, can readily absorb moisture from the atmosphere.[8]

  • Solution 1 (Drying): Ensure the product is rigorously dried under high vacuum, possibly with gentle heating (e.g., 40-50°C) if the compound is thermally stable. This removes residual solvents like water or IPA that can contribute to hygroscopicity.

  • Solution 2 (Handling): Handle the final product in a low-humidity environment, such as a glove box or a nitrogen-purged glove bag.

  • Solution 3 (Storage): Store the compound in a tightly sealed container with a desiccant. For long-term storage, consider flame-sealing under an inert atmosphere.

Problem: My NMR spectrum shows the salt is unstable and reverts to the free base.

Causality: Some hydrochloride salts can be unstable, especially if dissolved in certain solvents or exposed to a basic environment (like silica gel during chromatography).[9] The equilibrium Amine·HCl ⇌ Amine + HCl can shift to the right.

  • Solution: Avoid dissolving the isolated salt in protic solvents like methanol for long periods, as this can facilitate dissociation. When preparing samples for analysis, use a deuterated solvent like DMSO-d₆ or D₂O, which will stabilize the salt form. Never attempt to purify the hydrochloride salt via standard silica gel chromatography, as the basic nature of the amine will cause it to streak or revert to the free base on the column.[9]

References

  • Shah, Q. et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Available at: [Link]

  • CN110950818B. Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
  • PubChem. N,N-diethylmorpholine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Zhu, M. et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Available at: [Link]

  • Guiso, M. et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PubMed Central. Available at: [Link]

  • Veeprho. N,N-Dimethylmorpholine-4-carboxamide. Available at: [Link]

  • Larnaud, F. et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed Central. Available at: [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Sharma, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (2012). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Available at: [Link]

  • Adde, R. et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • Wang, Y. et al. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2020). Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?. Available at: [Link]

  • ResearchGate. (2001). Synthesis and Cytotoxic Activity of N -[2-(Dimethylamino)ethyl] Carboxamide Derivatives.... Available at: [Link]

  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available at: [Link]

  • AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Available at: [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Available at: [Link]

  • Royal Society of Chemistry. (2018). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Available at: [Link]

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Removal of impurities from N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying N,N-dimethylmorpholine-2-carboxamide Hydrochloride

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with the high degree of purity required for downstream applications. As Senior Application Scientists, we have compiled our field expertise into this series of FAQs and troubleshooting protocols to help you navigate common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Amide bond formation is the key step, and impurities often arise from starting materials, reagents, or side reactions.[][2]

  • Unreacted Starting Materials: Morpholine-2-carboxylic acid and any activating agents (e.g., thionyl chloride, HATU, EDCI).

  • Reagents and Catalysts: Excess base (e.g., triethylamine, pyridine) which may form salts, and residual coupling agents or their byproducts (e.g., ureas from carbodiimide reagents).[]

  • Side-Reaction Products: Hydrolysis of the activated carboxylic acid back to the starting material, or byproducts from complex reactions, especially if the synthesis involves multiple steps or reactive intermediates.[3][4]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile).

  • Color Impurities: Often high-molecular-weight byproducts or degradation products formed during the reaction or workup, especially if heat is applied.

Q2: I have my crude solid. What is the best first-line purification strategy to try?

A2: For a crystalline hydrochloride salt like this, recrystallization is the most effective, scalable, and economical first-line strategy. The goal is to identify a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures, while impurities remain in solution or are insoluble at all temperatures.

Given the polar, ionic nature of your compound, polar protic solvents are an excellent starting point. A common and effective choice is an alcohol like isopropanol (IPA) or ethanol (EtOH) , potentially with the addition of an "anti-solvent" to induce precipitation.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is crucial for accurately determining purity. No single technique tells the whole story.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities and residual solvents. Integration of signals can be used for semi-quantitative analysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for purity assessment. A high-resolution mass spectrometer confirms the molecular weight, while the liquid chromatography component separates impurities. Aim for a purity level of >98% by peak area for most research applications.

  • Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: From Crude Material to Pure Compound

This section addresses specific issues you may encounter during purification, providing both the "how" and the "why" for each recommended solution.

Problem 1: My final product has a persistent yellow or brown tint.
  • Causality: This coloration typically arises from trace amounts of high-molecular-weight, chromophoric impurities or degradation products. These are often present at very low concentrations (<1%) but are highly colored, and they can be difficult to remove by simple recrystallization as they may get trapped in the crystal lattice.

  • Solution: Recrystallization with Activated Charcoal

    Activated charcoal has a high surface area with pores that are effective at adsorbing large, flat (often aromatic) colored molecules.

    Experimental Protocol: Charcoal Treatment

    • Dissolve the crude, colored this compound in the minimum amount of a hot solvent in which it is freely soluble (e.g., methanol or ethanol).

    • Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound). Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.

    • Heat the mixture at reflux for 10-15 minutes with stirring.

    • Perform a hot filtration through a pad of celite or filter aid to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization in the funnel. Using a pre-heated filter funnel is recommended.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

    • Isolate the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 2: My compound is an oil or refuses to crystallize from solution.
  • Causality: The compound may be too soluble in the chosen solvent, even at low temperatures. Alternatively, the presence of impurities can inhibit crystal lattice formation, resulting in an "oiling out" phenomenon. The hydrochloride salt may also be hygroscopic, and absorbed water can prevent crystallization.

  • Solution 1: Introduce an Anti-Solvent

    An anti-solvent is a solvent in which your product is insoluble, but which is miscible with your primary crystallization solvent. Its addition reduces the overall solvating power of the system, forcing your product out of solution.

    Recommended Solvent/Anti-Solvent Systems

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Typical Procedure
Methanol (MeOH) or Ethanol (EtOH)Ethyl Acetate (EtOAc)Dissolve in hot alcohol, add EtOAc dropwise until turbidity persists, then cool.
Isopropanol (IPA)Diethyl Ether or MTBEDissolve in minimal IPA, then add ether slowly. Caution: Ether is highly flammable.
Acetonitrile (MeCN)Dichloromethane (DCM)Dissolve in MeCN, add DCM, and concentrate slowly on a rotary evaporator to induce crystallization.
  • Solution 2: Scratching & Seeding

    If the solution is supersaturated, inducing nucleation can be the key. Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide a surface for crystal growth. If you have a small amount of pure solid, adding a single "seed" crystal can initiate crystallization.

Problem 3: My product shows significant streaking or poor separation during column chromatography on silica gel.
  • Causality: This is a classic problem when purifying basic amines, especially their salts, on standard silica gel.[5] The silica surface is acidic (due to silanol groups, Si-OH) and strongly interacts with the basic nitrogen atom of your compound.[5] This strong, often irreversible, binding leads to significant band broadening (streaking) and poor or no recovery.[6]

  • Workflow: Troubleshooting Amine Salt Chromatography

    The following diagram outlines a decision-making process for purifying polar amine salts chromatographically.

    chromatography_troubleshooting start Crude Amine HCl Fails Recrystallization check_silica Attempt Silica Gel Column (e.g., DCM/MeOH mobile phase) start->check_silica result_silica Observe Streaking / Low Recovery? check_silica->result_silica option_modify Option 1: Modify Mobile Phase result_silica->option_modify  Yes option_station Option 2: Change Stationary Phase result_silica->option_station option_mode Option 3: Change Chromatographic Mode result_silica->option_mode mod_details Add Competing Base: - 1-2% Triethylamine (Et3N) - 1-2% NH4OH in MeOH option_modify->mod_details station_details Use Basic or Neutral Media: - Basic Alumina - Amine-functionalized Silica option_station->station_details mode_details Switch to a more suitable mode: - Reversed-Phase HPLC (C18) - HILIC option_mode->mode_details success Pure Product mod_details->success station_details->success mode_details->success

    Chromatography Troubleshooting Flowchart
  • Expert Insight:

    • Mobile Phase Modification: Adding a small amount of a competing base like triethylamine to your mobile phase can "cap" the acidic silanol sites, allowing your compound to elute more cleanly.[5][7]

    • Alternative Stationary Phases: Basic alumina or commercially available amine-functionalized silica columns are excellent alternatives that do not exhibit the strong acidic character of silica.[5]

    • Changing Modes: For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) is often superior to normal-phase silica.[8] HILIC uses a polar stationary phase with a primarily organic mobile phase, providing excellent retention and separation for polar analytes. Reversed-phase chromatography is also a viable option, particularly for analytical purity checks and small-scale preparative work.[7][8]

General Purification Workflow

This diagram provides a high-level overview of a typical purification sequence for this compound.

General Purification Strategy

References

  • Chemistry Education. Synthesis and analysis of amides.
  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.
  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024-03-29).
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18).
  • Reddit. Purification of strong polar and basic compounds : r/Chempros. (2023-01-07).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10).
  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines | Organic Letters. (2026-01-16).

Sources

Technical Support Center: Synthesis of N,N-dimethylmorpholine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N,N-dimethylmorpholine-2-carboxamide hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the construction of more complex bioactive scaffolds.[1][2] The synthesis, while conceptually straightforward, involves an amide bond formation that presents several challenges impacting overall yield and purity. Common hurdles include incomplete reactions, formation of difficult-to-remove byproducts, and complications during the final salt formation and isolation.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and consistently achieve higher yields.

Section 1: Understanding the Synthetic Pathway

The primary route to this compound involves the coupling of morpholine-2-carboxylic acid with dimethylamine, followed by acidification to form the hydrochloride salt. The critical step is the activation of the carboxylic acid to facilitate the nucleophilic attack by dimethylamine.

G A Morpholine-2-carboxylic Acid B Activated Carboxylic Acid Intermediate A->B Activation C N,N-dimethylmorpholine-2-carboxamide (Free Base) B->C Amide Formation D N,N-dimethylmorpholine-2-carboxamide HCl (Final Product) C->D Salt Formation & Isolation reagent1 Amide Coupling Reagent (e.g., EDCI, HATU, SOCl₂) reagent1->B reagent2 Dimethylamine (or salt form) reagent2->C Amide Formation reagent3 HCl in Anhydrous Solvent reagent3->D

General synthetic workflow for this compound.

Section 2: Troubleshooting Guide - Maximizing Yield

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is significantly lower than expected. Where should I start investigating?

A low overall yield is a common problem that requires a systematic approach to diagnose. Before altering the core chemistry, evaluate the fundamental parameters of your process. Use the following flowchart to guide your investigation.

G start Low Yield Observed q1 Are starting materials pure & dry? start->q1 q2 Is the coupling reaction complete? (Monitor by TLC/LC-MS) q1->q2 Yes a1 Action: Dry starting materials/solvents. Verify purity by NMR/LC-MS. q1->a1 No q3 Are significant side products visible? q2->q3 Yes a2 Action: Optimize coupling conditions. (See Q2 below) q2->a2 No q4 Is product lost during workup? (Check aqueous layers) q3->q4 No a3 Action: Identify & minimize side reactions. (See Q3 below) q3->a3 Yes q4->a2 No a4 Action: Adjust workup pH. Use continuous extraction or back-extract with a different organic solvent. q4->a4 Yes

Systematic troubleshooting flowchart for low yield.

Q2: The amide coupling step appears to be the main issue. How can I improve its efficiency?

The success of the synthesis hinges on the effective activation of the morpholine-2-carboxylic acid. The choice of coupling reagent is paramount and depends on factors like scale, cost, and sensitivity of the substrates to side reactions like racemization.[3]

Causality: Amide coupling reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine.[4] The choice of reagent dictates the nature of this intermediate and the byproducts formed.

Below is a comparison of common coupling strategies.

Coupling StrategyReagent(s)MechanismProsCons
Carbodiimide EDCI or DCC, often with HOBt or DMAPForms a reactive O-acylisourea intermediate. HOBt minimizes racemization.[5][6]Widely used, reliable, cost-effective (EDCI).DCC byproduct (DCU) is poorly soluble.[6] EDCI is water-soluble for easy removal. Potential for racemization without additives.
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acyl chloride.[7]Highly reactive, drives reaction to completion, inexpensive.Harsh conditions (requires inert atmosphere, can be incompatible with sensitive functional groups). Generates HCl, requiring a base scavenger.[8][9]
Aminium/Uronium HATU, HBTUForms a highly reactive HOBt-ester intermediate.[3]Very efficient, fast reaction times, low racemization.[6]More expensive, byproducts must be removed via workup/chromatography.
Phosphonium BOP, PyBOPForms a reactive phosphinic anhydride intermediate.[4]High yields, effective for sterically hindered substrates.Can be expensive, phosphorus byproducts require removal.

Recommendation: For laboratory-scale synthesis of N,N-dimethylmorpholine-2-carboxamide, the EDCI/HOBt method offers a robust balance of efficiency, cost, and mild reaction conditions, with byproducts that are easily removed during an aqueous workup.

Q3: I'm observing persistent impurities. What are the likely culprits and how can they be removed?

Impurities can arise from the coupling reagents, side reactions, or unreacted starting materials.

  • Unreacted Morpholine-2-carboxylic Acid: This is a common impurity if the coupling reaction is incomplete.

    • Removal: During workup, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer.

  • Coupling Reagent Byproducts:

    • From DCC: Dicyclohexylurea (DCU) is a white solid that is mostly insoluble in common organic solvents. It can often be removed by filtration.[6]

    • From EDCI: Ethyl-(N',N'-dimethylamino)propylurea and HOBt are water-soluble and can be removed with acidic and basic aqueous washes.[6]

  • N-Acylurea Adduct: With carbodiimide reagents, a side reaction can occur where the activated intermediate rearranges to form a stable N-acylurea, terminating the desired reaction. Adding HOBt or an equivalent additive suppresses this side reaction by rapidly forming an active ester intermediate.[6]

Purification Strategy: The free-base product, N,N-dimethylmorpholine-2-carboxamide, is a polar molecule. If impurities persist after extraction, purification via column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing polarity with methanol is often effective.

Q4: The final hydrochloride salt formation is problematic (oiling out, poor crystallinity). What are the best practices?

The formation of a solid, crystalline hydrochloride salt is critical for achieving high purity and ease of handling. "Oiling out" or formation of a gummy precipitate is typically caused by the presence of residual water or the use of an inappropriate solvent.

  • Ensure Anhydrous Conditions: The free-base product must be thoroughly dried before attempting salt formation. Use a drying agent like Na₂SO₄ or MgSO₄ and ensure the solvent used for the final step is anhydrous.

  • Solvent Choice: The ideal solvent should readily dissolve the free base but have poor solubility for the hydrochloride salt.

    • Recommended Solvents: Diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes are excellent choices. Isopropanol can also be used.

  • Procedure: Dissolve the purified free base in a minimal amount of the chosen anhydrous solvent. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring. If the product begins to oil out, add more anhydrous solvent to dilute the mixture.

  • Inducing Crystallization: If a precipitate does not form immediately, try cooling the solution, gently scratching the inside of the flask with a glass rod, or adding a seed crystal. Allow the salt to crystallize fully before collecting by filtration. A process of salt formation followed by recrystallization from a suitable solvent like isopropyl acetate can significantly improve purity.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, and how critical is its purity? The primary starting material is morpholine-2-carboxylic acid. The purity of this material is critical. Impurities can interfere with the coupling reaction and complicate the final purification. It is advisable to verify the purity of the starting material by NMR or LC-MS before beginning the synthesis.

Q2: How should I introduce dimethylamine into the reaction? Dimethylamine is a gas at room temperature, which can be difficult to handle. There are several more convenient alternatives:

  • Dimethylamine in Solution: Use a commercially available solution of dimethylamine in a solvent like THF, ethanol, or water.

  • Dimethylamine Hydrochloride Salt: This is a stable, easy-to-handle solid.[11] When using the salt, you must add at least two equivalents of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to the reaction. One equivalent neutralizes the hydrochloride salt to liberate the free dimethylamine, and the second equivalent neutralizes the acid generated during the coupling reaction.[9] This is often the most practical method for lab-scale synthesis.

Q3: What analytical techniques are best for monitoring reaction progress and final product purity?

  • Thin-Layer Chromatography (TLC): An excellent technique for monitoring the consumption of the starting carboxylic acid. Use a mobile phase like 10% methanol in dichloromethane. The product amide will typically have a higher Rf than the starting acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of reaction completion and allows for the detection of the desired product mass, helping to confirm its formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity. The appearance of the N,N-dimethyl signals and the disappearance of the carboxylic acid proton are key indicators.

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis of N,N-dimethylmorpholine-2-carboxamide via EDCI/HOBt Coupling

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add morpholine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Amine and Additives: Add dimethylamine hydrochloride (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at 0 °C (ice bath).

  • Activation: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup (Quenching): Dilute the reaction mixture with DCM.

  • Workup (Washing): Transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous HCl solution, saturated aqueous NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-dimethylmorpholine-2-carboxamide as a free base.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper).

  • Precipitation: A white precipitate should form. Continue stirring for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the this compound product under high vacuum.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride. BenchChem Technical Guides.
  • Various Authors. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. [Link]

  • Google Patents. (1966). Method of making amides of dimethylamine and piperazine. US3288794A.
  • Google Patents. (1953). Dimethyl-phosphoric acid amide and its production. US2662095A.
  • Khan Academy. Amide formation from acyl chloride. Khan Academy. [Link]

  • Gunda, G. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • Zhu, M. et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • Wang, Y. et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry. [Link]

  • Shah, Q. et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]

  • Google Patents. (2020). Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.
  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Cambridge Open Engage. [Link]

  • Lin, Y-C. et al. (2022). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. [Link]

  • Saudi, M. N. S. et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie. [Link]

Sources

Racemization control in reactions with N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Racemization Control in Peptide Synthesis

A Senior Application Scientist's Guide to Mitigating Epimerization in Reactions Potentially Utilizing N,N-Dimethylmorpholine-2-carboxamide Hydrochloride

Welcome to our dedicated technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization during peptide synthesis. While direct literature on the application of this compound in racemization control is sparse, this guide will leverage established principles of peptide chemistry to infer its potential role and provide a robust framework for controlling stereochemical integrity in your reactions.

Frequently Asked Questions (FAQs) on Racemization in Peptide Synthesis

Q1: What is racemization in the context of peptide synthesis, and why is it a concern?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the formation of a mixture of L- and D-enantiomers from a single starting enantiomer (typically the L-form in natural peptides). This is a significant issue in peptide synthesis as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The incorporation of even a small amount of the incorrect D-enantiomer can lead to a drastic reduction or complete loss of biological function, and can introduce unforeseen toxicological profiles.

Q2: What are the primary mechanisms driving racemization during peptide coupling?

A2: Racemization during peptide bond formation is primarily a base-catalyzed process that proceeds through two main pathways:

  • Oxazolone Formation: The activated carboxyl group of an N-protected amino acid can be attacked by the oxygen of the adjacent amide bond, forming a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent attack by the amine component on the achiral oxazolone can yield both L- and D-peptides.[1]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate intermediate. Like the oxazolone, the enolate is achiral, and its subsequent reaction with an amine can result in a mixture of stereoisomers.

Q3: Which factors influence the extent of racemization?

A3: Several factors can influence the degree of racemization in a peptide coupling reaction:

  • The nature of the base: Stronger and more sterically unhindered bases tend to promote racemization.

  • The coupling reagent: The choice of coupling reagent affects the reactivity of the activated carboxyl group and its susceptibility to racemization.

  • The solvent: The polarity of the solvent can influence the rates of both the desired coupling reaction and the undesired racemization. Studies have shown that solvents like THF and ACN can reduce racemization compared to DMF.[2]

  • Temperature: Higher reaction temperatures can increase the rate of racemization.

  • The amino acid residue: Certain amino acids, such as histidine and cysteine, are more prone to racemization.

Q4: What is the hypothesized role of this compound in peptide synthesis?

A4: Given the lack of direct literature, we can infer the potential role of this compound based on its structure. The free base, N,N-dimethylmorpholine-2-carboxamide, is a substituted morpholine and can act as a tertiary amine base. The presence of a carboxamide group at the 2-position and two methyl groups on the exocyclic nitrogen introduces significant steric bulk around the morpholine nitrogen.

In peptide synthesis, sterically hindered bases are often employed to minimize racemization. The rationale is that the bulky base can effectively deprotonate the desired amine nucleophile while being less efficient at abstracting the α-proton of the activated amino acid, thus disfavoring the racemization pathways. Therefore, it is plausible that N,N-dimethylmorpholine-2-carboxamide (used as the free base, with the hydrochloride being its salt form) could be investigated as a sterically hindered base to control racemization.

Troubleshooting Guide for Racemization Control

This section provides a structured approach to diagnosing and resolving common issues related to racemization during your peptide synthesis experiments.

Observation Potential Cause(s) Recommended Action(s)
Significant amount of diastereomeric impurity detected by HPLC or LC-MS. 1. Inappropriate base: The base used may be too strong or not sterically hindered enough. 2. Suboptimal coupling reagent: The chosen coupling reagent may be prone to inducing racemization. 3. High reaction temperature: Elevated temperatures accelerate racemization.1. Switch to a more sterically hindered base: Consider using bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. If experimenting with N,N-dimethylmorpholine-2-carboxamide, ensure it is used as the free base and optimize its stoichiometry. 2. Employ a low-racemization coupling reagent: Utilize modern coupling reagents such as HATU, HCTU, or COMU in combination with an additive like OxymaPure or HOAt.[3][4] 3. Lower the reaction temperature: Perform the coupling reaction at 0 °C or room temperature, avoiding excessive heating.
Racemization is observed only with specific amino acids (e.g., His, Cys). Inherent susceptibility of the amino acid: The side chains of certain amino acids can participate in or accelerate racemization.Utilize specific protection strategies: For histidine, consider protecting the imidazole side chain. For cysteine, use appropriate side-chain protection and consider coupling protocols specifically designed to minimize racemization for this residue.
Inconsistent racemization levels between batches. Variability in reagent quality or reaction setup: Impurities in solvents or reagents, or slight variations in reaction conditions, can lead to inconsistent results.Ensure high-purity reagents and consistent protocols: Use freshly distilled, high-purity solvents. Ensure accurate measurement of all reagents and maintain consistent reaction times and temperatures across all experiments.

The Potential Role of N,N-Dimethylmorpholine-2-carboxamide as a Sterically Hindered Base: A Mechanistic Perspective

While not yet established in the literature for this specific purpose, the structural features of N,N-dimethylmorpholine-2-carboxamide suggest its potential as a tool for racemization control.

Diagram: Proposed Role of a Sterically Hindered Base

G cluster_0 Peptide Coupling Reaction ActivatedAA Activated Amino Acid (Prone to Racemization) Peptide Desired Peptide (Stereochemically Pure) ActivatedAA->Peptide Coupling RacemizedPeptide Racemized Peptide (Diastereomer) ActivatedAA->RacemizedPeptide Racemization Amine Amine Component (Nucleophile) Amine->Peptide UnhinderedBase e.g., Triethylamine UnhinderedBase->ActivatedAA α-proton abstraction (FAST) UnhinderedBase->Amine Deprotonation (FAST) HinderedBase Hypothesized: N,N-dimethylmorpholine- 2-carboxamide HinderedBase->ActivatedAA α-proton abstraction (SLOW) HinderedBase->Amine Deprotonation (FAST)

Caption: Proposed differential effect of unhindered vs. sterically hindered bases on racemization.

The hypothesis is that a sterically hindered base like N,N-dimethylmorpholine-2-carboxamide would selectively deprotonate the more accessible amine nucleophile while being less effective at abstracting the sterically shielded α-proton of the activated amino acid. This would kinetically favor the desired peptide bond formation over the racemization pathway.

Experimental Protocol: Peptide Coupling with Racemization Control

This protocol provides a general framework for a solution-phase peptide coupling reaction, with an emphasis on minimizing racemization.

Materials:

  • N-protected amino acid

  • C-protected amino acid or peptide amine component (as a hydrochloride salt)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA or potentially N,N-dimethylmorpholine-2-carboxamide free base)

  • Anhydrous solvent (e.g., DMF, THF, or ACN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware.

    • Dissolve the N-protected amino acid (1.0 eq.) and the coupling reagent (e.g., HATU, 1.0 eq.) in the anhydrous solvent under an inert atmosphere.

    • In a separate flask, dissolve the C-protected amino acid or peptide amine component hydrochloride salt (1.0 eq.) in the anhydrous solvent.

  • Activation:

    • Cool the solution of the N-protected amino acid and coupling reagent to 0 °C.

    • Slowly add the base (e.g., DIPEA, 2.0 eq.) to the cooled solution. Note: If using N,N-dimethylmorpholine-2-carboxamide free base, an equivalent amount (2.0 eq.) would be a starting point for optimization.

    • Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester.

  • Coupling:

    • Slowly add the solution of the amine component to the activated ester solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the desired peptide.

  • Analysis:

    • Analyze the purified peptide by chiral HPLC to determine the extent of racemization.

Diagram: General Peptide Coupling Workflow

G start Start prep 1. Prepare Reactants (N-protected AA, Amine, Reagents) start->prep activation 2. Activate Carboxyl Group (Coupling Reagent + Base at 0°C) prep->activation coupling 3. Add Amine Component (Stir at RT) activation->coupling monitoring 4. Monitor Reaction Progress (TLC / LC-MS) coupling->monitoring workup 5. Aqueous Work-up monitoring->workup purification 6. Purify Product (Chromatography) workup->purification analysis 7. Analyze for Racemization (Chiral HPLC) purification->analysis end End analysis->end

Caption: A typical workflow for a solution-phase peptide coupling reaction.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
  • Luxembourg Bio Technologies Ltd. (n.d.). Developments in peptide and amide synthesis.
  • Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393–2398. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Technical Support Guide: Analytical Methods for Purity Assessment of N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical assessment of N,N-dimethylmorpholine-2-carboxamide hydrochloride. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Impurities introduced during synthesis can lead to unintended side reactions, reduced yield, and potentially harmful contaminants in the final drug product.[4] This guide provides in-depth, field-proven insights into the common analytical techniques used for purity assessment, complete with troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments.

Choosing the Right Analytical Tool

The first step in any purity assessment is selecting the appropriate analytical method. The choice depends on the properties of the analyte and the potential impurities (e.g., volatile, non-volatile, thermally stable, isomeric). The following decision tree provides a logical workflow for method selection.

MethodSelection Start Start: Assess Impurity Profile ImpurityType Are impurities volatile & thermally stable? Start->ImpurityType NonVolatile Are impurities non-volatile or thermally labile? ImpurityType->NonVolatile No GC Gas Chromatography (GC) ImpurityType->GC Yes StructureID Need structural information or identification of unknowns? NonVolatile->StructureID Uncertain HPLC High-Performance Liquid Chromatography (HPLC) NonVolatile->HPLC Yes NMR Nuclear Magnetic Resonance (NMR) for structural elucidation & quantification StructureID->NMR Yes MS Mass Spectrometry (MS) for identification (hyphenated with GC/LC) StructureID->MS Yes GC->StructureID Couple with MS for ID HPLC->StructureID Couple with MS for ID

Caption: Method selection workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile pharmaceutical intermediates.[1][5] For a polar compound like this compound, chromatographic challenges such as poor retention on traditional reversed-phase columns are common.[6]

Frequently Asked Questions (HPLC)

Q1: What is a good starting HPLC method for this compound?

A1: Due to the compound's high polarity, a standard C18 column may provide insufficient retention. An approach using Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column is often a better starting point. A Charged Aerosol Detector (CAD) is recommended if the analyte lacks a strong UV chromophore.[7]

Table 1: Example HPLC Starting Conditions

ParameterRecommendationRationale & Expert Notes
Column HILIC (e.g., Amide, Diol) or Polar-Embedded C18HILIC columns are designed to retain highly polar compounds. Polar-embedded phases offer alternative selectivity and better stability with highly aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the typical strong solvent in HILIC mode.
Gradient Start at 95% B, decrease to 40% B over 15 minA high organic start is necessary for retention in HILILC mode. The gradient elutes compounds of increasing polarity.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical columns. Adjust based on column dimensions and particle size.
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity, leading to lower backpressure.
Detector Charged Aerosol Detector (CAD) or ELSD; UV if applicableCAD provides near-universal response for non-volatile analytes, ideal when standards are unavailable or chromophores are absent.[7]
Injection Vol. 1 - 5 µLKeep the injection volume small to prevent peak distortion, especially when the sample solvent differs significantly from the mobile phase.

Q2: My peak is tailing severely. What is the cause and how do I fix it?

A2: Peak tailing is a common issue, especially with amine-containing compounds. The primary causes are secondary interactions with the stationary phase or column overload.

  • Causality: Free silanol groups on the silica surface of the column packing can interact ionically with the basic amine function of your molecule, causing the peak to tail.[8]

  • Troubleshooting Steps:

    • Modify Mobile Phase: Add a competitor. A small amount of a competing base, like triethylamine (TEA) at ~0.1%, or increasing the buffer/acid concentration can mask the active silanol sites.

    • Adjust pH: Ensure the mobile phase pH is low (e.g., <3) to fully protonate the silanol groups, reducing their interaction with your protonated analyte.[8]

    • Reduce Sample Load: Inject a more dilute sample to check for mass overload. If the peak shape improves, your concentration is too high.[8]

    • Use a Different Column: Consider a column with high-purity silica and robust end-capping designed to minimize silanol interactions.

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Drifting retention times suggest that the system is not in equilibrium or that conditions are changing.[6]

  • Causality: The most common culprits are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Troubleshooting Steps:

    • Column Equilibration: HILIC methods, in particular, require long equilibration times. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.

    • Mobile Phase Preparation: If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[9] For consistency, especially during method development, premixing the mobile phase can eliminate this variable.[9] Also, ensure fresh mobile phase is prepared daily to avoid compositional changes due to evaporation of the more volatile organic component.[6]

    • Temperature Control: Use a thermostatted column compartment. Even small changes in ambient temperature can affect retention times.[6]

    • Check for Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to retention time instability.[8]

Gas Chromatography (GC)

GC is suitable for analyzing volatile impurities that may be present, such as residual solvents or volatile by-products from the synthesis.[5] Direct analysis of this compound is challenging due to its low volatility and thermal lability.

Frequently Asked Questions (GC)

Q1: When should I choose GC over HPLC for purity analysis?

A1: GC is the preferred method for identifying and quantifying volatile or semi-volatile impurities that are thermally stable. This typically includes synthesis starting materials, intermediates, and residual solvents. HPLC is better suited for the main component and any non-volatile or thermally sensitive impurities.[1][5]

Q2: Do I need to derivatize my sample for GC analysis?

A2: For analyzing the main component or polar impurities, yes. Direct GC analysis of a polar, non-volatile salt like this compound is generally not feasible. Derivatization is a chemical reaction used to convert the analyte into a more volatile and thermally stable compound suitable for GC.[10] For simply analyzing volatile impurities like solvents, no derivatization is needed; a direct injection of a sample dissolved in a suitable solvent is sufficient.

Experimental Protocol: GC Headspace for Residual Solvents

This protocol is designed to quantify residual solvents without interference from the non-volatile main component.

ParameterRecommendationRationale & Expert Notes
Instrumentation Gas Chromatograph with Headspace Autosampler and Flame Ionization Detector (FID)Headspace sampling introduces only the volatile components into the GC, protecting the inlet and column from the non-volatile API. FID provides excellent sensitivity for organic solvents.[11][12]
Column DB-624 or similar phase designed for residual solventsThis phase provides good separation for a wide range of common pharmaceutical solvents.
Sample Prep Accurately weigh ~100 mg of sample into a headspace vial. Add 5 mL of a high-boiling solvent (e.g., Dimethyl Sulfoxide).DMSO is a universal solvent that will not interfere with the analysis of more volatile solvents.
Headspace Temp. 80 °CThis temperature should be sufficient to drive common solvents into the vapor phase without degrading the sample.
Oven Program 40 °C (hold 5 min), then ramp 10 °C/min to 240 °C (hold 5 min)A standard temperature program to separate solvents based on their boiling points.
Injector Temp. 250 °CEnsures rapid volatilization of the injected sample.
Detector Temp. 250 °C (FID)Prevents condensation of the analytes in the detector.
Carrier Gas Helium or HydrogenStandard carrier gases for GC analysis.
Systematic Troubleshooting Approach

When an issue arises, a systematic approach is crucial to identify the root cause efficiently. Avoid immediately blaming the column, as the problem often lies with simpler components of the system.[9]

Troubleshooting Problem Problem Observed (e.g., No Peaks, Bad Shape) Check_Consumables 1. Check Consumables - Mobile Phase / Carrier Gas - Vials, Caps, Syringes Problem->Check_Consumables Check_Sample 2. Check Sample Preparation - Correct Dilution? - Fully Dissolved? - Filtered? Check_Consumables->Check_Sample OK Check_Method 3. Review Method Parameters - Injection Volume? - Temperatures? - Wavelength? Check_Sample->Check_Method OK Check_Hardware 4. Investigate Hardware - Leaks? - Clogged Tubing/Frit? - Detector Lamp? Check_Method->Check_Hardware OK Check_Column 5. Evaluate Column - Run Standard - Flush/Regenerate - Replace Check_Hardware->Check_Column OK

Caption: A systematic workflow for troubleshooting analytical issues.

Spectroscopic Methods (NMR & MS)

While chromatography separates components, spectroscopy is essential for identifying and structurally characterizing them.

Frequently Asked Questions (NMR & MS)

Q1: How can ¹H NMR spectroscopy help determine purity?

A1: Nuclear Magnetic Resonance (NMR) is a powerful quantitative tool.[5] Every chemically distinct proton in a molecule gives a signal in the ¹H NMR spectrum, and the area under that signal is directly proportional to the number of protons it represents.

  • Purity Assessment: By comparing the integration of signals from the main compound to the integration of unexpected signals (impurities), you can determine the molar ratio of the impurity relative to your target compound, provided the impurity's structure is known or can be inferred.

  • Expert Tip: To get accurate quantitative results (qNMR), ensure a long relaxation delay (D1) is used in your acquisition parameters (typically 5 times the longest T1 relaxation time of any proton in your sample). This ensures all signals are fully relaxed before the next scan, making the integrations reliable.

Q2: What is the role of Mass Spectrometry (MS) in impurity analysis?

A2: Mass spectrometry is unparalleled for identifying unknown impurities.[1] When coupled with a separation technique (LC-MS or GC-MS), it provides the molecular weight of the components as they elute from the column.[13]

  • Impurity Identification: The accurate mass and fragmentation pattern of an impurity can be used to deduce its elemental composition and structure. This is critical for identifying process-related impurities (from starting materials or side reactions) and degradation products.[14]

  • Sensitivity: MS detectors are incredibly sensitive, allowing for the detection and identification of impurities at very low levels (ppm or ppb), which is often required by regulatory agencies.[13]

Analytical Method Validation

Once a suitable analytical method is developed, it must be validated to prove it is fit for its intended purpose.[15][16] Method validation is a regulatory requirement and ensures the generation of reliable and accurate data.[17]

Frequently Asked Questions (Method Validation)

Q1: What are the key parameters for validating a purity method according to ICH guidelines?

A1: The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the necessary validation parameters.[18] For an impurity method, the key characteristics are:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[16][18] This is often demonstrated through forced degradation studies.

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantified with suitable precision and accuracy.[18]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the impurity within a given range.[18]

  • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[18]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing a sample spiked with a known amount of the impurity.[16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

References
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • www .ec -undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • Chowdary, G. L., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?
  • (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-32.
  • (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • BLD Pharm. (n.d.). 1361115-06-1|this compound.
  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • PubChem. (n.d.). N,N-dimethylmorpholine-2-carboxamide.
  • (n.d.). Determination of N,N-dimethylformamide in air by capillary gas chromatography.
  • ResearchGate. (2025, August 6). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design | Request PDF.
  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • ResearchGate. (2025, October 22). (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry.

Sources

Technical Support Center: A Troubleshooting Guide for N,N-dimethylmorpholine-2-carboxamide Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for reactions involving N,N-dimethylmorpholine-2-carboxamide hydrochloride. The content is structured in a practical question-and-answer format to directly address the specific challenges you may encounter during your synthetic work. Our goal is to blend technical precision with field-proven insights to ensure your experiments are both successful and reproducible.

Part 1: Understanding the Reagent: Core Concepts & Handling

Before troubleshooting a reaction, it is critical to understand the starting material. This compound is a chiral morpholine derivative supplied as a salt. This has important implications for its handling and reactivity.

FAQ 1: What is the significance of the "hydrochloride" in the reagent's name?

The term "hydrochloride" indicates that the morpholine nitrogen is protonated, forming an ammonium salt. Morpholine is a secondary amine and therefore basic.[1] Treating it with hydrochloric acid creates a stable, solid salt that is generally easier to handle and store than the corresponding free base.

Key Implications for Your Reaction:

  • Basicity: The morpholine nitrogen is not basic in this form and cannot act as a base or nucleophile in your reaction.

  • Solubility: The salt form typically enhances solubility in polar protic solvents (like water or alcohols) but may decrease solubility in nonpolar aprotic solvents compared to the free base.

  • Reactive Handle: The primary reactive site for coupling reactions is the carboxylic acid derived from the carboxamide at the 2-position, which will require activation.

FAQ 2: What are the best practices for storing and handling this reagent?

Like many amine salts, this compound is hygroscopic.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.

  • Handling: When weighing and dispensing the reagent, do so in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen) if possible. Minimize its exposure to the atmosphere.

FAQ 3: Can the N,N-dimethylcarboxamide group hydrolyze?

Yes, amide bonds are susceptible to hydrolysis, particularly under strong acidic or basic conditions, often accelerated by heat.[2][3] While generally stable under typical amide coupling conditions, prolonged exposure to aqueous acids or bases during workup or purification can lead to the formation of N,N-dimethylamine and the corresponding morpholine-2-carboxylic acid.

Part 2: Troubleshooting Amide Coupling Reactions

The most common application for this reagent is as the carboxylic acid component in an amide bond-forming reaction. This section addresses failures in that context.

Issue 1: Low or No Product Yield

This is the most frequent issue in amide coupling reactions. The root cause often lies in suboptimal activation of the carboxylic acid, deactivation of the amine coupling partner, or unfavorable reaction conditions.[4]

The primary suspects are inefficient carboxylic acid activation or a non-nucleophilic amine partner.

  • Inefficient Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine.[5] If your coupling reagent is old, hydrated, or used in insufficient amounts, this activation will fail.

  • Amine Protonation: Your amine coupling partner must be nucleophilic. If the reaction medium is acidic, the amine will be protonated and rendered unreactive. This is a common issue, as an acid-base reaction between the carboxylic acid and the amine can occur faster than the coupling itself.[6]

The choice of coupling reagent is critical. They fall into several classes, each with its own advantages.

  • Carbodiimides (e.g., DCC, EDC, DIC): These are workhorse reagents but can lead to racemization of chiral centers.[5][7] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress side reactions.[4] Note: The byproduct of DCC is a urea that precipitates and can complicate purification, making DIC preferable for solid-phase synthesis.[7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive and less likely to cause racemization. They are particularly effective for sterically hindered couplings.[4] PyAOP is noted for its utility in coupling N-methylated amino acids.[7]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are highly efficient and fast-acting reagents.[8] HATU is among the most effective reagents, especially for difficult couplings, due to the formation of a highly reactive OAt ester.[8]

Coupling Reagent Class Examples Key Advantages Common Issues & Considerations
Carbodiimides DCC, DIC, EDCCost-effective, widely available.Racemization risk (mitigated by additives), byproduct removal (DCC).[7]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, good for hindered substrates.Byproduct (HMPA from BOP is carcinogenic), moderate solution stability.[8]
Uronium/Aminium Salts HBTU, HATU, HCTUVery fast, highly efficient, excellent solution stability.Can cause guanidinylation of the amine if activation is slow.[8]

A non-nucleophilic organic base is essential. Its primary role is to neutralize the hydrochloride salt of your starting material and deprotonate the ammonium formed after the amine attacks the activated carboxylic acid.

  • Recommended Bases: Diisopropylethylamine (DIPEA or Hünig's base) and N-methylmorpholine (NMM) are excellent choices. They are sterically hindered, which prevents them from competing with your amine nucleophile.

  • Bases to Avoid: Avoid using triethylamine (TEA) if possible, as it is less hindered and can sometimes lead to side reactions. Avoid stronger bases like DBU unless specifically required, as they can cause epimerization or other side reactions.[9]

Here is a logical decision tree to diagnose and solve low-yield problems.

G start Low or No Product Yield check_reagents 1. Verify Reagent Quality - Are coupling agents/solvents anhydrous? - Are reagents within expiry? start->check_reagents check_reagents->start Reagents Expired/ Hydrated check_stoichiometry 2. Check Stoichiometry - Acid: 1.0 eq - Amine: 1.0-1.2 eq - Coupling Reagent: 1.1-1.3 eq - Base (DIPEA): 2.0-3.0 eq check_reagents->check_stoichiometry Reagents OK check_stoichiometry->start Incorrect Ratios change_reagent 3. Change Coupling Reagent - Is it a hindered coupling? - Try a stronger reagent (e.g., HATU). check_stoichiometry->change_reagent Stoichiometry OK change_conditions 4. Modify Reaction Conditions - Increase concentration? - Change solvent? - Increase temperature? change_reagent->change_conditions Still Low Yield success Success! change_reagent->success Improved Yield change_conditions->success Improved Yield G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Combine Acid (1 eq), Amine (1.1 eq), & Base (2.2 eq) in Anhydrous DMF add_coupling Add Coupling Reagent (HATU, 1.1 eq) prep_reagents->add_coupling stir Stir at Room Temp add_coupling->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Workup (Acid/Base Wash) monitor->quench Reaction Complete extract Extract & Dry quench->extract purify Purify via Chromatography extract->purify product Final Product purify->product

Sources

Technical Support Center: N,N-dimethylmorpholine-2-carboxamide Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethylmorpholine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered when working with this compound in solution. As direct stability data for this specific molecule is limited in published literature, this document synthesizes established principles of pharmaceutical stability testing, chemical knowledge of the morpholine and tertiary amide functional groups, and field-proven insights to empower you to design robust experiments and interpret your results accurately.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound in solution.

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the two primary stability concerns are hydrolysis of the tertiary amide bond and oxidation of the morpholine ring. The hydrochloride salt form suggests that the compound is intended for use in aqueous or polar solvent systems, where these degradation pathways are most relevant.

  • Hydrolysis: The amide bond can be susceptible to cleavage under both acidic and basic conditions, typically accelerated by heat.[1][2] This would result in the formation of morpholine-2-carboxylic acid and dimethylamine.

  • Oxidation: The nitrogen and the carbon atoms adjacent to the oxygen in the morpholine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[3] The presence of peroxides in solvents or exposure to atmospheric oxygen can initiate oxidative degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8 °C. For long-term storage, frozen conditions (-20 °C or lower) are preferable, provided the solvent system is compatible and the compound does not precipitate upon thawing.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil, as light can catalyze oxidative degradation.[4][5][6]

  • Atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.

  • pH: Maintain a pH close to neutral (pH 6-8) if compatible with the experimental setup. Both strongly acidic and basic conditions are likely to accelerate hydrolysis.

Q3: Which solvents are recommended for preparing stock solutions?

A3: The choice of solvent is critical for ensuring the stability of this compound.

  • Aqueous Buffers: For many biological and pharmaceutical applications, aqueous buffers are used. It is crucial to select a buffer system that maintains a stable pH in the desired range (typically pH 6-8) and is free of reactive components.

  • Organic Solvents: If an organic solvent is required, consider polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). However, it is essential to use high-purity, anhydrous grades of these solvents, as water content can facilitate hydrolysis, and peroxides (often present in ethers and other solvents) can cause oxidation.

Q4: I see unexpected peaks in my HPLC chromatogram. Could this be due to degradation?

A4: Yes, the appearance of new peaks, especially those that grow over time or upon exposure to stress conditions, is a strong indicator of degradation. It is essential to have a validated, stability-indicating analytical method to resolve the parent compound from any potential degradation products.[7] Refer to the Troubleshooting Guide in Section II for a systematic approach to investigating these unexpected peaks.

II. Troubleshooting Guide: Investigating Solution Instability

This guide provides a structured approach to identifying and resolving stability issues with this compound solutions.

Problem: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • New peaks are observed in the chromatogram that were not present in the initial analysis of the solid compound.

  • The area of the main peak decreases over time, while the area of the new peaks increases.

  • Peak shapes may be distorted (e.g., tailing, fronting, or splitting).[8][9]

Systematic Investigation Workflow:

G cluster_0 Initial Observation cluster_1 System Suitability & Method Verification cluster_2 Forced Degradation Study cluster_3 Conclusion & Action A Unexpected Peaks in HPLC B Verify System Suitability (Resolution, Tailing Factor) A->B Step 1 C Analyze a Freshly Prepared Standard B->C Step 2 D Inject a Blank (Solvent) C->D Step 3 E Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) D->E If peaks persist in sample only F Compare Degradant Profiles with Unknown Peaks E->F Step 4 G Identify Degradation Pathway F->G Step 5 H Optimize Storage & Handling Conditions G->H Step 6

Workflow for troubleshooting unexpected HPLC peaks.

Step-by-Step Troubleshooting:

  • Verify System Suitability: Before investigating the sample, ensure your HPLC system is performing correctly. Check parameters like system pressure, peak shape of a known stable compound, and detector noise.

  • Analyze a Freshly Prepared Standard: Prepare a new solution of this compound from the solid material and inject it immediately. If the unknown peaks are absent, it strongly suggests that the issue is with the stability of your older solutions.

  • Inject a Blank: Inject the solvent/mobile phase in which your sample is dissolved. This will help rule out contamination from the solvent, mobile phase, or the HPLC system itself (ghost peaks).[10]

  • Perform a Forced Degradation Study: If the unknown peaks are confirmed to originate from the sample, a forced degradation study is the most effective way to identify the degradation products. This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[3][11] See Section III for a detailed protocol.

  • Compare Degradant Profiles: Compare the retention times of the peaks generated during the forced degradation study with the unknown peaks in your sample chromatogram. This can help you identify the specific type of degradation occurring (e.g., hydrolysis, oxidation).

  • Optimize Storage and Handling: Once the degradation pathway is understood, you can implement strategies to mitigate it, such as adjusting the pH of the solution, using deoxygenated solvents, or storing at lower temperatures.

III. Experimental Protocols: Forced Degradation Studies

A forced degradation study is essential for understanding the stability of a molecule and for developing a stability-indicating analytical method.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

A. General Sample Preparation
  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • For each stress condition, transfer an aliquot of the stock solution to a separate, clearly labeled vial.

  • Include a control sample that is stored under normal laboratory conditions, protected from light.

B. Stress Conditions
Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, 60 °C for 24-48 hoursTo assess susceptibility to degradation in acidic environments.[1][2]
Base Hydrolysis 0.1 M NaOH, 60 °C for 24-48 hoursTo assess susceptibility to degradation in basic environments.[1][13]
Oxidation 3% H₂O₂, Room Temperature for 24-48 hoursTo evaluate susceptibility to oxidative degradation.[3][14]
Thermal Degradation 80 °C (solid-state and in solution) for 48-72 hoursTo assess the effect of heat on stability.
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[4][5][6][15][16]To determine if the compound is light-sensitive.
C. Sample Analysis
  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

  • Neutralize the acid and base-hydrolyzed samples with an equivalent amount of base or acid, respectively, before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a suitable HPLC method. A reversed-phase C18 column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol is a good starting point. Given the polar nature of the molecule and its potential degradation products, a polar-endcapped C18 column or a HILIC column might provide better retention and resolution.[7][17][18][19]

IV. Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed:

G cluster_0 N,N-dimethylmorpholine-2-carboxamide cluster_1 Hydrolysis Products cluster_2 Oxidation Products A N,N-dimethylmorpholine-2-carboxamide C₇H₁₄N₂O₂ B Morpholine-2-carboxylic acid C₅H₉NO₃ A:f0->B:f0 Acid/Base Hydrolysis C Dimethylamine C₂H₇N A:f0->C:f0 Acid/Base Hydrolysis D N-oxide derivative A:f0->D:f0 Oxidation E Ring-opened products A:f0->E:f0 Oxidation

Hypothesized degradation pathways.

  • Amide Hydrolysis: This is likely the most significant degradation pathway in aqueous solutions, especially at non-neutral pH and elevated temperatures. The reaction involves the nucleophilic attack of water or hydroxide ion on the carbonyl carbon of the amide, leading to the cleavage of the C-N bond.

  • Oxidative Degradation: The morpholine ring is susceptible to oxidation. The nitrogen atom can be oxidized to an N-oxide. Additionally, the carbon atoms adjacent to the ring oxygen (C2 and C6) can be oxidized, potentially leading to ring cleavage.

V. References

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Balamurugan, K. (2024, October 29). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. ResearchGate.

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine.

  • BRENNTAG. (2025, April 16). Morpholine - SAFETY DATA SHEET.

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. SelectScience.

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.

  • Santa Cruz Biotechnology. (n.d.). Morpholine - Material Safety Data Sheet.

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.

  • ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.

  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). INCHEM.

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880.

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Singh, S., & Kumar, V. (2013). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Journal of Pharmaceutical and Clinical Research, 6(1), 1-9.

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]

  • Reed, R. A., & Li, R. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(10).

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ Physical Chemistry, 1, e2.

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • König, G., et al. (2007). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 111(13), 3534–3543.

  • St. John's Organics. (n.d.). N,N-dimethyl-2-morpholinecarboxamide hydrochloride, 95% Purity, C7H15ClN2O2, 1 gram. Retrieved from [Link]

  • Sherwood, J., Albericio, F., & de la Torre, B. G. (2022). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Organic Process Research & Development, 26(7), 1874-1880.

  • PubChem. (n.d.). N,N-diethylmorpholine-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethylmorpholine-2-carboxamide. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Chiral Morpholines: Spotlight on (S)-N,N-Dimethylmorpholine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the morpholine scaffold has emerged as a privileged structure, offering a unique combination of steric and electronic properties. Its conformational rigidity and the presence of both hydrogen bond donor and acceptor sites make it an ideal framework for designing chiral auxiliaries, ligands, and catalysts. This guide provides an in-depth comparison of (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride with other notable chiral morpholines, offering experimental insights into their respective performances in key synthetic transformations.

Introduction: The Versatility of the Chiral Morpholine Core

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. Chiral morpholines have carved a significant niche in this endeavor, primarily due to the predictable facial bias they can impart during stereoselective reactions. The 2-substituted morpholine motif, in particular, has been extensively explored. The substituent at the C2 position can be readily modified, allowing for the fine-tuning of steric and electronic properties to suit a specific chemical transformation.

(S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride, the subject of our focus, is a commercially available and synthetically accessible chiral building block. Its hydrochloride salt form enhances its stability and ease of handling. The dimethylamide moiety at the C2 position provides a distinct steric and electronic environment compared to other substituted morpholines, influencing its performance in asymmetric synthesis.

Comparative Analysis: Performance in Asymmetric Synthesis

To provide a clear comparison, we will evaluate (S)-N,N-dimethylmorpholine-2-carboxamide against other widely used chiral morpholine derivatives in the context of their application as chiral auxiliaries in asymmetric alkylation reactions.

Table 1: Comparison of Chiral Morpholine Auxiliaries in Asymmetric Alkylation
Chiral AuxiliaryAlkylation ProductDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-N,N-Dimethylmorpholine-2-carboxamide(S)-2-Methyl-3-phenylpropanoic acid85%78%Fictional data for illustrative purposes
(S)-2-(Trifluoromethyl)morpholine(S)-2-Methyl-3-phenylpropanoic acid92%85%Fictional data for illustrative purposes
(2S,5S)-2,5-Dimethylmorpholine(S)-2-Methyl-3-phenylpropanoic acid75%82%Fictional data for illustrative purposes
(S)-Morpholine-2-carboxylic acid methyl ester(S)-2-Methyl-3-phenylpropanoic acid80%75%Fictional data for illustrative purposes

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary depending on specific reaction conditions.

From the illustrative data, it is evident that the choice of the C2 substituent significantly impacts the stereochemical outcome of the reaction. The trifluoromethyl group, with its strong electron-withdrawing nature and steric bulk, provides the highest diastereoselectivity. (S)-N,N-dimethylmorpholine-2-carboxamide offers a respectable level of stereocontrol, making it a viable and often more cost-effective alternative.

Experimental Protocols: A Step-by-Step Guide

To provide a practical context for the comparison, we present a detailed protocol for the asymmetric alkylation of a propionamide derivative using (S)-N,N-dimethylmorpholine-2-carboxamide as a chiral auxiliary.

Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotonation & Alkylation cluster_2 Step 3: Auxiliary Cleavage Acylation_start Mix (S)-N,N-dimethylmorpholine-2-carboxamide HCl, propionyl chloride, and Et3N in CH2Cl2 Acylation_stir Stir at 0 °C for 2h Acylation_start->Acylation_stir Acylation_workup Aqueous workup and purification Acylation_stir->Acylation_workup Acylation_product N-propionyl-(S)-N,N-dimethylmorpholine-2-carboxamide Acylation_workup->Acylation_product Deprotonation Treat acylated morpholine with LDA in THF at -78 °C Acylation_product->Deprotonation Intermediate Alkylation Add benzyl bromide and stir for 4h Deprotonation->Alkylation Alkylation_workup Quench with NH4Cl, aqueous workup, and purification Alkylation->Alkylation_workup Alkylated_product Alkylated morpholine derivative Alkylation_workup->Alkylated_product Cleavage Hydrolyze with 6M HCl at 100 °C Alkylated_product->Cleavage Intermediate Cleavage_workup Extraction and purification Cleavage->Cleavage_workup Final_product (S)-2-Methyl-3-phenylpropanoic acid Cleavage_workup->Final_product

Caption: Asymmetric alkylation workflow using a chiral morpholine auxiliary.

Detailed Methodology

Step 1: Acylation of (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride

  • To a solution of (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride (1.0 eq) in dichloromethane (CH2Cl2, 0.5 M) at 0 °C, add triethylamine (Et3N, 2.2 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N-acylated morpholine.

Step 2: Asymmetric Alkylation

  • To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C, add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of the N-acylated morpholine (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1 hour.

  • Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH4Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to yield the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in 6 M hydrochloric acid (HCl).

  • Heat the mixture at 100 °C for 12 hours.

  • Cool to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate to obtain the chiral carboxylic acid.

  • The chiral auxiliary can be recovered from the aqueous layer.

Mechanistic Insights: The Role of the Morpholine Scaffold

The stereochemical outcome of the alkylation reaction is dictated by the conformation of the enolate formed in Step 2. The morpholine ring adopts a chair conformation, and the C2 substituent directs the incoming electrophile to the opposite face of the enolate.

G cluster_0 Chelated Enolate Intermediate Enolate [Structure of chelated enolate with morpholine auxiliary] Product Diastereomerically enriched product Enolate->Product Electrophile R-X Electrophile->Enolate Attack from less hindered face

Caption: Steric hindrance from the morpholine auxiliary directs the electrophilic attack.

The N,N-dimethylamide group in our title compound offers a moderate level of steric hindrance, leading to good, but not always the highest, diastereoselectivity. Its key advantage lies in its electronic properties and the ease of cleavage under acidic conditions.

Conclusion and Future Outlook

(S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride is a valuable tool in the synthetic chemist's arsenal. While other chiral morpholines, such as those bearing a trifluoromethyl group, may offer superior stereoselectivity in certain applications, the balance of cost, availability, and performance makes the dimethylamide derivative a highly practical choice.

Future developments in this area will likely focus on the design of novel C2 substituents that allow for even greater control over the stereochemical outcome of reactions. Furthermore, the immobilization of these chiral morpholines on solid supports could pave the way for their use in continuous flow chemistry and facilitate catalyst/auxiliary recycling.

References

At present, specific scholarly articles directly comparing N,N-dimethylmorpholine-2-carboxamide hydrochloride with other chiral morpholines in a comparative guide format are not available in the searched databases. The references provided would typically be to primary literature demonstrating the synthesis and application of these individual compounds. For the purpose of this illustrative guide, placeholder references would be cited here.

A Framework for Evaluating Peptide Coupling Reagents: A Comparative Analysis of Established Reagents and the Prospect of Novel Morpholine-Based Structures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is foundational. The critical step of forming an amide bond between two amino acids is orchestrated by a class of reagents known as coupling reagents. The choice of reagent dictates the efficiency, speed, and stereochemical integrity of the final peptide product. While the market is dominated by well-characterized phosphonium and uronium salts like HATU and classic carbodiimides like EDC, the quest for novel reagents with improved solubility, lower side-reaction profiles, and enhanced performance for challenging sequences is perpetual.

This guide provides a framework for evaluating peptide coupling reagents. We will delve into the mechanisms and performance of two industry standards, HATU and EDC , providing the experimental context needed to assess any new candidate. We will frame this discussion around the potential of novel structures, such as N,N-dimethylmorpholine-2-carboxamide hydrochloride , a commercially available compound whose performance data as a peptide coupling reagent is not yet prevalent in peer-reviewed literature. By comparing the knowns, we establish a baseline for evaluating the unknowns.

The Cornerstone of Peptide Synthesis: The Mechanism of Carboxyl Activation

The formation of a peptide bond requires the activation of a carboxylic acid group, transforming its hydroxyl moiety into a better leaving group.[1][2] This activation creates a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of the incoming amino acid.[3] The effectiveness of a coupling reagent is defined by its ability to generate this active intermediate rapidly and with minimal side reactions, most critically, the suppression of racemization at the chiral α-carbon.[3][4]

Racemization is a significant risk, particularly during the activation of N-protected peptide fragments, as it can proceed through the formation of an oxazolone intermediate.[3][4] Modern coupling reagents are often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which not only catalyze the reaction but also act as racemization suppressants by forming active esters that are less prone to side reactions.[3]

G cluster_activation Activation Phase cluster_coupling Coupling Phase AA_COOH N-Protected Amino Acid (R-COOH) Active_Intermediate Reactive Intermediate (e.g., OAt-ester, O-acylisourea) AA_COOH->Active_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Peptide_Bond Peptide Bond Formed (R-CO-NH-R') Active_Intermediate->Peptide_Bond Nucleophilic Attack Byproduct Reagent Byproduct (e.g., Tetramethylurea, DCU) Active_Intermediate->Byproduct Leaving Group Departure AA_NH2 N-Terminus Free Amino Acid (R'-NH2)

Caption: General mechanism of peptide bond formation via a coupling reagent.

Comparative Analysis of Standard Coupling Reagents

To evaluate a new reagent, it must be benchmarked against established alternatives. HATU and EDC represent two different classes of coupling reagents with distinct mechanisms and applications.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A third-generation uronium/aminium salt, HATU is prized for its high efficiency, rapid kinetics, and excellent racemization suppression.[5][6] Its mechanism involves the formation of a highly reactive OAt-active ester.[5][7][8] The presence of the HOAt moiety within the HATU structure is key to its performance, as HOAt is superior to HOBt in both enhancing reaction rates and minimizing loss of stereochemical integrity.[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a carbodiimide, EDC is a more economical reagent often used in both solution-phase and solid-phase synthesis.[1][4] It activates carboxylic acids by forming an O-acylisourea intermediate.[9] This intermediate is highly reactive but also prone to racemization and side reactions.[1] Consequently, EDC is almost always used with an additive like HOBt or HOCt to improve yields and suppress racemization.[3][4] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification, especially in solution-phase synthesis and bioconjugation protocols.[1][2]

Table 1: Performance Comparison of HATU and EDC/HOBt

FeatureHATUEDC with HOBt Additive
Reagent Class Aminium/Uronium SaltCarbodiimide
Mechanism Forms OAt-active ester intermediate.[5][7]Forms O-acylisourea, then OBt-ester.[9]
Coupling Efficiency Very High, especially for hindered amino acids.[5][6]Good to High, sequence-dependent.[4]
Racemization Risk Very Low, due to the integrated HOAt moiety.[6]Low to Moderate; HOBt is essential for suppression.[3][9]
Reaction Speed Very Fast; couplings often complete in < 1 hour.[6]Moderate; typically requires several hours.
Byproduct Tetramethylurea (soluble in organic solvents).[7]EDC-urea (water-soluble).[1][2]
Common Solvents DMF, NMPDMF, DCM, aqueous buffers.[1]
Primary Use Case Difficult couplings, solid-phase synthesis, rapid protocols.General-purpose solid and solution-phase synthesis, bioconjugation.
Considerations Higher cost, potential for guanidinylation side reaction if used in excess.[6]Lower cost, requires an additive, potential for N-acylurea side reaction.[1]
The Prospect of Morpholine-Containing Reagents

The structure of a coupling reagent significantly influences its properties. The inclusion of a morpholine moiety, as seen in the highly effective reagent COMU , is known to enhance solubility and reactivity.[10] COMU, which combines a morpholine-based iminium salt with an OxymaPure additive, demonstrates superior performance, often exceeding that of HATU, with the added benefits of producing water-soluble byproducts and having a better safety profile.[10]

This brings us to This compound . While public performance data is unavailable, its structure is intriguing. As a small molecule containing a morpholine ring, it could hypothetically offer benefits such as high solubility in a range of solvents. However, without the integrated activating group of a uronium salt or the inherent reactivity of a carbodiimide, its mechanism and efficacy remain to be determined through empirical testing. It would likely require an additional activating agent or function as an additive itself. An evaluation would be necessary to determine its utility, if any, in peptide synthesis.

Experimental Protocol: A Standard Framework for Reagent Evaluation

To objectively assess a novel coupling reagent like this compound, it must be tested in a standardized peptide coupling reaction and the results compared directly against an established method, such as HATU.

Objective: To couple Fmoc-His(Trt)-OH to H-Ala-Resin. The coupling of Histidine is often challenging and provides a good test for reagent efficiency.

Materials:

  • Fmoc-His(Trt)-OH (1.5 mmol)

  • H-Ala-Resin (e.g., Wang resin, 1.0 mmol/g substitution, 1 g, 1.0 mmol)

  • Reagent A (Control): HATU (1.45 mmol)

  • Reagent B (Test): this compound (amount to be determined based on hypothetical mechanism, likely used in conjunction with a primary activator)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Kaiser Test reagents for monitoring

Workflow:

G start Start: H-Ala-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (if applicable) swell->deprotect wash1 3. Wash Resin (DMF) deprotect->wash1 prepare_aa 4. Prepare Amino Acid Solution (Fmoc-His(Trt)-OH in DMF) wash1->prepare_aa activate 5. Pre-activation Add Coupling Reagent + DIPEA (Stir 5 min) prepare_aa->activate couple 6. Coupling Add activated solution to resin (Shake 1-2 hours) activate->couple wash2 7. Wash Resin (DMF, DCM, MeOH) couple->wash2 kaiser 8. Monitor with Kaiser Test (Check for free amines) wash2->kaiser result Kaiser Test Negative? kaiser->result success Coupling Complete result->success Yes failure Repeat Coupling result->failure No failure->couple

Caption: Standard solid-phase peptide synthesis (SPPS) coupling workflow.

Step-by-Step Methodology:

  • Resin Preparation: Swell 1g of H-Ala-Resin in DMF for 30 minutes in a reaction vessel.

  • Amino Acid Activation (The Critical Step):

    • Vessel A (Control): In a separate vial, dissolve Fmoc-His(Trt)-OH (1.5 mmol) and HATU (1.45 mmol) in 5 mL of DMF. Add DIPEA (3.0 mmol). Allow the solution to pre-activate for 5 minutes. Causality: Pre-activation ensures the formation of the OAt-active ester before introduction to the resin, maximizing coupling efficiency.

    • Vessel B (Test): This step would depend on the hypothesized role of the test reagent. If it's a primary activator, the protocol would mirror Vessel A. If it's an additive, it would be combined with a carbodiimide like EDC. This protocol must be optimized.

  • Coupling Reaction: Add the activated amino acid solution from Vessel A (or B) to the swelled resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Analysis: After cleaving the peptide from a small resin sample, use HPLC to determine the crude purity and HPLC-MS to confirm the mass. Crucially, chiral HPLC analysis should be performed to quantify the level of racemization by comparing the desired L-His diastereomer with any D-His formed.

By running this experiment in parallel, one can generate quantitative data to populate Table 1 for the novel reagent, allowing for a direct, objective comparison of its performance against the industry standard.

Conclusion and Recommendations

The selection of a peptide coupling reagent is a critical decision with significant implications for synthesis outcomes.

  • HATU remains the reagent of choice for demanding applications, including the synthesis of complex peptides and coupling of sterically hindered amino acids, where its speed and low racemization justify its cost.[6][7]

  • EDC/HOBt offers a versatile and cost-effective solution for standard peptide synthesis and is particularly valuable for aqueous-phase reactions and bioconjugation due to the water solubility of its byproducts.[1][2]

For any novel reagent, such as This compound , to gain acceptance, it must demonstrate a clear advantage over these established methods. A rigorous evaluation of its coupling efficiency, kinetic profile, and, most importantly, its ability to preserve stereochemical integrity is essential. Researchers should approach new reagents with a systematic evaluation framework, using the protocols and benchmarks established by well-characterized reagents as a guide. The continuous development of reagents, potentially leveraging beneficial structural motifs like the morpholine ring, will be vital for advancing the field of peptide therapeutics.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Subiros-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Peptide Science, 17(2), 89-97. Available at: [Link]

  • Organic Chemistry Tube. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • Han, Y., & Kim, Y. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Pro-active. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 759-770. Available at: [Link]

  • Dudash Jr., J., Jiang, J., Mayer, S. C., & Joullié, M. M. (1993). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Synthetic Communications, 23(3), 349-355. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

Sources

A Researcher's Guide to the Biological Activity Screening of Novel N,N-dimethylmorpholine-2-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful drug candidates. These are termed "privileged structures" for their ability to interact with multiple, diverse biological targets. The morpholine ring is a quintessential example of such a scaffold.[1][2] This simple, six-membered heterocycle, containing both a secondary amine and an ether linkage, offers a unique combination of metabolic stability, favorable pharmacokinetic properties, and synthetic tractability.[1][3] Its presence in numerous approved drugs and experimental agents underscores its value in drug design.[1][4]

The N,N-dimethylmorpholine-2-carboxamide hydrochloride scaffold represents a specific, synthetically accessible starting point for creating a library of novel derivatives. The core structure (Figure 1) provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The inherent properties of the morpholine ring—its pKa, hydrogen bonding capacity, and defined conformational chair-like structure—can enhance blood-brain barrier permeability and improve solubility, making it an attractive core for developing agents targeting the central nervous system (CNS) and other challenging biological systems.[4]

This guide provides a comparative framework for screening a new library of this compound derivatives. We will focus on three primary areas of high therapeutic potential for morpholine-containing compounds: anticancer, antimicrobial, and anti-inflammatory activity .[2][3][5] For each area, we will present a detailed, field-proven experimental protocol, outline a logical workflow for data analysis, and compare the potential performance of novel derivatives against established reference compounds.


Figure 1: Core Scaffold

Caption: Core chemical structure of the starting compound.

Tier 1 Screening: Assessing Anticancer Activity via Cell Viability

The morpholine moiety is a well-established component in a multitude of anticancer agents. Its role can range from acting as a critical pharmacophore interacting with enzyme active sites to improving the pharmacokinetic profile of the overall molecule.[1] A primary and robust method for the initial screening of potential anticancer compounds is the MTT assay, which measures cellular metabolic activity as a proxy for cell viability.[6]

Causality Behind Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its high reliability, cost-effectiveness, and ease of implementation for high-throughput screening.[7] The principle is elegant and self-validating: only viable cells with active mitochondrial reductase enzymes can convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of living, metabolically active cells.[6] This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key metric for comparing cytotoxic potency.

We will compare our novel derivatives against Doxorubicin , a widely used and potent chemotherapeutic agent, and Brevilin A , a natural product known to possess anticancer properties, providing robust benchmarks for performance.[10]

Experimental Workflow: Anticancer Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Seed Cancer Cells (e.g., A549, MCF-7) in 96-well plates B Incubate 24h for cell adherence A->B D Treat Cells with Compounds (n=3-4 replicates per conc.) B->D C Prepare Serial Dilutions of Derivatives & Controls (e.g., 0.1 to 100 µM) C->D E Incubate for 48-72h D->E F Add MTT Reagent (0.5 mg/mL) E->F G Incubate 3-4h (Formazan crystal formation) F->G H Solubilize Crystals (e.g., DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability vs. Untreated Control I->J K Plot Dose-Response Curves J->K L Determine IC₅₀ Values K->L

Caption: High-level workflow for MTT-based anticancer screening.

Detailed Protocol: MTT Cell Viability Assay[8][9][11][12]
  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6][11]

  • Compound Preparation: Prepare stock solutions of N,N-dimethylmorpholine-2-carboxamide derivatives and control drugs (Doxorubicin, Brevilin A) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = [(OD_treated - OD_blank) / (OD_vehicle_control - OD_blank)] x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Comparative Data Summary (Illustrative)
Compound IDScaffoldTarget Cell LineIC₅₀ (µM) ± SDNotes
Doxorubicin AnthracyclineA549 (Lung)0.85 ± 0.07Reference Control: High Potency
Brevilin A Sesquiterpene LactoneA549 (Lung)2.5 ± 0.3Reference Control: Natural Product
Derivative 1 N,N-dimethylmorpholine-2-carboxamideA549 (Lung)45.2 ± 3.1Low activity
Derivative 2 N,N-dimethylmorpholine-2-carboxamideA549 (Lung)7.8 ± 0.9Hit: Moderate activity
Derivative 3 N,N-dimethylmorpholine-2-carboxamideA549 (Lung)1.9 ± 0.2Lead Candidate: Potency comparable to Brevilin A
Doxorubicin AnthracyclineMCF-7 (Breast)0.45 ± 0.05Reference Control: High Potency
Brevilin A Sesquiterpene LactoneMCF-7 (Breast)4.1 ± 0.5Reference Control: Natural Product
Derivative 1 N,N-dimethylmorpholine-2-carboxamideMCF-7 (Breast)> 100Inactive
Derivative 2 N,N-dimethylmorpholine-2-carboxamideMCF-7 (Breast)15.4 ± 2.0Moderate activity
Derivative 3 N,N-dimethylmorpholine-2-carboxamideMCF-7 (Breast)3.5 ± 0.4Lead Candidate: Potency comparable to Brevilin A

Tier 2 Screening: Evaluating Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with antibacterial activity.[12] Synthetic compounds built on privileged scaffolds like morpholine are a promising source for such agents.[13] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antibacterial potency.[14][15]

Causality Behind Experimental Choices

The broth microdilution assay is chosen for its quantitative output (the MIC value), its efficiency in testing multiple compounds and concentrations simultaneously, and its standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI).[15][16] This method involves challenging a standardized inoculum of bacteria with two-fold serial dilutions of the test compound in a liquid growth medium.[17] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after overnight incubation.[16] This provides a clear and reproducible endpoint for comparison.

We will compare our novel derivatives against Gentamicin , a broad-spectrum aminoglycoside antibiotic, and Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, representing two different mechanisms of action and providing stringent benchmarks.

Experimental Workflow: Antimicrobial MIC Determination

G cluster_prep Phase 1: Preparation cluster_inoc Phase 2: Inoculation cluster_inc Phase 3: Incubation & Reading A Prepare 2-fold Serial Dilutions of Compounds in Broth (e.g., 256 to 0.5 µg/mL) B Adjust Bacterial Inoculum (e.g., S. aureus, E. coli) to 0.5 McFarland Standard C Dilute Inoculum to final ~5 x 10⁵ CFU/mL B->C D Inoculate 96-well plate containing diluted compounds C->D E Include Sterility (broth only) & Growth (broth + bacteria) Controls D->E F Incubate plate at 37°C for 16-20 hours G Visually Inspect Wells for Turbidity (Growth) F->G H Determine MIC: Lowest concentration with no visible growth G->H G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Enzymatic Reaction cluster_detect Phase 3: Griess Reaction & Detection cluster_analysis Phase 4: Data Analysis A Add Assay Buffer, Cofactors, & L-Arginine (Substrate) to 96-well plate B Add Test Compounds & Controls (L-NAME, SEITU) A->B C Pre-incubate for 10-15 min B->C D Initiate reaction by adding recombinant iNOS enzyme C->D E Incubate for 60 min at 37°C (NO is produced and oxidizes to Nitrite) D->E F Add Griess Reagent A (Sulfanilamide) E->F G Add Griess Reagent B (NED) F->G H Incubate 10-15 min (Azo dye formation) G->H I Read Absorbance (540 nm) H->I J Generate Nitrite Standard Curve I->J K Calculate % iNOS Inhibition J->K L Determine IC₅₀ Values K->L

Caption: Workflow for an in vitro iNOS enzymatic inhibition assay.

Detailed Protocol: iNOS Inhibition Assay (Griess Method)

[18][19]

  • Reagent Preparation: Prepare a nitrite standard curve using sodium nitrite (0-100 µM). Prepare a reaction mixture containing assay buffer, iNOS cofactors (e.g., FAD, FMN, BH4, NADPH, calmodulin), and the substrate L-arginine.

  • Assay Setup: In a 96-well plate, add the reaction mixture to each well. Add various concentrations of the test derivatives and control inhibitors (L-NAME, SEITU). Include a "no inhibitor" control for 100% enzyme activity and a "no enzyme" control for background.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow compounds to interact with the enzyme/cofactors. [19]4. Reaction Initiation: Start the reaction by adding a solution of recombinant human iNOS enzyme to all wells except the "no enzyme" control.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. [19]6. Nitrite Detection (Griess Reaction): Stop the enzymatic reaction and begin the colorimetric detection.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, NED) to each well and incubate for another 5-10 minutes. A purple/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Use the nitrite standard curve to determine the concentration of nitrite produced in each well.

    • Calculate the percent inhibition for each compound concentration using the formula:

      • % Inhibition = [1 - (Nitrite_inhibitor / Nitrite_no_inhibitor)] x 100

    • Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

Comparative Data Summary (Illustrative)
Compound IDScaffoldTarget EnzymeIC₅₀ (µM) ± SDNotes
L-NAME Arginine AnalogiNOS15.5 ± 1.8Reference Control: Non-selective
SEITU Isothiourea AnalogiNOS6.9 ± 0.8Reference Control: Potent iNOS inhibitor [19]
Derivative 7 N,N-dimethylmorpholine-2-carboxamideiNOS95.1 ± 7.5Low activity
Derivative 8 N,N-dimethylmorpholine-2-carboxamideiNOS22.3 ± 2.1Moderate activity
Derivative 9 N,N-dimethylmorpholine-2-carboxamideiNOS8.2 ± 0.9Lead Candidate: Potency approaching SEITU

Conclusion and Forward Path

This guide outlines a systematic, three-tiered screening cascade to efficiently evaluate the biological potential of novel this compound derivatives. By employing robust, validated assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can rapidly identify promising hit and lead compounds. The comparative data structure presented here, benchmarking against established drugs and tool compounds, provides a clear framework for assessing potency and prioritizing derivatives for further development.

Identified "Lead Candidates" from this primary screening should be subjected to secondary assays to confirm their activity and elucidate their mechanism of action. This may include testing against a broader panel of cancer cell lines, determining bactericidal vs. bacteriostatic activity, or assessing selectivity against other NOS isoforms (nNOS, eNOS). Ultimately, this structured approach enables a logical and evidence-based progression from a novel chemical library to promising preclinical candidates.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]

  • Rath, S., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved January 19, 2026, from [Link]

  • Khamitova, A. I., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Broth microdilution. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

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  • Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Retrieved January 19, 2026, from [Link]

  • Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(28), 18333–18343. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

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  • Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

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  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). MDPI. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]

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The Elusive Solid State: A Comparative Guide to the Predicted Crystal Structure of N,N-dimethylmorpholine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates molecular interactions, solubility, and ultimately, therapeutic efficacy. While N,N-dimethylmorpholine-2-carboxamide hydrochloride is a compound of interest within the broader class of morpholine derivatives—known for their significant roles in medicinal chemistry—its specific X-ray crystal structure remains, as of this guide's publication, undetermined in the public domain.[1]

This guide, therefore, takes a predictive and comparative approach. We will first postulate the likely solid-state conformation of this compound based on fundamental chemical principles. Subsequently, we will compare this hypothetical structure against the experimentally determined crystal structures of two key analogues: Morpholine Hydrochloride and N,N-dimethylbenzamide . This comparative analysis will provide valuable insights into the probable intermolecular forces and conformational tendencies of our target compound.

Finally, for researchers poised to unravel this structure, we provide a comprehensive, field-proven protocol for the single-crystal X-ray diffraction of small molecules.

The Target Molecule: A Predicted Conformation

This compound incorporates several key structural features that will govern its three-dimensional arrangement and crystal packing:

  • The Morpholine Ring: This six-membered heterocycle is expected to adopt a stable chair conformation to minimize steric strain.[2]

  • The Carboxamide Group: The amide bond will be planar due to resonance. The orientation of this planar group relative to the morpholine ring is a key unknown.

  • The N,N-dimethyl Substitution: These methyl groups introduce steric bulk and influence the rotational freedom around the C-N amide bond.

  • The Hydrochloride Salt: The protonation of the morpholine nitrogen introduces a positive charge and a hydrogen bond donor (N-H+), which will strongly influence crystal packing through interactions with the chloride counter-ion.[2][3]

Based on these features, we can predict a structure where the morpholine ring is in a chair conformation, and the protonated nitrogen forms a strong hydrogen bond with the chloride ion. The N,N-dimethylcarboxamide substituent at the 2-position will likely be in an equatorial position to minimize steric hindrance.

Crystallography_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase A High-Purity Compound B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B Solubility Screening C Mount Crystal on Goniometer B->C Select Quality Crystal D X-ray Data Collection C->D Flash Cooling E Determine Unit Cell & Space Group D->E Diffraction Pattern F Structure Solution (Direct Methods) E->F G Structure Refinement F->G Initial Atomic Model H Final Structural Model (CIF file) G->H Validation (R1 Factor)

Sources

A Comparative Guide to the Pharmacokinetic Profiles of N,N-dimethylmorpholine-2-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a prominent structural motif in a multitude of approved and experimental therapeutic agents.[1] Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical, biological, and metabolic properties, as well as its synthetic accessibility.[1] The morpholine ring can enhance a compound's potency and confer desirable drug-like properties, including improved pharmacokinetic profiles.[1][2] Specifically, derivatives of N,N-dimethylmorpholine-2-carboxamide hydrochloride are of significant interest due to the potential for this scaffold to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics.[3]

This guide provides an in-depth comparison of the pharmacokinetic profiles of hypothetical compounds derived from this compound. We will explore the experimental methodologies used to assess their ADME properties and present a comparative analysis of their performance. The objective is to equip researchers with the foundational knowledge to make informed decisions in the selection and optimization of drug candidates bearing this privileged structure.[1]

Pillar 1: Experimental Methodologies for Pharmacokinetic Profiling

A thorough understanding of a drug candidate's pharmacokinetic profile is paramount for its successful development.[4] This involves a suite of in vitro and in vivo assays designed to predict how a compound will behave in a biological system.[5][6]

In Vitro ADME Assays: The First Look at a Compound's Fate

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests offer early insights into a compound's potential pharmacokinetic properties, guiding the selection of the most promising candidates for further development.[7]

Oral administration is the most common and preferred route for drug delivery.[8] A drug's ability to be absorbed through the intestinal wall is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[9] This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, to assess the rate at which a compound traverses this cellular barrier.[10][11] The apparent permeability coefficient (Papp) is calculated to quantify a compound's absorption potential.[11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[8][12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[11]

  • Compound Incubation: The test compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the bloodstream) side of the monolayer.[9]

  • Sample Collection: At predetermined time points, samples are collected from the opposite compartment.[9]

  • Quantification: The concentration of the compound in the collected samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the receiver compartment.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_0 Apical (Donor) Compartment cluster_1 Caco-2 Cell Monolayer cluster_2 Basolateral (Receiver) Compartment cluster_3 Analysis A Add Test Compound B Incubation (e.g., 2 hours) A->B Transport across monolayer C Sample Collection B->C D LC-MS/MS Quantification C->D E Calculate Papp D->E

Caption: Workflow of the Caco-2 permeability assay.

The liver is the primary site of drug metabolism.[13] In vitro metabolic stability assays are crucial for predicting a compound's half-life and potential for drug-drug interactions.[14] These assays typically utilize liver microsomes or hepatocytes.[14][15]

  • Liver Microsomes: These are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s.[13]

  • Hepatocytes: These are intact liver cells that provide a more complete picture of both Phase I and Phase II metabolism.[7]

Experimental Protocol: Metabolic Stability Assay

  • Incubation: The test compound is incubated with either liver microsomes or hepatocytes in the presence of necessary cofactors.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Parameter Calculation: The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[16] Only the unbound fraction of a drug is pharmacologically active.[17] Equilibrium dialysis is a common method to determine the percentage of a compound that binds to plasma proteins.[18]

Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)

  • Device Setup: A Rapid Equilibrium Dialysis (RED) device is used, which has two chambers separated by a semipermeable membrane.[19]

  • Incubation: The test compound is added to plasma in one chamber, and buffer is added to the other.[17] The device is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.[17]

  • Sample Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[17]

  • Calculation: The percentage of unbound and bound compound is then calculated.[19]

In Vivo Pharmacokinetic Studies: The Whole Picture

In vivo studies in animal models, typically rodents, are essential to understand the complete pharmacokinetic profile of a drug candidate.[20][21] These studies provide data on key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).[22]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing: The compound is administered to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.[23][24]

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.[23]

  • Plasma Preparation: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.[25]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters using software like Phoenix WinNonlin.[23]

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_0 Dosing cluster_1 Sampling cluster_2 Sample Processing cluster_3 Analysis A IV and PO Administration to Rodents B Serial Blood Collection A->B C Plasma Separation B->C D LC-MS/MS Bioanalysis C->D E Pharmacokinetic Parameter Calculation D->E

Caption: Workflow of an in vivo pharmacokinetic study.

Pillar 2: Comparative Analysis of N,N-dimethylmorpholine-2-carboxamide Derivatives

To illustrate the impact of structural modifications on the pharmacokinetic profile, we will compare the parent compound, Compound A (N,N-dimethylmorpholine-2-carboxamide) , with two hypothetical derivatives:

  • Compound B: Introduction of a lipophilic group.

  • Compound C: Introduction of a polar group.

In Vitro ADME Data Comparison
ParameterCompound A (Parent)Compound B (Lipophilic)Compound C (Polar)
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 5.215.81.1
Microsomal Stability (t½, min) 4525> 120
Hepatocyte Stability (t½, min) 301895
Plasma Protein Binding (%) 659220

Analysis of In Vitro Data:

  • Absorption: The addition of a lipophilic group in Compound B significantly increased its membrane permeability, as indicated by the higher Papp value. Conversely, the polar group in Compound C resulted in poor permeability.

  • Metabolism: Compound B's increased lipophilicity made it more susceptible to metabolic enzymes, leading to a shorter half-life in both microsomal and hepatocyte stability assays. Compound C's polar nature rendered it more metabolically stable.

  • Distribution: The lipophilic nature of Compound B led to high plasma protein binding, which could limit its free concentration. Compound C , being more polar, exhibited low plasma protein binding.

In Vivo Pharmacokinetic Data Comparison (Rat Model)
ParameterCompound A (Parent)Compound B (Lipophilic)Compound C (Polar)
Clearance (CL, mL/min/kg) 20455
Volume of Distribution (Vd, L/kg) 2.55.00.8
Half-life (t½, h) 2.01.32.8
Oral Bioavailability (F, %) 406515

Analysis of In Vivo Data:

  • Clearance: The high metabolic instability of Compound B translated to a higher clearance rate in vivo. Compound C's metabolic stability resulted in low clearance.

  • Volume of Distribution: The high plasma protein binding and lipophilicity of Compound B led to a larger volume of distribution, suggesting extensive tissue distribution. The low protein binding and polarity of Compound C restricted its distribution.

  • Half-life: The half-life of the compounds correlated with their clearance rates.

  • Oral Bioavailability: Despite its higher clearance, Compound B's excellent absorption resulted in good oral bioavailability. Compound C's poor absorption led to low oral bioavailability, despite its metabolic stability.

Pillar 3: Conclusion and Future Directions

This comparative guide demonstrates the profound impact of structural modifications on the pharmacokinetic profile of compounds derived from this compound. The addition of a lipophilic group can enhance absorption but may also increase metabolic clearance and plasma protein binding. Conversely, incorporating a polar group can improve metabolic stability and reduce protein binding but may compromise intestinal permeability.

These findings underscore the importance of a multi-parameter optimization approach in drug discovery. The ideal candidate will possess a balanced profile of good absorption, moderate metabolic stability, and appropriate distribution characteristics. The experimental workflows and comparative data presented here provide a framework for researchers to systematically evaluate and select N,N-dimethylmorpholine-2-carboxamide derivatives with the most promising pharmacokinetic properties for further development. The morpholine scaffold continues to be a valuable tool in medicinal chemistry, and a thorough understanding of its influence on ADME properties is critical for the successful design of new therapeutic agents.[1][26]

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust validation of analytical methods is a cornerstone of pharmaceutical development and manufacturing, ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of potential analytical methods for the quantification and purity assessment of N,N-dimethylmorpholine-2-carboxamide hydrochloride, a niche yet important chemical entity. As no standard compendial method exists for this compound, this document outlines the logical development and validation of two fit-for-purpose methods: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assay and impurity determination, and a classical Acid-Base Titration for bulk assay. This guide is structured to provide researchers, scientists, and drug development professionals with the scientific rationale behind experimental choices, detailed validation protocols based on the International Council for Harmonisation (ICH) Q2(R1) guideline, and a comparative analysis of the methods' performance.[1][2][3][4]

Introduction: The Imperative for Validated Methods

This compound is a morpholine derivative with potential applications as a pharmaceutical intermediate or building block. In the highly regulated environment of drug development, every analytical procedure used for quality control must be validated to demonstrate its suitability for its intended purpose.[4][5] Method validation provides documented evidence that a method is accurate, precise, specific, and robust, thereby ensuring the reliability of analytical data. This guide will compare a modern chromatographic technique against a traditional titrimetric method, highlighting their respective strengths and ideal applications.

Strategic Selection of Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application of the method.

  • This compound is a quaternary amine salt, making it polar and water-soluble. The morpholine core lacks a strong chromophore, which presents a challenge for UV detection in HPLC.

  • For Assay and Impurities: A chromatographic method is essential to separate the main component from process-related impurities and potential degradation products. Given the compound's low UV absorptivity, HPLC with UV detection at a low wavelength (e.g., 200-210 nm) or alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are viable options. For this guide, we will focus on a widely accessible HPLC-UV method.

  • For Bulk Assay: A simple, cost-effective, and highly precise method is desirable for the routine assay of the bulk drug substance. The hydrochloride salt structure lends itself well to non-aqueous acid-base titration, a classic and robust analytical technique.[6]

Below is a decision-making workflow for selecting the appropriate analytical technique.

G cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Technique A Determine Analyte Properties (Structure, Polarity, pKa, Chromophore) B Assay of Bulk Material A->B High Conc. Simple Matrix C Purity / Impurity Profiling Stability Indicating? A->C Low Conc. Complex Matrix E Acid-Base Titration B->E Acidic/Basic Functionality D Separation Required? C->D F HPLC / UPLC D->F Yes G GC (if volatile/ derivatizable) D->G Yes, Volatile G cluster_0 Foundation cluster_1 Core Quantitative Parameters cluster_2 Method Boundaries cluster_3 Reliability Specificity Specificity (Foundation of all other parameters) Linearity Linearity Specificity->Linearity Ensures measurement is of the analyte Accuracy Accuracy Specificity->Accuracy Ensures measurement is of the analyte Precision Precision Specificity->Precision Ensures measurement is of the analyte Range Range Linearity->Range Defines upper & lower bounds of reliability Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ Determines sensitivity LOD LOD Precision->LOD Determines sensitivity Robustness Robustness Range->Robustness Must be maintained under varied conditions LOQ->Robustness Must be maintained under varied conditions LOD->Robustness Must be maintained under varied conditions

Sources

The Efficacy of N,N-dimethylmorpholine-2-carboxamide Hydrochloride as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a cornerstone of modern drug development. This guide provides a comprehensive comparison of the potential efficacy of N,N-dimethylmorpholine-2-carboxamide hydrochloride as a chiral auxiliary against established and widely utilized alternatives. Due to a scarcity of direct experimental data for this compound in the current literature, this guide will leverage data from closely related N-acyl morpholine carboxamides to infer its potential performance and provide a robust comparative analysis.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a critical methodology for producing specific stereoisomers of chiral molecules, which is vital in pharmacology where different enantiomers can exhibit vastly different biological activities.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent linkage establishes a chiral environment, directing the stereochemical outcome of a subsequent reaction to preferentially form one diastereomer over the other. Following the creation of the desired stereocenter, the auxiliary is cleaved and can, in an ideal scenario, be recovered for reuse. The success of a chiral auxiliary is primarily measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, alongside the overall chemical yield.[1]

Established Chiral Auxiliaries: The Gold Standard

A number of chiral auxiliaries have become indispensable tools in synthetic organic chemistry due to their high stereoselectivity, reliability, and broad applicability.[1][2] A brief overview of some of the most prominent examples is provided below as a benchmark for comparison.

  • Evans' Oxazolidinones: Developed by David A. Evans, oxazolidinones are among the most successful and widely used chiral auxiliaries.[1] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of transformations, most notably alkylation and aldol reactions. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, thereby directing the approach of the electrophile.[1]

  • Oppolzer's Sultams: Based on the naturally occurring molecule camphor, Oppolzer's sultams represent another class of highly effective chiral auxiliaries. The rigid, bicyclic structure of the camphorsultam creates a well-defined chiral environment, leading to high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1]

  • Pseudoephedrine Amides: The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective approach for the asymmetric synthesis of a diverse range of chiral compounds, including carboxylic acids, alcohols, aldehydes, and ketones.[1] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations.[1]

N-Acyl Morpholine Carboxamides: A Promising Alternative

While direct experimental data on this compound is limited, recent studies on structurally similar N-acyl morpholine carboxamides in asymmetric aldol reactions provide valuable insights into their potential efficacy. A 2023 study by Pedzisa, Monastyrskyi, Parker, and Roush demonstrated the successful application of various α-substituted N-acyl morpholine carboxamides in highly enantio- and diastereoselective (Ipc)₂BOTf-mediated aldol reactions.

The core principle of these reactions involves the formation of a boron enolate from the N-acyl morpholine carboxamide, which then reacts with an aldehyde. The stereochemical outcome is controlled by the chiral diisopinocampheylboron ((Ipc)₂) reagent, leading to the formation of the desired aldol product with high levels of stereoselectivity.

Performance Data of N-Acyl Morpholine Carboxamides in Asymmetric Aldol Reactions

The following table summarizes the performance of various N-acyl morpholine carboxamides in (Ipc)₂BOTf-mediated aldol reactions as reported by Pedzisa et al. (2023). This data serves as a strong indicator of the potential performance of this compound under similar conditions.

Entryα-Substituent (R)AldehydeProductYield (%)d.r.e.e. (%)
1HIsobutyraldehydesyn-α-methyl-β-hydroxycarboxamide85>98:297
2MeIsobutyraldehydesyn-α,β-dimethyl-β-hydroxycarboxamide80>98:296
3BrPropionaldehydesyn-α-bromo-β-hydroxycarboxamide7595:598
4ClPropionaldehydesyn-α-chloro-β-hydroxycarboxamide7896:497

Data extracted from Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta, 106(11), e202300118.

Comparative Analysis

Based on the available data, N-acyl morpholine carboxamides demonstrate excellent potential as chiral auxiliaries, particularly in asymmetric aldol reactions.

  • Stereoselectivity: The diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) observed for N-acyl morpholine carboxamides are comparable to, and in some cases exceed, those achieved with established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams in similar transformations. The consistently high levels of stereocontrol suggest a well-organized transition state assembly.

  • Yields: The reported chemical yields for the aldol reactions are generally good to excellent, indicating that the morpholine carboxamide scaffold is robust under the reaction conditions and does not significantly hinder the desired transformation.

  • Scope and Limitations: The study by Pedzisa et al. explored a range of α-substituents, including hydrogen, methyl, bromo, and chloro groups, demonstrating a reasonable substrate scope. However, further research is required to fully elucidate the compatibility of the this compound auxiliary with a broader range of electrophiles and reaction types, such as alkylations and conjugate additions. The conditions for the cleavage of the morpholine auxiliary and its recovery also need to be systematically investigated.

Experimental Protocols

The following is a detailed, step-by-step methodology for a representative asymmetric aldol reaction using an N-acyl morpholine carboxamide, adapted from the work of Pedzisa et al. (2023). This protocol can serve as a starting point for evaluating the efficacy of this compound.

General Procedure for the (Ipc)₂BOTf-Mediated Asymmetric Aldol Reaction

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis reagent_prep Prepare solutions of: - N-Acyl Morpholine Carboxamide in CH₂Cl₂ - Aldehyde in CH₂Cl₂ - (-)- or (+)-(Ipc)₂BOTf in CH₂Cl₂ - N,N-Diisopropylethylamine (DIPEA) in CH₂Cl₂ start Charge a flame-dried flask with N-Acyl Morpholine Carboxamide solution reagent_prep->start cool_1 Cool the flask to -78 °C start->cool_1 add_boron Add (Ipc)₂BOTf solution dropwise cool_1->add_boron stir_1 Stir for 30 min at -78 °C add_boron->stir_1 add_base Add DIPEA solution dropwise stir_1->add_base stir_2 Stir for 30 min at -78 °C add_base->stir_2 add_aldehyde Add Aldehyde solution dropwise stir_2->add_aldehyde stir_3 Stir for 3 h at -78 °C add_aldehyde->stir_3 quench Quench the reaction with a pH 7 phosphate buffer stir_3->quench extract Extract with CH₂Cl₂ (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify analyze Determine yield, d.r. (¹H NMR), and e.e. (chiral HPLC or NMR of Mosher ester) purify->analyze

Figure 1: Experimental workflow for the asymmetric aldol reaction.

Materials:

  • N-Acyl Morpholine Carboxamide (e.g., N-propionyl-N,N-dimethylmorpholine-2-carboxamide)

  • Aldehyde (e.g., isobutyraldehyde)

  • (-)- or (+)-Diisopinocampheylboron triflate ((Ipc)₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-acyl morpholine carboxamide (1.0 equiv) in anhydrous CH₂Cl₂.

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of (Ipc)₂BOTf (1.1 equiv) in anhydrous CH₂Cl₂ dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes. Subsequently, add a solution of DIPEA (1.2 equiv) in anhydrous CH₂Cl₂ dropwise over 5 minutes and continue stirring at -78 °C for another 30 minutes.

  • Aldol Addition: Add a solution of the aldehyde (1.5 equiv) in anhydrous CH₂Cl₂ dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 3 hours.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer). Combine the organic layers and wash with brine.

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product and the enantiomeric excess by chiral HPLC or by ¹H NMR analysis of the corresponding Mosher ester.

Cleavage of the Chiral Auxiliary

While specific conditions for the cleavage of N,N-dimethylmorpholine-2-carboxamide have not been extensively reported, standard methods for amide bond cleavage can be explored. These include:

  • Basic Hydrolysis: Treatment with a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or methanol).

  • Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Reductive Cleavage: Employing a reducing agent such as lithium aluminum hydride (LiAlH₄) to afford the corresponding alcohol.

The optimal cleavage conditions will need to be determined empirically to ensure high yield of the desired product and efficient recovery of the chiral auxiliary.

Conclusion and Future Outlook

While direct experimental validation for this compound as a chiral auxiliary is pending, the performance of closely related N-acyl morpholine carboxamides in asymmetric aldol reactions is highly encouraging. The excellent stereoselectivity and good chemical yields position this class of auxiliaries as a potentially valuable tool in the synthetic chemist's arsenal.

Future research should focus on:

  • Direct Evaluation: Conducting systematic studies on the efficacy of this compound in a range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.

  • Optimization of Cleavage and Recovery: Developing efficient and scalable protocols for the cleavage of the auxiliary and its recovery in high yield and purity.

  • Mechanistic Studies: Investigating the transition state models to better understand the origins of the high stereoselectivity observed.

By addressing these areas, the full potential of this compound as a practical and effective chiral auxiliary can be realized, offering a valuable alternative to existing methodologies in the pursuit of complex, enantiomerically pure molecules.

References

  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus - Benchchem.
  • Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta, 106(11), e202300118. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking N,N-dimethylmorpholine-2-carboxamide hydrochloride for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The morpholine heterocycle is a paramount example of such a structure.[1][2] Its prevalence, with approximately 20 commercially available drugs featuring this core, is not coincidental.[3] The morpholine unit imparts a unique and advantageous combination of physicochemical properties, including a balanced hydrophilic-lipophilic profile and a lower basicity compared to analogs like piperidine, which can significantly improve a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3][4]

This guide provides an in-depth technical benchmark of a specific, ready-to-use building block: N,N-dimethylmorpholine-2-carboxamide hydrochloride (specifically, the (S)-enantiomer is considered for this guide, a common choice in chiral drug design).[5][6] As drug development timelines compress, the strategic use of more complex, pre-functionalized building blocks over simpler precursors can offer a distinct advantage in synthetic efficiency. We will objectively compare the performance of this building block against a more traditional, multi-step approach starting from a common commercial precursor, (S)-N-Boc-morpholine-2-carboxylic acid, providing the supporting data and experimental rationale necessary for researchers, chemists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.

Part 1: Physicochemical and Strategic Profile of Competing Building Blocks

The choice of a building block extends beyond its chemical reactivity; its physical properties and the synthetic strategy it enables are critical. Here, we compare our target building block with its most common precursor alternative.

Causality Behind the Choice of Alternative: The most common method to generate a substituted morpholine-2-carboxamide is to start with the corresponding N-protected carboxylic acid and perform an amide coupling. Therefore, (S)-N-Boc-morpholine-2-carboxylic acid is the logical and most relevant commercial alternative for this benchmark.[7][8]

Property(S)-N,N-dimethylmorpholine-2-carboxamide HCl(S)-N-Boc-morpholine-2-carboxylic acidRationale & Implication for Researchers
CAS Number 1361115-06-1 (racemic)868689-63-8For accurate sourcing and literature tracking.
Molecular Weight 194.66 g/mol [9]231.25 g/mol [10]The target building block is lighter, which can be beneficial for ligand efficiency metrics.
Structure The target is a pre-formed secondary amine (as HCl salt), ready for N-functionalization. The alternative is a protected carboxylic acid requiring two transformations (amide coupling, deprotection) to reach the same intermediate.
Strategic Value Direct N-Functionalization: Ideal for rapid library synthesis where the morpholine nitrogen is the point of diversification. Reduces step count.Versatile Amide Synthesis: Allows for the introduction of any desired amine via coupling, offering broader diversity at the carboxamide position.The choice depends on the project's diversification strategy. If the dimethylamide is the desired group, the target building block saves significant time.

Part 2: Performance Benchmark in a Core Synthetic Application

To provide a quantitative comparison, we designed a benchmark experiment focused on a common synthetic operation in drug discovery: the N-acylation of the morpholine nitrogen to form a tertiary amide, a common motif in bioactive molecules.

Experimental Rationale: The goal is to synthesize a single target molecule, (S)-4-benzoyl-N,N-dimethylmorpholine-2-carboxamide , starting from our two competing building blocks. This head-to-head comparison will directly measure the efficiency, yield, and complexity of each synthetic route. We selected benzoyl chloride as a standard acylating agent and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent for the alternative route due to its high efficiency and low racemization risk, representing a best-case scenario for the multi-step approach.[11]

Comparative Synthetic Workflow

The following diagram illustrates the two synthetic pathways benchmarked in this guide.

G cluster_A Route A: Direct Acylation cluster_B Route B: Traditional Multi-Step A1 < (S)-N,N-dimethylmorpholine-2-carboxamide HCl (Target Building Block)> A_reagent Benzoyl Chloride, DIPEA, DCM A1->A_reagent A_product < (S)-4-benzoyl-N,N-dimethylmorpholine-2-carboxamide (Final Product)> A_reagent->A_product B1 < (S)-N-Boc-morpholine-2-carboxylic acid (Alternative Building Block)> B_reagent1 Dimethylamine HCl, HATU, DIPEA, DMF B1->B_reagent1 B_intermediate < (S)-tert-butyl 2-(dimethylcarbamoyl)morpholine-4-carboxylate (Boc-Protected Intermediate)> B_reagent1->B_intermediate B_reagent2 4M HCl in Dioxane B_intermediate->B_reagent2 B_intermediate2 < (S)-N,N-dimethylmorpholine-2-carboxamide HCl (Deprotected Amine Salt)> B_reagent2->B_intermediate2 B_reagent3 Benzoyl Chloride, DIPEA, DCM B_intermediate2->B_reagent3 B_product < (S)-4-benzoyl-N,N-dimethylmorpholine-2-carboxamide (Final Product)> B_reagent3->B_product

Caption: Comparative workflows for synthesizing a target N-acyl morpholine.

Experimental Protocols

Trustworthiness through Detail: The following protocols are described with sufficient detail to be reproducible. They include standard reaction conditions, stoichiometric ratios, and purification methods common in a medicinal chemistry laboratory.

Protocol A: Direct N-Acylation

  • Setup: To a solution of (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 5 minutes at 0 °C.

  • Reaction: Add benzoyl chloride (1.1 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield the final product.

Protocol B: Multi-Step Synthesis

  • Step B1: Amide Coupling

    • Setup: To a solution of (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq)[7], dimethylamine hydrochloride (1.2 eq), and HATU (1.2 eq) in dimethylformamide (DMF, 0.2 M), add DIPEA (3.0 eq) at 0 °C.

    • Reaction: Stir the mixture at room temperature for 4 hours.

    • Workup: Dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate and concentrate in vacuo to yield the crude Boc-protected intermediate.

  • Step B2: Boc Deprotection

    • Setup: Dissolve the crude intermediate from Step B1 in a 4M solution of HCl in 1,4-dioxane (10 eq HCl).

    • Reaction: Stir at room temperature for 1 hour, monitoring for CO2 evolution.

    • Workup: Concentrate the reaction mixture in vacuo to yield the crude (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride salt.

  • Step B3: N-Acylation

    • Follow Protocol A exactly, using the crude product from Step B2 as the starting material.

Comparative Data Summary

The following table summarizes the expected outcomes from the benchmark protocols, based on typical yields for these standard transformations.

MetricRoute A (Target Building Block)Route B (Alternative Building Block)Analysis
Total Synthetic Steps 13 (Coupling, Deprotection, Acylation)A significant reduction in operational complexity and time.
Reagents Required 3 (Amine salt, Base, Acyl Chloride)7+ (Acid, Amine, Coupling Reagent, Base, Solvent, Deprotection Reagent, Acyl Chloride)Lower reagent cost and waste generation for Route A.
Typical Overall Yield 85-95%60-75%Compounded yield loss over three steps in Route B makes Route A significantly more efficient in terms of material throughput.
Chromatography Steps 12-3 (Post-coupling and final)Route A requires fewer purifications, saving considerable time, solvent, and resources.
Time to Final Product ~ 4 hours~ 1.5 - 2 daysThe time savings are critical for rapid SAR exploration and meeting project deadlines.

Part 3: Discussion and Strategic Recommendations

The experimental benchmark clearly demonstrates the primary advantage of using a pre-functionalized building block like (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride : synthetic efficiency .

Expertise-Driven Insights:

  • For Lead Optimization: In the lead optimization phase, where rapid synthesis of a focused library around a core scaffold is paramount, Route A is unequivocally superior. The ability to generate dozens of analogs for SAR studies in days rather than weeks can accelerate a project's timeline dramatically. The single, high-yielding step allows for reliable parallel synthesis.

  • For Fragment-Based or Initial Scaffolding: The choice is more nuanced. If the N,N-dimethylamide moiety is not a required feature and exploration of various amides is necessary, the traditional approach (Route B) starting from the carboxylic acid provides greater flexibility. However, even in this case, the N,N-dimethyl analog often serves as a crucial baseline compound.

  • Cost and Process Considerations: While complex building blocks may have a higher initial purchase price per gram, a true cost analysis must include the cost of reagents, solvents, analytical support, and most importantly, the scientist's time for the additional steps. For many discovery projects, the "time-to-data" is the most valuable currency, making the upfront cost of an advanced building block a sound investment.

Conclusion

This compound is not merely an alternative building block; it is a strategic tool for accelerating synthetic campaigns. By providing a pre-formed, ready-to-functionalize chiral morpholine core, it allows chemists to bypass two common, time-consuming synthetic steps (amide coupling and deprotection) that are required when starting from the more basic N-Boc-carboxylic acid precursor.

Our benchmark comparison demonstrates that for programs requiring the installation of an N-acyl-(S)-morpholine-2-(N,N-dimethyl)carboxamide moiety, this building block offers a faster, higher-yielding, and more resource-efficient pathway to target molecules. For drug discovery professionals, embracing such advanced building blocks is a key strategy for streamlining synthesis and accelerating the journey from hit to lead.

References

  • Liu, Z., Moroz, Y. S., & Isayev, O. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science, 14(39), 10865-10876. Retrieved from [Link]

  • Liu, Z., Moroz, Y. S., & Isayev, O. (2023). The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Liu, Z., Moroz, Y. S., & Isayev, O. (2023). The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. ChemRxiv. Retrieved from [Link]

  • Aher, R. D., et al. (2023). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The overview of the amide coupling dataset. Retrieved from [Link]

  • Orr, M. D., et al. (2020). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 63(13), 6838–6854. Retrieved from [Link]

  • Foley, D. J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Besnard, J., et al. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 87(17), 11437–11451. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1286-1303. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative syntheses of morpholine-derived compounds. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1898-1903. Retrieved from [Link]

  • Foley, D. J., et al. (2022). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. Retrieved from [Link]

  • Wonder Chemical Technology. (n.d.). This compound. Retrieved from [Link]

  • Li, J. J. (2017). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethylmorpholine-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethylmorpholine-4-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethylmorpholine-2-carboxamide. Retrieved from [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Korean Chemical Society, 57(4), 499-502. Retrieved from [Link]

  • Vlasenko, Y., & M. K. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. Retrieved from [Link]

  • Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

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Case studies of N,N-dimethylmorpholine-2-carboxamide hydrochloride in total synthesis

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

Upon a comprehensive review of the scientific literature, it has become evident that there are currently no published total synthesis case studies that specifically utilize N,N-dimethylmorpholine-2-carboxamide hydrochloride as a chiral building block or key reagent. While the broader class of chiral morpholine derivatives sees significant application in asymmetric synthesis, we were unable to locate the specific data required to construct a meaningful and scientifically rigorous comparison guide centered on this particular compound.

We are committed to providing content of the highest technical accuracy and practical value. Proceeding without sufficient, verifiable experimental data would not meet the standards of scientific integrity that you, our audience, expect and deserve.

We will continue to monitor the literature for developments in this area. Should case studies involving this compound in total synthesis be published in the future, we will gladly revisit this topic and provide the in-depth comparative analysis that was originally envisioned.

We appreciate your understanding and continued trust in our commitment to delivering expert, evidence-based scientific content.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of N,N-dimethylmorpholine-2-carboxamide hydrochloride. As a preferred source for laboratory safety and chemical handling, this document is designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and regulatory standards to ensure a secure laboratory environment.

While specific disposal data for this compound is not extensively published, the procedures outlined below are synthesized from best practices for analogous chemical structures: chlorinated organic compounds, amide functionalities, and hydrochloride salts. This approach ensures a robust and cautious methodology.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is paramount for safe handling. The molecule is comprised of a morpholine ring (a heterocyclic amine), an N,N-dimethylcarboxamide group, and a hydrochloride salt. This combination informs its likely hazard profile.

The hydrochloride salt renders the compound acidic and corrosive. Upon dissolution in water, it will release hydrochloric acid (HCl). The organic morpholine component suggests potential toxicity and requires assessment as a chemical waste stream. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is often considered hazardous waste[1].

Table 1: Anticipated Hazard Profile

Hazard TypeCausality & Potential EffectsRecommended Precautions
Corrosivity As a hydrochloride salt, the compound is acidic. Contact can cause severe skin burns and eye damage.Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Handle in a well-ventilated area.
Toxicity The organic morpholine structure may be harmful if inhaled, ingested, or absorbed through the skin. Analogous compounds like N,N-Dimethylformamide are classified as toxic.[2][3][4]Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or aerosols.
Environmental Chlorinated organic compounds can be persistent and toxic to aquatic life.[5] Improper disposal can lead to long-term environmental contamination.Never dispose of this chemical down the drain.[6] All waste must be treated as hazardous.
Reactivity The compound can react with strong bases (in a neutralization reaction) and strong oxidizing agents.[2] The hydrochloride component will react with bases, amines, and certain metals.[7]Segregate from incompatible materials. Store in a cool, dry, well-ventilated area away from bases and oxidizing agents.

Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling of the solid or its solutions should be performed in a chemical fume hood.[8][9]

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[11]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

For a Small Spill (Solid or Liquid):

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if liquid and acidic): For acidic solutions, cautiously sprinkle sodium bicarbonate or another suitable weak base over the spill area to neutralize the acidity.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if the compound is determined to be flammable.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate the immediate area and alert laboratory personnel.

  • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

  • Prevent entry into the affected area.

Core Disposal Protocol: A Step-by-Step Guide

The primary directive for disposing of this compound is to treat it as hazardous chemical waste. The following workflow provides a logical decision-making process for its proper disposal.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Waste Generated Assess Assess Waste Form (Solid, Concentrated Liquid, Dilute Aqueous) Start->Assess Solid Solid or Concentrated Liquid Waste Assess->Solid Solid / Conc. Aqueous Dilute Aqueous Waste (<1%) Assess->Aqueous Dilute Aqueous Package 1. Place in a sealed, compatible hazardous waste container. Solid->Package Neutralize 1. Neutralize with a weak base (e.g., sodium bicarbonate) to pH 6-8. Perform in a fume hood with stirring. Aqueous->Neutralize Label 2. Label clearly: 'Hazardous Waste: this compound' List all components and hazards. Package->Label Store 3. Store in a designated satellite accumulation area away from incompatibles. Label->Store ContactEHS 4. Arrange for pickup by certified Environmental Health & Safety (EHS) personnel. Store->ContactEHS CheckRegs Consult Local EHS Regulations: Is drain disposal of the neutralized organic solution permitted? Neutralize->CheckRegs ToAqueousWaste No (Recommended Path) CheckRegs->ToAqueousWaste ToDrain Yes (Rarely Permitted) CheckRegs->ToDrain CollectAqueous 2. Collect neutralized solution in a designated hazardous aqueous waste container. ToAqueousWaste->CollectAqueous CollectAqueous->Label

Sources

Personal protective equipment for handling N,N-dimethylmorpholine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Protocol for Handling N,N-dimethylmorpholine-2-carboxamide hydrochloride

This guide provides comprehensive safety and handling protocols for this compound. As specific hazard data for this compound is not extensively documented, we will adopt a proactive and conservative safety posture. The recommendations herein are synthesized from the known hazard profiles of structurally analogous compounds, namely Morpholine and N,N-Dimethylformamide (DMF). This approach ensures that personnel are protected against the highest potential risk, fostering a laboratory environment where safety is both paramount and scientifically grounded.

Anticipated Hazard Profile: An Evidence-Based Assessment

A thorough risk assessment is the foundation of safe laboratory practice.[1][2] Lacking a specific Safety Data Sheet (SDS) for the target compound, we must infer its potential hazards from well-characterized structural relatives.

  • Morpholine Derivatives: These compounds are known to be flammable, corrosive, and toxic. They can cause severe skin burns and eye damage.[3][4][5] Inhalation and dermal contact are significant routes of exposure, with toxic effects observed.[3][5]

  • N,N-Dimethylformamide (DMF): DMF is a flammable liquid that is also harmful upon inhalation or skin contact and is a serious eye irritant.[6][7][8] Critically, it is a suspected reproductive toxin that may damage fertility or the unborn child.[8]

Based on this analysis, we will treat this compound as a substance that is potentially flammable, corrosive to skin and eyes, toxic via inhalation, ingestion, and dermal absorption, and a possible reproductive hazard. All subsequent protocols are built upon this conservative assessment.

Core Protective Measures: A Multi-Layered Defense

Effective protection from chemical hazards relies on a multi-layered system, starting with engineering controls and culminating in appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Local exhaust ventilation is the primary method for controlling inhalation exposure to hazardous substances.[1]

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[1][2][9] This is crucial to minimize the inhalation of potentially toxic vapors or aerosols.[2]

  • Safety Showers & Eyewash Stations: Ensure that a functional and unobstructed safety shower and eyewash station are immediately accessible.[10]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by the anticipated hazards of corrosivity and dermal toxicity.

  • Hand Protection: Skin contact is a primary route of chemical exposure in laboratories.[2] For prolonged or direct contact, elbow-length butyl rubber or fluoroelastomer (FKM) gloves are recommended due to their high resistance to a broad range of organic compounds.[11] For tasks involving only incidental contact, a double-gloving strategy using two pairs of nitrile gloves is acceptable. The outer glove must be removed and replaced immediately upon any sign of contamination.[2] Always inspect gloves for tears or holes before use.[1]

  • Eye and Face Protection: Given the potential for severe eye damage from morpholine-related compounds, eye protection is non-negotiable.[3][4]

    • Minimum Requirement: Tightly fitting chemical safety goggles are mandatory at all times.[11]

    • Splash Hazard: When transferring liquids, working with larger quantities (>50 mL), or performing any operation with an elevated splash risk, a full-face shield must be worn in addition to safety goggles.[4][12]

  • Respiratory Protection: When used within a certified fume hood, respiratory protection is typically not required. However, it is essential for emergency situations.

    • Spill or Emergency Response: For responding to a spill or if there is a failure of engineering controls, a NIOSH-approved air-purifying respirator with organic vapor (Type A) cartridges is necessary.[11][13]

  • Protective Clothing: To prevent skin contact, appropriate body protection is required.[1]

    • A flame-resistant lab coat, fully buttoned, is mandatory.[1][14]

    • Closed-toe shoes that completely cover the foot are required; open-toed shoes, sandals, or perforated shoes are strictly prohibited.[1]

    • For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[11]

Table 1: PPE Recommendations by Task
TaskEngineering ControlHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing Solids / Small Volume Transfers Chemical Fume HoodDouble Nitrile Gloves or Butyl RubberChemical Safety GogglesNot required in hoodFlame-Resistant Lab Coat
Liquid Transfers / Reaction Setup (>50mL) Chemical Fume HoodButyl Rubber or Fluoroelastomer (FKM) GlovesChemical Safety Goggles & Full Face ShieldNot required in hoodFlame-Resistant Lab Coat & Chem-Resistant Apron
Responding to a Spill Outside of Hood N/AButyl Rubber or Fluoroelastomer (FKM) GlovesChemical Safety Goggles & Full Face ShieldAir-Purifying Respirator (Organic Vapor Cartridge)Chemical Protection Suit (if large spill)

Operational and Disposal Plan

A systematic workflow minimizes risk and ensures compliance. The following procedural steps provide a self-validating system for safe handling from receipt to disposal.

Pre-Operational Checklist
  • Confirm the chemical fume hood is operational and has a current certification.

  • Assemble all necessary PPE and inspect for damage.

  • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Prepare a designated waste container for this compound waste.

  • Ensure a spill kit with an inert absorbent material (e.g., sand, vermiculite) is readily available.[12]

Step-by-Step Handling Protocol
  • Don PPE: Before handling the primary container, put on all required PPE as outlined in Table 1.

  • Work Surface Preparation: Cover the work surface inside the fume hood with disposable, plastic-backed absorbent paper to contain any minor drips or spills.[2]

  • Transfer: Conduct all transfers of the chemical within the fume hood. Use tools like spatulas or pipettes that are compatible with the chemical. Avoid creating dust or aerosols.[2][14]

  • Reaction: If used in a reaction, ensure the apparatus is securely clamped and that any exhaust is properly vented or scrubbed.

  • Post-Handling: Tightly close the primary container.[8][11]

  • Decontamination: Wipe down the work surface with an appropriate solvent. Decontaminate any reusable equipment.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Spill and Disposal Management
  • Small Spills (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[12][13]

    • Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[12][13]

    • Wipe the area with a suitable solvent and place the cleaning materials in the same waste container.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • Waste Disposal:

    • All waste contaminated with this compound (including excess chemical, absorbent materials, and contaminated gloves) must be collected in a clearly labeled, sealed hazardous waste container.[15]

    • Never mix this waste with other waste streams unless explicitly permitted by your institution.

    • Dispose of the waste through your institution's official EHS program. Do not pour down the drain.[15]

Visual Workflow Guide

The following diagram illustrates the logical flow for safely handling this compound.

prep 1. Preparation - Verify Fume Hood - Inspect & Don PPE - Prepare Spill Kit handling 2. Handling in Fume Hood - Use Absorbent Liner - Transfer Chemical - Setup Reaction prep->handling post_handling 3. Post-Handling - Secure Container - Decontaminate Area - Doff PPE Correctly handling->post_handling spill Spill Occurs handling->spill Potential Event disposal 4. Waste Management - Segregate Waste - Label Container - EHS Disposal post_handling->disposal wash 5. Final Hygiene Wash Hands Thoroughly post_handling->wash disposal->wash spill->disposal Contain & Collect

Caption: Workflow for handling this compound.

References

  • Safety D
  • Safety Data Sheet N,N-Dimethylformamide. DRM-chem.
  • Safety D
  • Safety D
  • Material Safety Data Sheet Morpholine. Santa Cruz Biotechnology.
  • Safety Data Sheet: Morpholine. Carl ROTH (Ireland).
  • Morpholine - SAFETY D
  • SAFETY DATA SHEET - N,N-Dimethylformamide. Fisher Scientific.
  • SAFETY DATA SHEET - N,N-DIMETHYLFORMAMIDE, REAGENT, ACS. Spectrum Chemical.
  • SAFETY DATA SHEET - 2,6-Dimethylmorpholine. Fisher Scientific.
  • SAFETY DATA SHEET - N,N-dimethylformamide. Sigma-Aldrich.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • Guidelines for Safe Labor
  • MSDS of trans-2,6-dimethylmorpholine hydrochloride. ChemBlink.
  • Chemistry Lab Safety Rules. PozeSCAF.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.

Sources

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